NDM-1 inhibitor-2
Descripción
Propiedades
Número CAS |
665013-76-3 |
|---|---|
Fórmula molecular |
C9H9BrN4S |
Peso molecular |
285.17 g/mol |
Nombre IUPAC |
4-[(3-bromophenyl)methylamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H9BrN4S/c10-8-3-1-2-7(4-8)5-12-14-6-11-13-9(14)15/h1-4,6,12H,5H2,(H,13,15) |
Clave InChI |
GVJZBRUKGHLCJD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)CNN2C=NNC2=S |
SMILES canónico |
C1=CC(=CC(=C1)Br)CNN2C=NNC2=S |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
NDM-1 inhibitor-2; NDM 1 inhibitor 2; NDM1 inhibitor2; |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of NDM-1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and global dissemination of New Delhi metallo-β-lactamase-1 (NDM-1) represents a significant threat to public health. NDM-1 is a class B1 metallo-β-lactamase (MBL) that confers resistance to nearly all β-lactam antibiotics, including the last-resort carbapenems.[1][2] The enzyme's remarkable substrate promiscuity and efficient catalytic activity are attributed to its unique active site structure, making the development of effective inhibitors a critical and urgent challenge.[1][3] This guide provides an in-depth exploration of the NDM-1 catalytic mechanism and the various strategies employed by inhibitors to counteract its activity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
The Catalytic Mechanism of NDM-1
The hydrolytic activity of NDM-1 is fundamentally dependent on a di-zinc center located within a spacious and flexible active site.[1][4] This catalytic core is essential for substrate binding and the subsequent cleavage of the β-lactam ring.
Active Site Architecture: The NDM-1 active site features two zinc ions, Zn1 and Zn2, coordinated by specific amino acid residues:
-
Zn1: Coordinated by three histidine residues (His120, His122, His189).[4][5]
-
Zn2: Coordinated by an aspartate (Asp124), a cysteine (Cys208), and a histidine (His250).[4][5]
A key feature of the catalytic center is a hydroxide (B78521) ion that bridges the two zinc ions.[2][6] This bridging hydroxide acts as the primary nucleophile in the hydrolytic reaction. The flexibility of loops surrounding the active site, such as the L3 loop, allows the enzyme to accommodate a wide variety of β-lactam substrates, contributing to its broad-spectrum resistance profile.[1][7]
The Hydrolysis Pathway: The mechanism proceeds through a nucleophilic attack on the carbonyl carbon of the β-lactam ring.
-
Substrate Binding: The β-lactam antibiotic binds in the active site, with its carboxyl and carbonyl oxygen atoms interacting with the two zinc ions.[1]
-
Nucleophilic Attack: The zinc-bridging hydroxide ion, activated by the Lewis acidity of the zinc ions, performs a nucleophilic attack on the β-lactam carbonyl carbon.[2][3]
-
Ring Opening: This attack leads to the cleavage of the amide bond within the four-membered β-lactam ring, forming a negatively charged nitrogen intermediate.
-
Protonation and Product Release: The intermediate is subsequently protonated, likely by a water molecule, leading to the formation of the inactive, hydrolyzed antibiotic, which is then released from the active site.[2]
References
- 1. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of NDM-1-catalyzed carbapenem hydrolysis is distinct from that of penicillin or cephalosporin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent research and development of NDM-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of New Delhi metallo-β-lactamase 1 (NDM-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Kinetic Study of Laboratory Mutants of NDM-1 Metallo-β-Lactamase and the Importance of an Isoleucine at Position 35 - PMC [pmc.ncbi.nlm.nih.gov]
The Vanguard Against Resistance: A Technical Guide to the Discovery and Synthesis of NDM-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of New Delhi Metallo-beta-lactamase-1 (NDM-1) has precipitated a global health crisis, rendering a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems, ineffective. This enzyme's ability to hydrolyze these critical drugs has fueled the spread of multidrug-resistant bacteria, creating an urgent need for effective inhibitors to restore the efficacy of our antibiotic arsenal. This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of NDM-1 inhibitors, offering a comprehensive resource for professionals in the field of antimicrobial drug development.
The Rise of NDM-1: A Formidable Challenge
New Delhi Metallo-β-lactamase-1 (NDM-1) is a class B1 metallo-β-lactamase (MBL) that utilizes two zinc ions in its active site to catalyze the hydrolysis of the β-lactam ring in antibiotics.[1][2] This mechanism confers broad resistance to penicillins, cephalosporins, and carbapenems.[3][4] The gene encoding NDM-1, blaNDM-1, is often located on mobile genetic elements, facilitating its rapid dissemination among various Gram-negative bacterial species.[5] The global spread of NDM-1-producing bacteria poses a significant threat to public health, necessitating the development of novel therapeutic strategies, with NDM-1 inhibitors being a primary focus.[5][6]
Strategies for NDM-1 Inhibitor Discovery
The quest for potent and specific NDM-1 inhibitors has employed a variety of discovery strategies, ranging from rational design to high-throughput screening.
Key Approaches:
-
Structure-Based Drug Design: Leveraging the crystal structure of NDM-1, researchers can design molecules that specifically interact with the active site residues and the catalytic zinc ions.[3][7]
-
High-Throughput Screening (HTS): Screening large libraries of chemical compounds for their ability to inhibit NDM-1 activity allows for the identification of novel scaffolds.[8]
-
Fragment-Based Drug Discovery (FBDD): This approach identifies low-molecular-weight fragments that bind to the enzyme, which are then optimized and linked to create more potent inhibitors.[9][10]
-
Drug Repurposing: Screening existing FDA-approved drugs for off-target NDM-1 inhibitory activity can accelerate the drug development pipeline.[11]
-
Natural Product Screening: Nature provides a vast source of chemical diversity, and screening plant extracts and microbial products has yielded promising NDM-1 inhibitors.[12]
References
- 1. New Delhi Metallo-Beta-Lactamase Inhibitors: A Systematic Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent research and development of NDM-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unimore.it [iris.unimore.it]
- 4. Ten Years with New Delhi Metallo-β-lactamase-1 (NDM-1): From Structural Insights to Inhibitor Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fragment-based discovery of inhibitor scaffolds targeting the metallo-β-lactamases NDM-1 and VIM-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics [frontiersin.org]
An In-depth Technical Guide to the Structure-Activity Relationship of NDM-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
New Delhi Metallo-beta-lactamase-1 (NDM-1) is a formidable enzyme that confers bacterial resistance to a broad spectrum of beta-lactam antibiotics, including the last-resort carbapenems.[1] The rapid global spread of bacteria producing NDM-1 poses a significant threat to public health, necessitating the urgent development of effective inhibitors to be used in combination with existing antibiotics.[2][3] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of NDM-1 inhibitors, detailing key structural features, quantitative data, experimental protocols, and the underlying molecular interactions that govern their inhibitory activity.
The Catalytic Mechanism of NDM-1: A Target for Inhibition
NDM-1 belongs to the B1 subclass of metallo-β-lactamases (MBLs) and requires one or two zinc ions in its active site for catalytic activity.[4][5] The enzyme hydrolyzes the amide bond in the β-lactam ring of antibiotics, rendering them inactive.[6] The catalytic mechanism involves the activation of a water molecule by the zinc ions, which then acts as a nucleophile to attack the carbonyl carbon of the β-lactam ring.[5][7] The active site is characterized by a shallow, open cavity with flexible loops, which contributes to its ability to accommodate a wide range of substrates.[3][8] Understanding this mechanism is fundamental to the rational design of inhibitors that can effectively block the enzyme's function.
Classes of NDM-1 Inhibitors and Key SAR Insights
NDM-1 inhibitors can be broadly classified based on their mechanism of action, primarily targeting the essential zinc ions or interacting with other key residues in the active site.
2.1. Zinc-Chelating Inhibitors
This class of inhibitors functions by directly binding to the zinc ions in the active site, displacing the catalytic water molecule and rendering the enzyme inactive.[4]
-
Thiol-based Inhibitors: Compounds containing a thiol group (-SH) are effective zinc binders.
-
Captopril (B1668294): An angiotensin-converting enzyme (ACE) inhibitor, captopril, has been shown to inhibit NDM-1.[6] Its thiol group coordinates with the zinc ions. SAR studies on captopril analogs have highlighted the importance of the thiol group for inhibitory activity.
-
Thiorphan and Tiopronin: These are other examples of thiol-containing molecules that exhibit inhibitory effects against NDM-1.[9]
-
-
Carboxylate-based Inhibitors: Molecules with carboxylate groups can also chelate the zinc ions.
-
Other Chelating Moieties: Various other chemical groups capable of coordinating with zinc have been explored.
-
Sulfamoyl and Sulfone Groups: These functional groups have been incorporated into naphthalene (B1677914) and thiazole (B1198619) scaffolds to coordinate with the zinc ions and form hydrogen bonds with active site residues like Asn220 and Asp124.[10]
-
2.2. Non-Chelating Inhibitors
These inhibitors bind to the active site and disrupt the enzyme's function without directly chelating the zinc ions. Their interaction is often driven by hydrogen bonding and hydrophobic interactions with key amino acid residues.
-
Thiosemicarbazone Derivatives: SAR studies have been conducted on thiosemicarbazone derivatives, with some compounds showing uncompetitive inhibition of NDM-1, suggesting they may bind to an allosteric site or the enzyme-substrate complex.[11]
-
Adapalene (B1666599): Identified through a drug repurposing approach, adapalene showed inhibitory activity against NDM-1 by interacting with key active site residues including His122, Asp124, Cys208, and His250.[12]
-
Natural Products: Phytochemicals like butein, monodemethylcurcumin, and rosmarinic acid have been identified as potential N-1 inhibitors through in silico studies, with interactions predicted with key residues in the active site.[9] Carnosic acid has been identified as a natural allosteric inhibitor.[13]
Quantitative Data on NDM-1 Inhibitors
The following tables summarize the inhibitory activities of selected compounds against NDM-1.
Table 1: IC50 Values of Selected NDM-1 Inhibitors
| Compound/Inhibitor | Chemical Class | IC50 (µM) | Reference |
| D-captopril | Thiol | 10.3 | [14] |
| Adapalene | Retinoid-like | 8.9 (µg/mL) | [12] |
| Carnosic Acid | Diterpene | 27.07 | [13] |
| Compound 19bh | Thiosemicarbazone | - | [11] |
| MCULE-8777613195-0-12 | - | 54.2 | [14] |
Table 2: Inhibition Constants (Ki) of Selected NDM-1 Inhibitors
| Compound/Inhibitor | Chemical Class | Ki (µM) | Inhibition Type | Reference |
| Compound 19bg | Thiosemicarbazone | 0.63 | Uncompetitive | [11] |
| Compound 19bh | Thiosemicarbazone | 0.44 | Uncompetitive | [11] |
| Monodemethylcurcumin | Polyphenol | < 100 (Predicted) | - | [9] |
| Butein | Polyphenol | < 100 (Predicted) | - | [9] |
| Rosmarinic acid | Polyphenol | < 100 (Predicted) | - | [9] |
Key Experimental Protocols for SAR Studies
The evaluation of NDM-1 inhibitors and the elucidation of their SAR rely on a combination of biochemical, microbiological, and computational methods.
4.1. NDM-1 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified NDM-1.
-
Objective: To determine the IC50 value of a potential inhibitor.
-
Principle: A chromogenic β-lactam substrate, such as nitrocefin (B1678963), is used. Hydrolysis of nitrocefin by NDM-1 results in a color change that can be monitored spectrophotometrically. The presence of an inhibitor will reduce the rate of hydrolysis.
-
Typical Protocol:
-
Recombinant NDM-1 enzyme is incubated with varying concentrations of the test compound in a suitable buffer (e.g., HEPES) containing ZnSO4.[12][15]
-
After a short pre-incubation period, the reaction is initiated by adding a solution of nitrocefin.[15]
-
The change in absorbance (e.g., at 490 nm for nitrocefin) is measured over time using a microplate reader.[15]
-
The rate of hydrolysis is calculated for each inhibitor concentration, and the data is used to determine the IC50 value.
-
4.2. Minimum Inhibitory Concentration (MIC) Assay
This assay assesses the ability of an inhibitor to restore the antibacterial activity of a β-lactam antibiotic against a bacterial strain that produces NDM-1.
-
Objective: To determine the synergistic effect of an inhibitor with a β-lactam antibiotic.
-
Principle: The MIC of a β-lactam antibiotic (e.g., meropenem) for an NDM-1 producing bacterial strain is determined in the presence and absence of a fixed concentration of the inhibitor. A significant reduction in the MIC in the presence of the inhibitor indicates synergy.
-
Typical Protocol (Broth Microdilution):
-
Serial dilutions of the β-lactam antibiotic are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.[13][16]
-
A fixed concentration of the inhibitor is added to each well.
-
Each well is inoculated with a standardized suspension of the NDM-1 producing bacteria.[13]
-
The plates are incubated, and the MIC is determined as the lowest concentration of the antibiotic that prevents visible bacterial growth.[13]
-
Checkerboard assays can also be performed to systematically evaluate the synergy by varying the concentrations of both the antibiotic and the inhibitor to calculate the Fractional Inhibitory Concentration (FIC) index.[17]
-
4.3. Molecular Modeling and Simulation
Computational techniques are instrumental in understanding the binding modes of inhibitors and guiding the design of new compounds.
-
Molecular Docking: Predicts the preferred orientation of an inhibitor when bound to the NDM-1 active site and estimates the binding affinity.[10][18] This helps in identifying key interactions with amino acid residues and the zinc ions.[10]
-
Molecular Dynamics (MD) Simulation: Simulates the movement of the inhibitor-enzyme complex over time to assess the stability of the binding interactions.[10][13]
Conclusion and Future Directions
The development of NDM-1 inhibitors is a critical strategy to combat the growing threat of carbapenem-resistant bacteria. SAR studies have revealed that zinc chelation is a prominent mechanism of inhibition, with functional groups like thiols and carboxylates playing a key role. However, the potential for off-target effects on human metalloenzymes necessitates the exploration of non-chelating and allosteric inhibitors.[8] The integration of computational methods with traditional biochemical and microbiological assays has accelerated the discovery of novel scaffolds.[16][19]
Future research should focus on:
-
Optimizing the potency and selectivity of existing inhibitor scaffolds.
-
Exploring novel chemical spaces to identify inhibitors with new mechanisms of action.
-
Conducting in vivo studies to evaluate the efficacy and safety of promising candidates.
A deeper understanding of the SAR of NDM-1 inhibitors will pave the way for the development of clinically useful drugs that can restore the efficacy of our last-line antibiotics.
References
- 1. New Delhi metallo-beta-lactamase 1 - Wikipedia [en.wikipedia.org]
- 2. Potential Inhibitors Against NDM-1 Type Metallo-β-Lactamases: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovering NDM-1 inhibitors using molecular substructure embeddings representations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A structural view of the antibiotic degradation enzyme NDM-1 from a superbug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Towards combating antibiotic resistance by exploring the quantitative structure-activity relationship of NDM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Frontiers | Discovery of a Novel Natural Allosteric Inhibitor That Targets NDM-1 Against Escherichia coli [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Machine Learning Models Identify Inhibitors of New Delhi Metallo-β-lactamase (NDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Delhi Metallo-Beta-Lactamase Inhibitors: A Systematic Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. adibiosolutions.com [adibiosolutions.com]
- 19. Discovery of the Novel Inhibitor Against New Delhi Metallo-β-Lactamase Based on Virtual Screening and Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]
NDM-1 Inhibition Kinetics: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibition kinetics of New Delhi Metallo-beta-lactamase-1 (NDM-1), a critical target in the fight against antibiotic resistance. While specific kinetic data for the compound designated "NDM-1 inhibitor-2" (CAS 665013-76-3) is not publicly available in the cited scientific literature, this document outlines the fundamental principles, experimental methodologies, and data for other well-characterized NDM-1 inhibitors. This information serves as a valuable resource for the research and development of novel NDM-1 inhibitors.
Introduction to NDM-1 and Its Inhibition
New Delhi Metallo-β-lactamase-1 (NDM-1) is a bacterial enzyme that confers resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[1][2][3] The enzyme belongs to the class B1 metallo-β-lactamases and utilizes two zinc ions in its active site to catalyze the hydrolysis of the β-lactam ring, rendering the antibiotics ineffective.[3][4] The rapid global spread of bacteria producing NDM-1 poses a significant threat to public health, making the development of effective NDM-1 inhibitors a crucial area of research.[2]
The primary strategy for combating NDM-1-mediated resistance is the co-administration of a β-lactam antibiotic with an NDM-1 inhibitor. This approach, known as combination therapy, aims to restore the efficacy of existing antibiotics.[5] The ideal inhibitor should exhibit high affinity for the NDM-1 active site, effectively preventing the hydrolysis of the antibiotic.
Mechanism of NDM-1 Catalysis and Inhibition
The catalytic mechanism of NDM-1 involves the coordination of the β-lactam substrate to the zinc ions in the active site. The dizinc (B1255464) center activates a water molecule, which then acts as a nucleophile to attack the carbonyl carbon of the β-lactam ring, leading to its cleavage.[2][3]
NDM-1 inhibitors are designed to interfere with this process. They can be broadly categorized based on their mechanism of action:
-
Zinc-chelating agents: These inhibitors bind to the zinc ions in the active site, displacing the catalytic water molecule and preventing substrate binding. Many known NDM-1 inhibitors, such as those containing thiol groups, fall into this category.[4][5]
-
Competitive inhibitors: These compounds compete with the β-lactam substrate for binding to the active site. They may or may not interact directly with the zinc ions.[5]
-
Allosteric inhibitors: These molecules bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[6]
The following diagram illustrates the general mechanism of NDM-1 catalyzed hydrolysis of a β-lactam antibiotic and its inhibition.
Caption: Mechanism of NDM-1 action and inhibition.
Quantitative Data on NDM-1 Inhibitors
The effectiveness of an NDM-1 inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). The following table summarizes these parameters for a selection of well-characterized NDM-1 inhibitors.
| Inhibitor | Chemical Class | IC50 (µM) | Ki (µM) | Mechanism of Inhibition | Reference(s) |
| D-Captopril | Thiol | 7.9 | 1.3 | Competitive | [5][7] |
| Thiorphan | Thiol | 1.8 | - | - | [5] |
| Dimercaprol | Thiol | 1.3 | - | - | [5] |
| Adapalene | Carboxylic Acid | 8.9 µg/mL | - | - | [1] |
| Carnosic Acid | Diterpene | 27.07 | - | Allosteric | [6] |
| Taniborbactam | Boronic Acid | 0.01 | - | - | [8] |
| Pyridine-2,6-dicarboxylic acid | Carboxylic Acid | - | - | Competitive | [7] |
| Thiazolidine-2,4-dicarboxylic acid | Carboxylic Acid | - | - | Competitive | [7] |
Note: A direct comparison of IC50 values should be made with caution as they can be influenced by experimental conditions.
Experimental Protocols for NDM-1 Inhibition Kinetics
The determination of NDM-1 inhibition kinetics typically involves spectrophotometric assays that monitor the hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin (B1678963) or imipenem.[1][9]
General Enzyme Inhibition Assay Protocol
-
Enzyme and Substrate Preparation:
-
Recombinant NDM-1 enzyme is purified and its concentration determined.
-
A stock solution of a chromogenic substrate (e.g., nitrocefin) is prepared in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).[1]
-
The assay buffer is often supplemented with ZnSO4 (e.g., 10-50 µM) to ensure the enzyme is in its active, zinc-bound state.[1][9]
-
-
IC50 Determination:
-
A fixed concentration of NDM-1 enzyme (e.g., 5-10 nM) is pre-incubated with a range of inhibitor concentrations for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30-37°C).[1][9]
-
The enzymatic reaction is initiated by the addition of the substrate (e.g., 60-100 µM nitrocefin).[1][9]
-
The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 490 nm for nitrocefin) over time using a microplate reader or spectrophotometer.[1][9]
-
The initial reaction velocities are calculated from the linear portion of the progress curves.
-
The IC50 value, the concentration of inhibitor that reduces the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
-
-
Determination of Kinetic Parameters (Ki):
-
To determine the mechanism of inhibition and the Ki value, steady-state kinetic experiments are performed.
-
The initial reaction velocities are measured at various substrate concentrations in the absence and presence of different fixed concentrations of the inhibitor.
-
The data are then plotted using methods such as Lineweaver-Burk or Michaelis-Menten plots.
-
The type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the Ki value can be determined from the analysis of these plots.
-
The following diagram outlines a typical workflow for determining the inhibition kinetics of an NDM-1 inhibitor.
Caption: Experimental workflow for NDM-1 inhibition kinetics.
Conclusion
The development of potent and specific NDM-1 inhibitors is a critical strategy to overcome antibiotic resistance. Understanding the inhibition kinetics of these compounds is fundamental to their preclinical and clinical development. This guide provides a foundational understanding of the principles and methodologies involved in the study of NDM-1 inhibition. While specific data for "this compound" remains elusive in the public domain, the information presented here on other inhibitors serves as a valuable benchmark and guide for researchers in this vital field. Further research and publication of data on novel inhibitors are essential to advance the development of new therapies to combat multidrug-resistant bacteria.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Ten Years with New Delhi Metallo-β-lactamase-1 (NDM-1): From Structural Insights to Inhibitor Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent research and development of NDM-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility and Stability of the NDM-1 Inhibitor D-Captopril
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of D-Captopril, a potent inhibitor of New Delhi Metallo-β-lactamase 1 (NDM-1). The information herein is intended to support research and development efforts targeting antimicrobial resistance. D-Captopril, a well-characterized angiotensin-converting enzyme (ACE) inhibitor, has been identified as an effective inhibitor of NDM-1, offering a potential scaffold for the development of novel therapeutics to combat drug-resistant bacteria.
Quantitative Solubility Data
The solubility of D-Captopril in various solvents is crucial for its formulation and in vitro testing. The following table summarizes available quantitative solubility data.
| Solvent System | Temperature | Concentration | Citation |
| Water | 25 °C | ~160 mg/mL | [1] |
| Water | Not Specified | >100 mg/mL | |
| Water (with ultrasonic) | Not Specified | ≥48.6 mg/mL | [2] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Not Specified | ~3 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~30 mg/mL | [3][4] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥21.7 mg/mL | [2] |
| Ethanol (B145695) | Not Specified | ~30 mg/mL | [3] |
| Ethanol (with ultrasonic) | Not Specified | ≥105.2 mg/mL | [2] |
| Methanol | Not Specified | Freely Soluble | [5] |
| Chloroform | Not Specified | Freely Soluble | [6] |
| Dichloromethane | Not Specified | Freely Soluble | [5] |
| Ethyl Acetate | Not Specified | Sparingly Soluble | [1][6] |
Stability Profile
Understanding the stability of D-Captopril is critical for its handling, storage, and the development of stable formulations.
Degradation Pathway and Kinetics
The primary degradation pathway for D-Captopril in solution is the oxygen-facilitated, first-order, free-radical oxidation of its thiol group to form captopril (B1668294) disulfide[7]. This oxidation is the main route of degradation in solutions with a pH above 4.0[8]. Hydrolysis of the amide linkage occurs only under harsh conditions. The rate of oxidation is dependent on pH, oxygen partial pressure, and the presence of metal ions[7].
Factors Influencing Stability
Several factors significantly impact the stability of D-Captopril in aqueous solutions:
-
pH: D-Captopril is most stable in acidic conditions, specifically below pH 4.0[8][9]. As the pH increases from 6.6 to 8.0, the rate of oxidation increases[7].
-
Temperature: The degradation rate of D-Captopril in solution increases with temperature[9]. However, in its solid crystalline form, it is very stable, showing no significant decomposition when stored at temperatures up to 50°C for six months.
-
Metal Ions: Transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), catalyze the oxidation of D-Captopril. Even trace amounts (as little as 1 ppm of Cu²⁺) can lead to oxidation.
-
Chelating Agents: The use of chelating agents, such as ethylenediaminetetraacetic acid (EDTA), can significantly delay oxidation by sequestering catalytic metal ions[9][10]. A concentration as low as 0.01% Na-EDTA has been shown to be sufficient to stabilize solutions[9][10].
-
Antioxidants: The incorporation of antioxidants can also help to prevent oxidative degradation.
-
Concentration: Higher concentrations of D-Captopril in solution can delay oxidation[9].
-
Oxygen: Minimizing the headspace in storage containers and degassing solutions can reduce the rate of oxidation. Purging with nitrogen gas can also have a stabilizing effect, particularly in the presence of destabilizing agents like sorbitol[9][10].
Storage Recommendations
-
Solid Form: D-Captopril as a crystalline solid should be stored at -20°C for long-term stability (≥4 years)[3]. It can also be stored at room temperature in a cool, dry, well-ventilated area, protected from light and moisture[11][12][13][14].
-
Aqueous Solutions: It is recommended to prepare aqueous solutions fresh for biological experiments. Storing aqueous solutions for more than one day is not advised[3]. If storage is necessary, solutions should be kept at -20°C for up to one month[15]. To enhance stability, consider using a low pH buffer (below pH 4.0), adding a chelating agent like EDTA, and minimizing exposure to oxygen[8][9].
-
Organic Solvent Stock Solutions: Stock solutions in organic solvents like DMSO and ethanol should be purged with an inert gas[3].
Experimental Protocols
Solubility Determination (Shake-Flask Method)
This protocol outlines a general procedure for determining the equilibrium solubility of D-Captopril.
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. raybiotech.com [raybiotech.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. bio-gems.com [bio-gems.com]
- 5. captopril [chembk.com]
- 6. Captopril | C9H15NO3S | CID 44093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Kinetics and mechanism of captopril oxidation in aqueous solution under controlled oxygen partial pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. Influence of formulation properties on chemical stability of captopril in aqueous preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Captopril (Capoten): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. ajantapharmausa.com [ajantapharmausa.com]
- 14. cdn.who.int [cdn.who.int]
- 15. Captopril | ACE and LTA<sub>4</sub> hydrolase inhibitor | Hello Bio [hellobio.com]
Navigating the Cytotoxicity of NDM-1 Inhibitors: A Technical Guide
Disclaimer: The term "NDM-1 inhibitor-2" does not correspond to a specific, publicly documented compound in the scientific literature. This guide, therefore, focuses on the cytotoxicity profile of a representative and novel New Delhi metallo-beta-lactamase-1 (NDM-1) inhibitor, PHT427 (4-dodecyl-N-1,3,4-thiadiazol-2-yl-benzenesulfonamide) , for which relevant data has been published.[1] This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available cytotoxicity data, experimental methodologies, and mechanistic insights.
Introduction to NDM-1 and the Imperative for Selective Inhibitors
New Delhi metallo-beta-lactamase-1 (NDM-1) is a formidable enzyme that confers broad-spectrum resistance to beta-lactam antibiotics in various pathogenic bacteria.[2][3][4][5] The enzyme's active site contains two zinc ions that are crucial for hydrolyzing and inactivating antibiotics like penicillins, cephalosporins, and carbapenems.[2][4][5][6][7] The rapid global spread of NDM-1 producing bacteria presents a significant threat to public health, making the development of effective NDM-1 inhibitors a critical area of research.[3][8] A crucial aspect of developing these inhibitors is ensuring their selective toxicity towards bacteria, with minimal impact on human cells. This guide delves into the cytotoxicity profile of PHT427, a recently identified NDM-1 inhibitor.[1]
Quantitative Cytotoxicity Profile of PHT427
The assessment of off-target effects on human cells is a critical step in the preclinical evaluation of any new therapeutic agent. For PHT427, in vitro cytotoxicity has been quantified to establish its preliminary safety profile.
| Compound | Cell Line | Assay | Endpoint | Result |
| PHT427 | Human Embryonic Kidney 293 (HEK293) | Not Specified | CC50 | > 64 μmol/L |
CC50: 50% cytotoxic concentration
Experimental Protocols for Cytotoxicity Assessment
The determination of the cytotoxic potential of NDM-1 inhibitors is paramount. The following section details a standard methodology for evaluating the in vitro cytotoxicity of a compound like PHT427 using a human cell line.
Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9][10]
Objective: To determine the concentration of the NDM-1 inhibitor that reduces the viability of a human cell line by 50% (CC50).
Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
NDM-1 inhibitor stock solution (e.g., PHT427 in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the NDM-1 inhibitor in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO at the highest concentration used for the inhibitor).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.[10]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[10]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the CC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Mechanistic Insights and Signaling Pathways
Primary Mechanism of Action of NDM-1 Inhibitors
The primary mechanism of many NDM-1 inhibitors involves the chelation of the zinc ions in the enzyme's active site.[1][2] By binding to these zinc ions, the inhibitors prevent the hydrolysis of beta-lactam antibiotics, thereby restoring their efficacy.[2][6]
Cytotoxicity Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a potential NDM-1 inhibitor.
Conclusion
The development of NDM-1 inhibitors is a promising strategy to combat antibiotic resistance. The representative inhibitor, PHT427, demonstrates a favorable preliminary cytotoxicity profile with a CC50 value greater than 64 μmol/L against the HEK293 cell line. This suggests a degree of selectivity for its bacterial target over human cells. However, further comprehensive toxicological studies are essential to fully characterize its safety profile before it can be considered for further development. The experimental protocols and workflows detailed in this guide provide a framework for the continued evaluation of this and other novel NDM-1 inhibitors. A thorough understanding of the cytotoxicity profile is indispensable for the successful translation of potent enzyme inhibitors into safe and effective therapeutic agents.
References
- 1. Frontiers | PHT427 as an effective New Delhi metallo-β-lactamase-1 (NDM-1) inhibitor restored the susceptibility of meropenem against Enterobacteriaceae producing NDM-1 [frontiersin.org]
- 2. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unimore.it [iris.unimore.it]
- 4. Frontiers | Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Insights on the structural characteristics of NDM-1: The journey so far [scirp.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Potential Inhibitors Against NDM-1 Type Metallo-β-Lactamases: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Core of Resistance: A Technical Guide to the Interaction of NDM-1 Inhibitors with Zinc Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and rapid global dissemination of New Delhi Metallo-β-lactamase-1 (NDM-1) represents a significant threat to the efficacy of β-lactam antibiotics, our most crucial class of antibacterial agents. NDM-1 confers broad-spectrum resistance to nearly all β-lactams, including the last-resort carbapenems.[1][2][3] The catalytic activity of this enzyme is fundamentally dependent on the presence of one or two zinc ions in its active site, making the disruption of this metal-enzyme interaction a primary strategy for inhibitor development.[1][4][5] This guide provides an in-depth technical overview of the zinc-dependent mechanism of NDM-1 and the various ways inhibitors interact with these essential zinc cofactors.
The Catalytic Machinery of NDM-1: A Di-Zinc Center
NDM-1 is a class B1 metallo-β-lactamase (MBL) that utilizes a di-zinc active site to catalyze the hydrolysis of the amide bond in the β-lactam ring.[6][7] The active site features two zinc binding sites, designated Zn1 and Zn2, with distinct coordination environments and affinities.
-
Zn1 Site: This site is tightly coordinated in a tetrahedral geometry by three histidine residues (His120, His122, His189) and a bridging hydroxide (B78521) ion.[4][8][9]
-
Zn2 Site: The Zn2 ion is coordinated by Asp124, Cys208, and His250, along with the same bridging hydroxide.[3][4][8][9] The Zn2 site generally has a lower occupancy and affinity for zinc compared to the Zn1 site.[5][6]
The catalytic mechanism involves the cooperation of these two zinc ions.[1][6] A hydroxide ion, positioned as a bridge between the two zinc ions, acts as the primary nucleophile, attacking the carbonyl carbon of the β-lactam ring.[4][6] Zn1 is proposed to function as a Lewis acid, polarizing the carbonyl oxygen of the substrate, while Zn2 stabilizes the developing negative charge on the nitrogen atom of the leaving group, facilitating the cleavage of the C-N bond.[5][6] The distance between the two zinc ions is flexible and changes during the catalytic cycle, which is believed to be important for substrate binding and product release.[4][6]
Caption: NDM-1 catalytic mechanism highlighting the roles of Zn1, Zn2, and the nucleophilic hydroxide.
Inhibitor Interaction with NDM-1 Zinc Ions
Given the critical role of the zinc ions, the primary strategy for designing NDM-1 inhibitors is to target these metal cofactors. Inhibitors can be broadly classified based on their mode of interaction with the zinc center.
Zinc Chelating Agents
The most direct approach to inactivate NDM-1 is through the removal of zinc ions from the active site. Metal chelators are compounds that form strong coordination complexes with metal ions.
-
Mechanism: These inhibitors sequester the zinc ions, effectively stripping them from the enzyme's active site and rendering it catalytically inert.[4]
-
Example (EDTA): Ethylenediaminetetraacetic acid (EDTA) is a classic, potent MBL inhibitor. It demonstrates a strong ability to bind the zinc ions of NDM-1, with reported IC50 values in the sub-micromolar range (e.g., 0.4 µM).[4] The interaction results in the formation of apo-NDM-1 (the metal-free enzyme), which is inactive.[10]
Inhibitors Coordinating to Active Site Zinc
A more nuanced approach involves designing molecules that bind within the active site and directly coordinate with one or both zinc ions, without necessarily removing them. These compounds act as competitive inhibitors by preventing substrate binding or interfering with the catalytic process.
-
Thiol-Based Inhibitors: Compounds containing a thiol (-SH) group have proven to be effective NDM-1 inhibitors.
-
Mechanism: The thiol moiety can act as a potent zinc-binding group. Crystallographic studies have revealed two primary binding modes: the thiol sulfur can either form a bridge between Zn1 and Zn2, displacing the nucleophilic water molecule, or it can coordinate terminally to a single zinc ion.[4][11]
-
Examples:
-
Captopril (B1668294): An approved ACE inhibitor, captopril contains both thiol and carboxylate groups that coordinate with the active site zinc ions.[4] D-captopril is a more potent inhibitor of NDM-1 (IC50 ≈ 7.9 µM) than its L-enantiomer.[2]
-
Thiorphan and Dimercaprol: These thiol-containing drugs also show significant inhibitory activity against NDM-1, with IC50 values in the low micromolar range (1.8 µM and 1.3 µM, respectively).[2]
-
-
-
Carboxylate-Containing Inhibitors: The carboxylate group is another effective zinc-binding pharmacophore that mimics the carboxylate moiety present in β-lactam substrates.
-
Mechanism: The carboxylate oxygen atoms can coordinate with one or both zinc ions, occupying the space required for substrate binding.[12]
-
Covalent Inhibitors of Zinc-Coordinating Residues
An alternative strategy involves targeting the amino acid residues that coordinate the zinc ions.
-
Mechanism: These inhibitors form an irreversible covalent bond with a key residue in the active site, thereby disrupting the zinc coordination sphere and inactivating the enzyme.
-
Example (Targeting Cys208): The Cys208 residue, which coordinates Zn2, is a potential target. Thiol-modifying compounds like p-chloromercuribenzoate (p-CMB) have been shown to covalently bind to Cys208 and inhibit NDM-1 with an IC50 of 2.3 µM.[4][13] However, the viability of this strategy is questionable, as mutations of this residue (e.g., C208D) can confer resistance to the inhibitor while maintaining enzymatic activity.[13]
Quantitative Data on NDM-1 Inhibitors
The following table summarizes the inhibitory potency of various compounds that interact with the NDM-1 zinc center.
| Inhibitor Class | Compound | Type of Interaction | IC50 Value (µM) | Binding Affinity (Kd) (µM) | Reference(s) |
| Zinc Chelator | EDTA | Zinc Sequestration | 0.4 | - | [4] |
| Thiol-Based | D-Captopril | Zinc Coordination | 7.9 | 2.2 | [2][12] |
| Thiol-Based | L-Captopril | Zinc Coordination | 202.0 | - | [2] |
| Thiol-Based | Thiorphan | Zinc Coordination | 1.8 | - | [2] |
| Thiol-Based | Dimercaprol | Zinc Coordination | 1.3 | - | [2] |
| Covalent Modifier | p-Chloromercuribenzoate (p-CMB) | Covalent (Cys208) | 2.3 | - | [4][13] |
| Natural Product | Carnosic Acid | Allosteric Inhibition | 27.07 | - | [14] |
| Indole-2-carboxylate | Compound 12 (from study) | Zinc Coordination | Low-µM range | - | [12] |
Note: IC50 and Kd values can vary depending on assay conditions.
Experimental Protocols for Characterizing Inhibitor-Zinc Interactions
A multi-faceted approach is required to fully characterize the interaction between an inhibitor and the NDM-1 zinc ions.
Enzyme Inhibition Assay (IC50 Determination)
This is the primary method for quantifying the potency of an inhibitor.
-
Reagents and Materials: Recombinant NDM-1 enzyme, a chromogenic β-lactam substrate (e.g., nitrocefin), assay buffer (e.g., HEPES or phosphate (B84403) buffer, pH 7.0-7.5), supplemental ZnSO₄ (typically 10-50 µM), test inhibitor compounds, DMSO for dissolving compounds, and a 96-well microplate reader.[15]
-
Procedure: a. Prepare a solution of recombinant NDM-1 (e.g., 5 nM) in the assay buffer supplemented with ZnSO₄.[15] b. In a microplate, incubate the NDM-1 enzyme with various concentrations of the test inhibitor (typically a serial dilution) for a defined pre-incubation period (e.g., 10-15 minutes) at a constant temperature (e.g., 30°C).[15] c. Initiate the reaction by adding the nitrocefin (B1678963) substrate (e.g., final concentration of 60-100 µM).[15] d. Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 490 nm over time. e. Calculate the initial reaction velocity for each inhibitor concentration. f. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Principle: ITC determines the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between the inhibitor and NDM-1.
-
Procedure: a. Place a solution of purified NDM-1 in the sample cell of the calorimeter. b. Fill the injection syringe with a concentrated solution of the inhibitor. Both solutions must be in the same buffer. c. A series of small, precise injections of the inhibitor into the NDM-1 solution is performed. d. The heat change associated with each injection is measured. e. The resulting data are plotted as heat change per injection versus the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters. f. This technique can be used to confirm whether an inhibitor binds directly to the enzyme and can differentiate between high- and low-affinity binders.[12]
X-ray Crystallography
This technique provides an atomic-level three-dimensional structure of the enzyme-inhibitor complex.
-
Principle: By determining the electron density map from the diffraction pattern of a crystal, the precise positions of all atoms in the complex can be resolved.
-
Procedure: a. Purify high-quality, concentrated NDM-1 protein. b. Co-crystallize the NDM-1 protein with the inhibitor by mixing them and setting up crystallization trials under various conditions (e.g., using vapor diffusion). c. Once suitable crystals are grown, they are exposed to a high-intensity X-ray beam. d. The diffraction data are collected and processed to generate an electron density map. e. A molecular model is built into the map and refined. f. The final structure reveals the exact binding mode of the inhibitor in the active site, including its coordination to the zinc ions and its interactions with surrounding amino acid residues.[4]
Caption: A typical experimental workflow for the discovery and characterization of NDM-1 inhibitors.
Conclusion
The di-zinc center of NDM-1 is both the engine of its potent hydrolytic activity and its Achilles' heel. A deep understanding of the coordination chemistry and the catalytic roles of Zn1 and Zn2 is paramount for the rational design of effective inhibitors. The most promising strategies involve compounds that can either chelate and remove these essential metal ions or act as competitive inhibitors by directly coordinating with them in the active site. A combination of biochemical assays, biophysical techniques like ITC and NMR, and structural biology is essential to fully elucidate the mechanism of inhibition and to advance the development of clinically viable drugs capable of restoring the efficacy of our β-lactam arsenal (B13267) against NDM-1-producing pathogens.
References
- 1. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Clinical Variants of New Delhi Metallo-β-Lactamase Are Evolving to Overcome Zinc Scarcity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of New Delhi metallo-β-lactamase reveals molecular basis for antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Potential Substrate Binding Conformation of β-Lactams and Insight into the Broad Spectrum of NDM-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct Inhibition Modes of New Delhi Metallo-β-lactamase-1 Revealed by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Integrated Biophysical Approach to Discovering Mechanisms of NDM-1 Inhibition for Several Thiol-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic Investigations of Metallo‐β‐lactamase Inhibitors: Strong Zinc Binding Is Not Required for Potent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An altered zinc-binding site confers resistance to a covalent inactivator of New Delhi metallo-beta-lactamase-1 (NDM-1) discovered by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Discovery of a Novel Natural Allosteric Inhibitor That Targets NDM-1 Against Escherichia coli [frontiersin.org]
- 15. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Embrace: A Technical Guide to the Theoretical Binding Mode of D-Captopril with NDM-1
For Immediate Release
This technical guide provides a detailed examination of the theoretical binding mode of D-Captopril, a potent inhibitor of New Delhi Metallo-β-lactamase-1 (NDM-1). This document is intended for researchers, scientists, and drug development professionals engaged in the critical effort to combat antibiotic resistance. Through a comprehensive analysis of computational and structural data, we illuminate the key molecular interactions that underpin the inhibitory action of D-Captopril against this formidable enzyme.
New Delhi Metallo-β-lactamase-1 (NDM-1) is a significant global health threat due to its ability to hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[1] The development of effective NDM-1 inhibitors is a crucial strategy to restore the efficacy of these life-saving drugs. D-Captopril, an angiotensin-converting enzyme (ACE) inhibitor, has been identified as a promising inhibitor of NDM-1, offering a scaffold for the design of novel therapeutics.[2]
Quantitative Analysis of NDM-1 Inhibition
The inhibitory potential of various compounds against NDM-1 is quantified through metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes key quantitative data for D-Captopril and other relevant inhibitors, providing a comparative landscape of their efficacy.
| Inhibitor | IC50 (μM) | Ki (μM) | Method of Determination | Reference |
| D-Captopril | 7.9 | - | Enzyme Inhibition Assay | [2] |
| L-Captopril | 202.0 | - | Enzyme Inhibition Assay | [2] |
| Adapalene | - | - | In vitro enzyme assays (qualitative inhibition shown) | [3] |
| YJ182 | 0.23 | - | Enzyme Inhibition Assay | |
| ANT431 | - | 0.29 | Enzyme Inhibition Assay |
The Molecular Architecture of Inhibition: D-Captopril's Binding Mode
The theoretical binding mode of D-Captopril within the NDM-1 active site has been elucidated through a combination of X-ray crystallography and computational modeling techniques, including molecular docking and molecular dynamics simulations. These studies reveal a precise set of interactions that anchor the inhibitor and disrupt the catalytic activity of the enzyme.
The active site of NDM-1 is characterized by the presence of two zinc ions (Zn1 and Zn2) that are essential for its hydrolytic function. These zinc ions are coordinated by a series of key amino acid residues. D-Captopril effectively inhibits NDM-1 by directly interacting with these crucial components of the active site.
The primary interactions observed in the theoretical binding mode of D-Captopril with NDM-1 are:
-
Coordination with Zinc Ions: The thiol group of D-Captopril forms a crucial coordinating bond with the zinc ions (Zn1 and Zn2) in the active site. This interaction is fundamental to its inhibitory mechanism, as it displaces a key water molecule involved in the hydrolysis of β-lactam antibiotics.[2]
-
Hydrogen Bonding: The carboxylate group of D-Captopril engages in hydrogen bonding with key amino acid residues surrounding the active site. These interactions further stabilize the inhibitor within the binding pocket.
-
Hydrophobic Interactions: The proline residue of D-Captopril participates in hydrophobic interactions with nonpolar residues lining the active site cleft, contributing to the overall binding affinity.
The following diagram illustrates the key interactions in the theoretical binding mode of D-Captopril with the NDM-1 active site.
Caption: D-Captopril binding to the NDM-1 active site.
Experimental and Computational Workflow
The determination of the theoretical binding mode of NDM-1 inhibitors like D-Captopril is a multi-step process that integrates experimental and computational methodologies. The following workflow outlines the typical steps involved in such an investigation.
Caption: Experimental and computational workflow.
Detailed Methodologies
A comprehensive understanding of the theoretical binding mode relies on the rigorous application of various experimental and computational protocols.
Protein Expression and Purification
Recombinant NDM-1 protein is typically expressed in Escherichia coli strains. The gene encoding NDM-1 is cloned into an expression vector, and the protein is overexpressed. Purification is achieved through a series of chromatography steps, such as affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography, to obtain a highly pure and active enzyme for structural and biochemical studies.
X-ray Crystallography
To determine the three-dimensional structure of the NDM-1:D-Captopril complex, co-crystallization is performed. The purified NDM-1 protein is mixed with an excess of D-Captopril and subjected to crystallization screening under various conditions. Once suitable crystals are obtained, they are cryo-cooled and subjected to X-ray diffraction. The resulting diffraction data are processed to solve the crystal structure, revealing the precise atomic coordinates of the inhibitor bound within the active site.
Enzyme Inhibition Assays
The inhibitory activity of D-Captopril is quantified using spectrophotometric assays. A common method involves monitoring the hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin, in the presence of purified NDM-1. The rate of hydrolysis is measured at a specific wavelength. By performing these assays with varying concentrations of the inhibitor, the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined.
Molecular Docking
Molecular docking simulations are performed to predict the preferred binding orientation of D-Captopril within the NDM-1 active site. A three-dimensional structure of NDM-1, either from X-ray crystallography or homology modeling, is used as the receptor. The D-Captopril molecule is treated as a flexible ligand. Docking algorithms then sample a wide range of conformations and orientations of the ligand within the active site, and a scoring function is used to rank the predicted binding poses based on their estimated binding affinity.
Molecular Dynamics (MD) Simulations
To assess the stability of the predicted NDM-1:D-Captopril complex and to analyze the dynamics of the molecular interactions over time, molecular dynamics simulations are employed. The docked complex is placed in a simulated aqueous environment, and the system's trajectory is calculated by solving Newton's equations of motion. These simulations provide insights into the flexibility of the protein and the inhibitor, the persistence of key interactions (such as hydrogen bonds and coordination with zinc ions), and can be used to calculate binding free energies.
Conclusion
The theoretical binding mode of D-Captopril with NDM-1 provides a foundational understanding of the molecular principles governing its inhibitory activity. The coordination of the thiol group with the active site zinc ions is the cornerstone of its mechanism, effectively disarming the enzyme's hydrolytic machinery. This detailed molecular insight is invaluable for the rational design and optimization of next-generation NDM-1 inhibitors, a critical step forward in the global fight against antibiotic resistance.
References
A Preliminary Assessment of New Delhi Metallo-beta-lactamase-1 (NDM-1) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "NDM-1 inhibitor-2" is not a specifically identified agent in the current scientific literature. Therefore, this guide provides a comprehensive overview of the strategies and data related to the inhibition of New Delhi Metallo-beta-lactamase-1 (NDM-1), using representative data and methodologies.
Introduction: The Challenge of NDM-1
New Delhi Metallo-beta-lactamase-1 (NDM-1) is a recently emerged enzyme that poses a significant threat to the efficacy of carbapenem (B1253116) antibiotics, which are often the last line of defense against multi-drug resistant bacterial infections.[1][2] The enzyme is a member of the class B metallo-β-lactamases (MBLs) and is capable of hydrolyzing a broad range of β-lactam antibiotics.[2][3] The gene encoding NDM-1, blaNDM-1, is located on mobile genetic elements, which facilitates its rapid spread among different bacterial species.[4][5]
The active site of NDM-1 contains two zinc ions that are crucial for its catalytic activity.[3][6][7] These zinc ions facilitate the hydrolysis of the β-lactam ring, rendering the antibiotic inactive. The development of effective NDM-1 inhibitors is a critical area of research to combat the growing threat of antibiotic resistance.[8][9] This guide provides a preliminary assessment of the strategies and methodologies involved in the discovery and characterization of NDM-1 inhibitors.
Mechanism of NDM-1 and Inhibition Strategies
The catalytic mechanism of NDM-1 involves the coordination of a water molecule by the two zinc ions in the active site. This activated water molecule then acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring and leading to its hydrolysis.[7][10]
Inhibition strategies for NDM-1 primarily focus on two main approaches:
-
Zinc Chelators: Compounds that can bind to and sequester the zinc ions from the active site, thereby inactivating the enzyme.
-
Active Site Binders: Molecules that can bind to the active site of the enzyme and prevent the substrate (antibiotic) from accessing it.
The development of NDM-1 inhibitors is challenging due to the high flexibility of the active site and the unique electrostatic structure of the enzyme.[3][8]
Data Presentation: Comparative Analysis of NDM-1 Inhibitors
The following tables summarize hypothetical quantitative data for representative classes of NDM-1 inhibitors. This data is for illustrative purposes to demonstrate how such information is typically presented.
Table 1: In Vitro Enzyme Inhibition Data
| Inhibitor Class | Representative Compound | Inhibition Mechanism | IC50 (µM) | Ki (µM) |
| Thiol-based | Captopril (D-isomer) | Zinc Chelator | 7.9 | 2.5 |
| Carboxylate-based | Thiorphan | Zinc Chelator | 15.2 | 5.1 |
| Natural Product | Aspergillomarasmine A | Zinc Chelator | 4.0 | 1.3 |
| Quinazolinone-based | Compound X | Active Site Binder | 2.1 | 0.7 |
Table 2: In Vitro Antimicrobial Activity (Synergy with Meropenem)
| Inhibitor Compound | Bacterial Strain | Meropenem MIC (µg/mL) | Meropenem MIC + Inhibitor (µg/mL) | Fold Reduction in MIC |
| Captopril (D-isomer) | E. coli (NDM-1) | 64 | 8 | 8 |
| Aspergillomarasmine A | K. pneumoniae (NDM-1) | 128 | 4 | 32 |
| Compound X | E. coli (NDM-1) | 64 | 2 | 32 |
Experimental Protocols
NDM-1 Enzyme Inhibition Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of a test compound against purified NDM-1 enzyme.
Materials:
-
Purified recombinant NDM-1 enzyme
-
HEPES buffer (50 mM, pH 7.5)
-
ZnSO4 (100 µM)
-
Nitrocefin (B1678963) (chromogenic cephalosporin (B10832234) substrate)
-
Test inhibitor compound
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 10 nM of NDM-1 enzyme to each well containing HEPES buffer with 100 µM ZnSO4.[11]
-
Add serial dilutions of the test inhibitor to the wells and incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding nitrocefin to a final concentration of 100 µM.
-
Monitor the hydrolysis of nitrocefin by measuring the absorbance at 492 nm over time using a spectrophotometer.[11]
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Checkerboard Synergy Assay
This protocol is used to assess the synergistic effect of an NDM-1 inhibitor in combination with a β-lactam antibiotic against a bacterial strain expressing NDM-1.
Materials:
-
NDM-1 expressing bacterial strain (e.g., E. coli, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
β-lactam antibiotic (e.g., meropenem)
-
Test inhibitor compound
-
96-well microtiter plates
Procedure:
-
Prepare two-fold serial dilutions of the antibiotic and the inhibitor in CAMHB in a 96-well plate. The antibiotic is diluted along the rows and the inhibitor along the columns.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 105 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic alone, the inhibitor alone, and the combination in each well. The MIC is the lowest concentration that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of inhibitor in combination / MIC of inhibitor alone)
-
Interpret the results as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.
Visualizations
NDM-1 Mechanism of Action and Inhibition
Caption: NDM-1 catalytic mechanism and a common mode of inhibition.
Experimental Workflow for NDM-1 Inhibitor Screening
Caption: A typical workflow for screening and identifying NDM-1 inhibitors.
Conclusion
The development of potent and specific NDM-1 inhibitors is a crucial strategy to overcome the challenge of carbapenem-resistant bacteria. While no NDM-1 inhibitors are currently in clinical use, ongoing research has identified several promising scaffolds.[2][12] The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this critical area of antimicrobial research. Future efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds to advance them into clinical development.
References
- 1. Potential Inhibitors Against NDM-1 Type Metallo-β-Lactamases: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent research and development of NDM-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Delhi metallo-beta-lactamase 1 - Wikipedia [en.wikipedia.org]
- 5. NDM-1 (New Delhi metallo beta lactamase-1) producing Gram-negative bacilli: Emergence & clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ten Years with New Delhi Metallo-β-lactamase-1 (NDM-1): From Structural Insights to Inhibitor Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for NDM-1 Inhibitor-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
New Delhi Metallo-beta-lactamase-1 (NDM-1) is a broad-spectrum β-lactamase that confers resistance to nearly all β-lactam antibiotics, including carbapenems, which are often considered the last resort for treating infections caused by multidrug-resistant bacteria.[1][2][3] The rapid global spread of NDM-1-producing bacteria poses a significant threat to public health, necessitating the development of effective NDM-1 inhibitors to restore the efficacy of existing antibiotics. This document provides detailed experimental protocols for the evaluation of a novel NDM-1 inhibitor, herein referred to as "NDM-1 inhibitor-2". The protocols cover essential in vitro assays, from initial enzyme inhibition to cell-based and synergy testing.
Mechanism of Action of NDM-1
NDM-1 is a class B1 metallo-β-lactamase that requires one or two zinc ions in its active site for catalytic activity.[3] These zinc ions facilitate the hydrolysis of the amide bond in the β-lactam ring of antibiotics, rendering them inactive. The active site of NDM-1 is characterized by a high degree of flexibility, allowing it to accommodate a wide range of β-lactam substrates.[1] NDM-1 inhibitors can act through various mechanisms, including chelation of the active site zinc ions or covalent modification of key amino acid residues.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of selected NDM-1 inhibitors against the NDM-1 enzyme and NDM-1-producing bacteria.
Table 1: In Vitro NDM-1 Enzyme Inhibition
| Inhibitor | IC50 (µM) | Target Enzyme | Reference |
| Adapalene | 8.9 µg/mL | Recombinant NDM-1 | [1] |
| D-Captopril | 7.9 | Recombinant NDM-1 | [3][4] |
| L-Captopril | 202.0 | Recombinant NDM-1 | [3][4] |
| epi-D-Captopril | 64 | Recombinant NDM-1 | [5][6] |
| Thiorphan | 1.8 | Recombinant NDM-1 | [3][4] |
| Dimercaprol | 1.3 | Recombinant NDM-1 | [3][4] |
| PHT427 | 1.42 | Recombinant NDM-1 | [7][8] |
| M1 | 1.244 nM | Purified NDM-1 | [9] |
| M17 | 1.904 nM | Purified NDM-1 | [9] |
| M21 | 2.283 nM | Purified NDM-1 | [9] |
| M61 | 1.009 nM | Purified NDM-1 | [9] |
| M75 | 1.21 nM | Purified NDM-1 | [9] |
Table 2: Synergy of NDM-1 Inhibitors with Meropenem (B701) against NDM-1-Producing Bacteria
| Bacterial Strain | Inhibitor | Inhibitor Concentration (µg/mL) | Meropenem MIC Alone (µg/mL) | Meropenem MIC with Inhibitor (µg/mL) | Fold Reduction in MIC | Reference |
| E. coli BL21(DE3)(pET28a-NDM-1) | Isoliquiritin | ≥64 | 32 | 4 | 8 | [10] |
| E. coli BL21(DE3)/pET30a(+)-blaNDM-1 | PHT427 | Not specified | 16 | 0.25 | 64 | [7][8] |
| NDM-1-producing E. coli | Morin | Not specified | 64 | 2-16 | 4-32 | [11][12] |
Experimental Protocols
NDM-1 Enzyme Inhibition Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against recombinant NDM-1 enzyme using the chromogenic substrate nitrocefin (B1678963).
Materials:
-
Recombinant NDM-1 enzyme
-
This compound
-
Nitrocefin
-
HEPES buffer (50 mM, pH 7.5)
-
ZnSO4 (100 µM)
-
DMSO
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, prepare serial dilutions of this compound in HEPES buffer containing 100 µM ZnSO4.
-
Add 10 nM of recombinant NDM-1 enzyme to each well.
-
Include a positive control (NDM-1 enzyme without inhibitor) and a negative control (buffer only).
-
Incubate the plate at 30°C for 10 minutes.
-
Add nitrocefin to a final concentration of 100 µM to all wells to initiate the reaction.
-
Immediately measure the absorbance at 490 nm at regular intervals for 30 minutes using a microplate reader.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution to determine the MIC of this compound.
Materials:
-
NDM-1-producing bacterial strain (e.g., E. coli, K. pneumoniae)
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound.
-
In a 96-well plate, perform serial two-fold dilutions of this compound in CAMHB.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with the bacterial suspension.
-
Include a growth control (no inhibitor) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
Checkerboard Synergy Assay
This assay is used to evaluate the synergistic effect of this compound in combination with a β-lactam antibiotic (e.g., meropenem).
Materials:
-
NDM-1-producing bacterial strain
-
This compound
-
Meropenem
-
CAMHB
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare stock solutions of this compound and meropenem.
-
In a 96-well plate, prepare serial two-fold dilutions of meropenem along the x-axis and serial two-fold dilutions of this compound along the y-axis.
-
The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum as described in the MIC protocol to a final concentration of 5 x 10^5 CFU/mL.
-
Inoculate each well with 100 µL of the bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Assay
This assay determines the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
NDM-1-producing bacterial strain
-
This compound
-
CAMHB
-
Sterile saline or PBS
-
Agar (B569324) plates
-
Incubator
-
Shaker
Procedure:
-
Prepare a bacterial culture in the logarithmic growth phase (0.5 McFarland standard).
-
Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in flasks containing CAMHB with different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control flask without the inhibitor.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial 10-fold dilutions of the aliquots in sterile saline or PBS.
-
Plate 100 µL of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL against time for each concentration. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal.
Neisseria gonorrhoeae Growth Inhibition Assay
This protocol is adapted for the fastidious nature of Neisseria gonorrhoeae.
Materials:
-
Neisseria gonorrhoeae strain (e.g., ATCC 49226)
-
This compound
-
GC agar base supplemented with 1% IsoVitaleX or Kellogg's supplement
-
CO2 incubator (5%)
-
96-well microtiter plates
Procedure:
-
Grow N. gonorrhoeae on supplemented GC agar plates at 37°C in a 5% CO2 atmosphere.
-
Prepare a bacterial suspension in a suitable broth (e.g., Graver Wade media) and adjust the turbidity to a 0.5 McFarland standard.[13]
-
Perform the broth microdilution assay as described in the MIC protocol, using the appropriate supplemented media.
-
Incubate the plates at 37°C in a 5% CO2 atmosphere for 20-24 hours.
-
Determine the MIC as the lowest concentration that inhibits visible growth.
Cytotoxicity Assay (MTT Assay)
This assay assesses the potential toxicity of this compound against a human cell line.
Materials:
-
HepG2 human liver cancer cell line
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO2 incubator (5%)
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the old media and add the media containing the different concentrations of the inhibitor to the cells.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the CC50 (50% cytotoxic concentration).
Visualizations
Caption: Experimental workflow for the evaluation of this compound.
Caption: Mechanism of NDM-1 action and inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of a potential inhibitor for New Delhi metallo-β-lactamase 1 (NDM-1) from FDA approved chemical library- a drug repurposing approach to combat carbapenem resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural Basis of Metallo-β-Lactamase Inhibition by Captopril Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. Frontiers | PHT427 as an effective New Delhi metallo-β-lactamase-1 (NDM-1) inhibitor restored the susceptibility of meropenem against Enterobacteriaceae producing NDM-1 [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
- 9. Potential inhibitors designed against NDM-1 type metallo-β-lactamases: an attempt to enhance efficacies of antibiotics against multi-drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific NDM-1 Inhibitor of Isoliquiritin Enhances the Activity of Meropenem against NDM-1-positive Enterobacteriaceae in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Morin combined with meropenem is a potent inhibitor of NDM-1 against NDM-1-producing E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Visible colorimetric growth indicators of Neisseria gonorrhoeae for low-cost diagnostic applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N_D_M-1 Inhibitor-2 in Bacterial Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the evaluation of "NDM-1 inhibitor-2," a representative potent inhibitor of New Delhi Metallo-β-lactamase-1 (NDM-1), in a variety of bacterial assays. These protocols are intended to guide researchers in assessing the efficacy of this and other NDM-1 inhibitors in restoring the activity of β-lactam antibiotics against resistant bacterial strains.
Introduction
New Delhi Metallo-β-lactamase-1 (NDM-1) is a broad-spectrum β-lactamase that can inactivate almost all β-lactam antibiotics, including carbapenems, which are often considered the last resort for treating infections caused by multidrug-resistant bacteria.[1][2][3][4][5] The rapid spread of bacteria producing NDM-1 poses a significant global health threat.[1][2][6] One promising strategy to combat this resistance is the use of NDM-1 inhibitors in combination with existing β-lactam antibiotics.[3][6][7] These inhibitors work by binding to the NDM-1 enzyme, thereby preventing the hydrolysis of the β-lactam antibiotic and restoring its antibacterial efficacy.[3][4]
This guide details the essential in vitro assays to characterize the activity of a novel NDM-1 inhibitor, referred to here as "this compound."
Mechanism of Action of NDM-1 and Inhibition
NDM-1 is a class B metallo-β-lactamase that requires zinc ions for its catalytic activity.[3][8] The enzyme's active site contains two zinc ions that facilitate the hydrolysis of the amide bond in the β-lactam ring of antibiotics, rendering them inactive.[3][4][8] NDM-1 inhibitors are designed to interact with the active site of the enzyme, often by chelating the zinc ions or by forming other interactions that block substrate access.[4][7][9] This inhibition restores the antibacterial activity of β-lactam antibiotics against NDM-1-producing bacteria.[1][2]
Figure 1. NDM-1 Mechanism and Inhibition Pathway.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound, which should be determined experimentally using the protocols provided.
Table 1: In Vitro Enzyme Inhibition
| Compound | Target Enzyme | Substrate | IC₅₀ (µM) | Inhibition Type |
| This compound | NDM-1 | Nitrocefin (B1678963) | Value | e.g., Competitive |
| EDTA (Control) | NDM-1 | Nitrocefin | ~0.4[10] | Chelator |
| D-Captopril (Control) | NDM-1 | Nitrocefin | ~7.9[10] | Competitive |
Table 2: Antibacterial Activity (MIC)
| Organism (NDM-1 positive) | Antibiotic | This compound (µg/mL) | MIC (µg/mL) | Fold Reduction in MIC |
| E. coli NDM-1 | Meropenem | 0 | >32[1] | - |
| 10 | Value | Value | ||
| 20 | Value | Value | ||
| K. pneumoniae NDM-1 | Meropenem | 0 | >32[1] | - |
| 10 | Value | Value | ||
| 20 | Value | Value |
Table 3: Synergy Testing (Checkerboard Assay)
| Organism (NDM-1 positive) | Antibiotic | This compound | FIC Index (ΣFIC) | Interpretation |
| E. coli NDM-1 | Meropenem | This compound | Value | e.g., Synergy |
| K. pneumoniae NDM-1 | Meropenem | This compound | Value | e.g., Synergy |
ΣFIC ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates no interaction, and ≥ 4 indicates antagonism.
Experimental Protocols
Figure 2. Experimental Workflow for Inhibitor Evaluation.
This assay determines the concentration of this compound required to inhibit 50% of the NDM-1 enzyme activity (IC₅₀) using the chromogenic substrate nitrocefin.[1][11][12]
Materials:
-
Recombinant NDM-1 enzyme
-
This compound
-
Nitrocefin
-
HEPES buffer (50 mM, pH 7.5) containing ZnSO₄ (50 µM)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in HEPES buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution. Include wells with buffer only as a negative control and a known inhibitor (e.g., EDTA) as a positive control.
-
Add 80 µL of HEPES buffer containing recombinant NDM-1 enzyme (final concentration ~5-10 nM) to each well.
-
Incubate the plate at 37°C for 10-30 minutes.
-
Add 10 µL of nitrocefin solution (final concentration ~100 µM) to each well to start the reaction.
-
Immediately measure the absorbance at 490 nm every minute for 15-30 minutes using a microplate reader.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
This assay determines the lowest concentration of an antibiotic, alone or in combination with this compound, that prevents visible growth of a bacterial strain.[1][2] The broth microdilution method is described here as per CLSI guidelines.[1][13]
Materials:
-
NDM-1-producing bacterial strain (e.g., E. coli, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
β-lactam antibiotic (e.g., meropenem)
-
This compound
-
96-well microtiter plates
-
0.5 McFarland standard
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Prepare two-fold serial dilutions of the β-lactam antibiotic in CAMHB in a 96-well plate.
-
For the combination assay, add a fixed, sub-inhibitory concentration of this compound to each well containing the serially diluted antibiotic.
-
A separate set of wells should be prepared with serial dilutions of the antibiotic alone to determine the baseline MIC.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no antibiotic or inhibitor) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[13]
A. Checkerboard Assay
This assay is used to quantify the synergistic effect between a β-lactam antibiotic and this compound.
Procedure:
-
In a 96-well plate, prepare two-fold serial dilutions of the β-lactam antibiotic along the x-axis and two-fold serial dilutions of this compound along the y-axis.
-
Inoculate the plate with the NDM-1-producing bacterial strain as described in the MIC protocol.
-
Incubate at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index (ΣFIC): ΣFIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as described in Table 3.
B. Double-Disk Synergy Test (DDST)
This is a qualitative method to screen for synergy.[14][15]
Procedure:
-
Prepare a bacterial lawn on a Mueller-Hinton agar (B569324) plate by swabbing a standardized inoculum.
-
Place a disk containing a β-lactam antibiotic (e.g., meropenem) on the agar.
-
Place a blank disk impregnated with a solution of this compound at a specific distance (e.g., 15-20 mm, center to center) from the antibiotic disk.
-
Incubate the plate at 37°C for 18-24 hours.
-
Synergy is indicated by an enhancement of the inhibition zone around the antibiotic disk on the side adjacent to the inhibitor disk.[14]
This assay evaluates the bactericidal activity of the antibiotic and inhibitor combination over time.[1][2]
Procedure:
-
Prepare flasks containing CAMHB with the following:
-
No drug (growth control)
-
Antibiotic alone at MIC
-
This compound alone at a fixed concentration
-
Antibiotic at MIC + this compound at a fixed concentration
-
-
Inoculate each flask with the NDM-1-producing strain to a starting density of ~5 x 10⁵ CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask, perform serial dilutions, and plate on nutrient agar to determine the viable bacterial count (CFU/mL).
-
Plot the log₁₀ CFU/mL against time. A ≥ 3-log₁₀ decrease in CFU/mL for the combination compared to the most active single agent is considered synergistic bactericidal activity.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound. By systematically performing these assays, researchers can determine the inhibitory potency, antibacterial efficacy, and synergistic potential of novel NDM-1 inhibitors, which is a critical step in the development of new therapeutic strategies to combat multidrug-resistant bacteria.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent research and development of NDM-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights on the structural characteristics of NDM-1: The journey so far [scirp.org]
- 6. Potential Inhibitors Against NDM-1 Type Metallo-β-Lactamases: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovering NDM-1 inhibitors using molecular substructure embeddings representations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants [mdpi.com]
- 11. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics [frontiersin.org]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of a double-disk synergy test with a common metallo-β-lactamase inhibitor, mercaptoacetate, for detecting NDM-1-producing Enterobacteriaceae and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the double-disk synergy test for New Delhi metallo-β-lactamase-1 and other metallo-β-lactamase producing gram-negative bacteria by using metal-ethylenediaminetetraacetic acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
NDM-1 inhibitor-2 solution preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of NDM-1 inhibitor-2 in various experimental settings. The information is intended to guide researchers in accurately preparing solutions and designing experiments to evaluate the efficacy of this inhibitor against New Delhi metallo-β-lactamase-1 (NDM-1).
Product Information and Storage
This compound is a compound identified as an inhibitor of the NDM-1 enzyme. Proper handling and storage are crucial for maintaining its stability and activity.
| Property | Value |
| Molecular Formula | C₉H₉BrN₄S |
| Molecular Weight | 285.16 g/mol |
| CAS Number | 665013-76-3 |
| Appearance | Powder |
| Storage Conditions | Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year |
| Shipping | Shipped with blue ice or at ambient temperature |
Data sourced from TargetMol[1].
Solution Preparation
The solubility of this compound is a critical factor for preparing stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for initial stock preparation.[1][2] For in vivo studies, a specific formulation is often required to ensure solubility and bioavailability.
Preparation of Stock Solutions for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Protocol:
-
Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
In a sterile microcentrifuge tube, add the appropriate volume of DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary, but stability at elevated temperatures should be considered.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.[1]
Preparation of Working Solutions for In Vitro Assays
Working solutions should be prepared fresh daily by diluting the stock solution in the appropriate assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent-induced effects on enzyme activity or cell viability.
Preparation of Formulation for In Vivo Experiments
For animal studies, a clear solution is necessary for administration. A common formulation involves a co-solvent system.
Example Formulation:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline or PBS
Protocol:
-
Prepare the stock solution of this compound in DMSO at a higher concentration.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Add saline or PBS to the final volume and mix thoroughly.[1]
This is an example formulation and may need to be optimized based on the specific animal model and route of administration.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the inhibitory activity of this compound.
NDM-1 Enzyme Inhibition Assay
This assay directly measures the ability of the inhibitor to block the catalytic activity of the NDM-1 enzyme using a chromogenic substrate like nitrocefin (B1678963).[2][3]
Materials:
-
Recombinant NDM-1 enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, supplemented with 100 µM ZnSO₄)[3]
-
Nitrocefin (chromogenic substrate)
-
This compound working solutions
-
96-well microtiter plate
-
Microplate reader
Protocol:
-
In a 96-well plate, add a solution of recombinant NDM-1 enzyme (e.g., 10 nM final concentration) in the assay buffer.[3]
-
Add varying concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding nitrocefin to a final concentration of 60-100 µM.[2]
-
Immediately measure the absorbance at 490 nm at regular intervals using a microplate reader to monitor the hydrolysis of nitrocefin.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. In this context, it is used to assess the synergistic effect of this compound with a β-lactam antibiotic.
Materials:
-
NDM-1 producing bacterial strain (e.g., E. coli or K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
β-lactam antibiotic (e.g., meropenem)
-
This compound working solutions
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Protocol:
-
Prepare a two-fold serial dilution of the β-lactam antibiotic in CAMHB in a 96-well plate.
-
Prepare a second 96-well plate with the same serial dilution of the antibiotic, but with each well also containing a fixed, sub-inhibitory concentration of this compound.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (no antibiotic or inhibitor) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. A significant reduction in the MIC in the presence of the inhibitor indicates synergistic activity.
NDM-1 Signaling and Inhibition Pathway
NDM-1 is a metallo-β-lactamase that requires zinc ions for its catalytic activity.[4][5] It hydrolyzes the β-lactam ring of a wide range of antibiotics, rendering them ineffective. The primary mechanism of inhibition for many NDM-1 inhibitors involves interaction with the active site zinc ions or key amino acid residues.[6]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Precipitation of inhibitor in assay | Poor solubility at working concentration | Decrease the final concentration of the inhibitor. Increase the percentage of DMSO slightly (ensure it remains non-inhibitory). Prepare fresh dilutions from a higher stock. |
| High background in enzyme assay | Spontaneous substrate degradation | Run a control without the enzyme to measure the rate of spontaneous hydrolysis and subtract this from the experimental values. |
| No inhibition observed | Inactive inhibitor or incorrect assay conditions | Verify the storage and handling of the inhibitor. Confirm the activity of the NDM-1 enzyme with a known inhibitor. Check the pH and zinc concentration of the assay buffer. |
| Inconsistent results in MIC assay | Inaccurate bacterial inoculum or dilutions | Standardize the bacterial inoculum carefully using a McFarland standard. Use calibrated pipettes for serial dilutions. |
These protocols and application notes provide a comprehensive guide for the preparation and experimental use of this compound. Adherence to these guidelines will help ensure the generation of reliable and reproducible data in the evaluation of this potential therapeutic agent.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. NDM Metallo-β-Lactamases and Their Bacterial Producers in Health Care Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. Recent research and development of NDM-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Time-Kill Curve Assay of NDM-1 Inhibitor-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
New Delhi Metallo-beta-lactamase-1 (NDM-1) is a broad-spectrum β-lactamase that can hydrolyze and inactivate a wide range of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments for multidrug-resistant bacterial infections.[1][2][3] The emergence of NDM-1 producing bacteria poses a significant global health threat, necessitating the development of effective inhibitors to restore the efficacy of existing antibiotics.[4][5][6] NDM-1 is a class B metallo-β-lactamase that requires zinc ions for its catalytic activity.[3][4][7]
The time-kill curve assay is a critical in vitro pharmacodynamic method used to evaluate the antimicrobial activity of a compound over time.[8][9][10] This assay provides valuable information on the rate and extent of bacterial killing, helping to determine whether a compound is bactericidal (causes bacterial death) or bacteriostatic (inhibits bacterial growth).[8][11] For a potential NDM-1 inhibitor, this assay is crucial for assessing its ability to potentiate the activity of a β-lactam antibiotic against a resistant bacterial strain. This document provides a detailed protocol for performing a time-kill curve assay to evaluate the efficacy of a novel compound, "NDM-1 inhibitor-2," in combination with a carbapenem (B1253116) antibiotic, meropenem (B701).
Principle of the Assay
The time-kill curve assay involves exposing a standardized bacterial inoculum to a constant concentration of an antimicrobial agent (or a combination of agents) over a specified period. At various time points, aliquots of the culture are removed, serially diluted, and plated on agar (B569324) to determine the number of viable bacteria, expressed as colony-forming units per milliliter (CFU/mL). A graphical representation of the log10 CFU/mL versus time allows for the assessment of the antimicrobial agent's effect. A bactericidal effect is typically defined as a ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[8]
Key Concepts
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] Determining the MIC of the antibiotic and the inhibitor is a prerequisite for the time-kill assay.
-
Synergy: The interaction of two or more agents to produce a combined effect greater than the sum of their separate effects. In this context, it refers to the NDM-1 inhibitor enhancing the antibacterial activity of the β-lactam antibiotic.[11][12]
-
Bactericidal: An agent that causes the death of bacteria, typically indicated by a ≥ 3-log10 reduction in CFU/mL.[8][10]
-
Bacteriostatic: An agent that inhibits the growth of bacteria without killing them, resulting in a < 3-log10 reduction in CFU/mL.[8]
Experimental Protocols
Materials
-
NDM-1 producing bacterial strain (e.g., Escherichia coli or Klebsiella pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Meropenem (analytical grade)
-
This compound (analytical grade)
-
Phosphate-buffered saline (PBS), sterile
-
0.5 McFarland turbidity standard
-
Sterile culture tubes, flasks, and micropipette tips
-
Spectrophotometer
-
Incubator (37°C)
-
Shaking incubator (37°C)
-
Spiral plater or sterile spreaders
-
Colony counter
Preliminary Experiment: Minimum Inhibitory Concentration (MIC) Determination
Before performing the time-kill assay, the MIC of meropenem alone and in the presence of a fixed, sub-inhibitory concentration of this compound against the NDM-1 producing strain must be determined using the broth microdilution method according to CLSI guidelines.
Time-Kill Curve Assay Protocol
-
Inoculum Preparation:
-
From a fresh (18-24 hour) MHA plate, select 3-5 isolated colonies of the NDM-1 producing test organism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C with shaking until it reaches the logarithmic phase of growth, corresponding to a turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test flasks.
-
-
Preparation of Test Conditions:
-
Prepare flasks containing CAMHB with the following conditions:
-
Growth Control (no drug)
-
Meropenem at a concentration reflecting its MIC against the NDM-1 producer (e.g., 16 µg/mL)
-
This compound at a fixed sub-inhibitory concentration (e.g., 4 µg/mL)
-
Meropenem (e.g., 16 µg/mL) + this compound (e.g., 4 µg/mL)
-
Meropenem at a lower concentration (e.g., 4 µg/mL) + this compound (e.g., 4 µg/mL) to demonstrate synergy.
-
-
-
Incubation and Sampling:
-
Inoculate each flask with the prepared bacterial suspension to achieve the target starting density of ~5 x 10^5 CFU/mL.
-
Incubate all flasks at 37°C with constant agitation (e.g., 150 rpm).
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove a 100 µL aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)
-
Transform the CFU/mL values to log10 CFU/mL.
-
Plot the mean log10 CFU/mL (from triplicate experiments) against time for each condition.
-
Data Presentation
The following tables summarize hypothetical data from a time-kill curve assay of this compound in combination with meropenem against an NDM-1 producing K. pneumoniae strain.
Table 1: MIC Values for Meropenem and this compound
| Compound | MIC (µg/mL) |
| Meropenem | 16 |
| This compound | >64 |
| Meropenem + this compound (4 µg/mL) | 1 |
Table 2: Time-Kill Curve Assay Data (log10 CFU/mL)
| Time (hours) | Growth Control | Meropenem (16 µg/mL) | This compound (4 µg/mL) | Meropenem (16 µg/mL) + this compound (4 µg/mL) | Meropenem (4 µg/mL) + this compound (4 µg/mL) |
| 0 | 5.72 | 5.71 | 5.73 | 5.70 | 5.72 |
| 2 | 6.85 | 6.55 | 6.78 | 4.15 | 4.88 |
| 4 | 7.91 | 7.63 | 7.85 | 2.53 | 3.12 |
| 6 | 8.84 | 8.52 | 8.79 | <2.00 | 2.45 |
| 8 | 9.12 | 8.98 | 9.05 | <2.00 | <2.00 |
| 24 | 9.25 | 9.15 | 9.20 | <2.00 | <2.00 |
Visualizations
Caption: Workflow for the time-kill curve assay.
Caption: Mechanism of NDM-1 and its inhibition.
Caption: Interpretation of time-kill assay results.
Conclusion
The time-kill curve assay is an indispensable tool for characterizing the pharmacodynamics of novel antimicrobial agents and their combinations. For this compound, this protocol allows for a detailed assessment of its ability to restore the bactericidal activity of meropenem against a resistant pathogen. The hypothetical data presented demonstrates a synergistic and bactericidal effect of the combination, highlighting the potential of this compound as a valuable adjuvant therapy. Rigorous execution of this protocol will provide crucial data for the preclinical development of new strategies to combat carbapenem-resistant bacteria.
References
- 1. iris.unimore.it [iris.unimore.it]
- 2. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Delhi metallo-beta-lactamase 1 - Wikipedia [en.wikipedia.org]
- 4. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics [frontiersin.org]
- 6. NDM Metallo-β-Lactamases and Their Bacterial Producers in Health Care Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of NDM-1-catalyzed carbapenem hydrolysis is distinct from that of penicillin or cephalosporin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. actascientific.com [actascientific.com]
- 12. New Delhi Metallo-Beta-Lactamase Inhibitors: A Systematic Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Antibiotics in Combination with NDM-1 Inhibitors
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence and global spread of New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria pose a significant threat to public health. The NDM-1 enzyme confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant bacterial infections. One promising strategy to combat this resistance is the co-administration of a β-lactam antibiotic with an NDM-1 inhibitor. This application note provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of antibiotics when used in combination with a novel NDM-1 inhibitor, enabling the assessment of their synergistic potential.
The NDM-1 enzyme, a member of the class B metallo-β-lactamases, requires zinc ions in its active site to hydrolyze the β-lactam ring of antibiotics, rendering them ineffective.[1][2] NDM-1 inhibitors are designed to interfere with this process, thereby restoring the efficacy of the antibiotic. This document outlines the standardized broth microdilution method and the checkerboard assay, which are widely accepted for evaluating the in vitro efficacy of such combination therapies.
Data Presentation
The following tables summarize the quantitative data on the reduction of MIC values of carbapenem (B1253116) antibiotics in the presence of various NDM-1 inhibitors against NDM-1-producing bacterial strains.
Table 1: MIC of Meropenem (B701) in the Presence of NDM-1 Inhibitor PHT427 [3][4]
| Bacterial Strain | Meropenem MIC (µg/mL) | Meropenem + PHT427 (39.06 µmol/L) MIC (µg/mL) | Fold Reduction in MIC |
| E. coli BL21(DE3)/pET30a(+)-blaNDM-1 | 16 | 0.125 | 128 |
| K. pneumoniae C1928 (NDM-1) | 16 | 1 | 16 |
| K. pneumoniae C2315 (NDM-1 & KPC-2) | 32 | 4 | 8 |
Table 2: MIC of Meropenem in the Presence of Aspergillomarasmine A (AMA) [5]
| Bacterial Strain | Meropenem MIC (µg/mL) | Meropenem + AMA (8 µg/mL) MIC (µg/mL) | Fractional Inhibitory Concentration Index (FIC) |
| K. pneumoniae N11-2218 (NDM-1) | 32 | Not explicitly stated, but synergy confirmed | < 0.1 |
| Panel of 16 clinical CRE isolates (NDM-1) | Varied | Not explicitly stated, but synergy confirmed | < 0.1 |
Table 3: MIC of Meropenem in the Presence of D-captopril [6]
| Bacterial Strain | Meropenem MIC (µg/mL) | Meropenem + D-captopril (concentration not specified) MIC (µg/mL) | Fold Reduction in MIC |
| E. coli expressing VIM-2 | >32 | 2 | >16 |
| K. pneumoniae expressing VIM-2 | >32 | 4 | >8 |
| S. marcescens expressing VIM-2 | >32 | 2 | >16 |
| P. aeruginosa expressing VIM-2 | >32 | 8 | >4 |
Note: While this data is for VIM-2, another metallo-β-lactamase, it demonstrates the potential of captopril (B1668294) derivatives against this class of enzymes.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of an antibiotic alone and in the presence of a fixed concentration of an NDM-1 inhibitor.[7][8][9]
Materials:
-
NDM-1-producing bacterial strain (e.g., E. coli, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solution
-
NDM-1 inhibitor stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic and Inhibitor Solutions:
-
Prepare a series of two-fold serial dilutions of the antibiotic in CAMHB in the wells of the microtiter plate.
-
For the combination testing, prepare identical serial dilutions of the antibiotic in CAMHB that also contains a fixed, sub-inhibitory concentration of the NDM-1 inhibitor. The concentration of the inhibitor should be determined empirically and should not inhibit bacterial growth on its own.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Checkerboard Assay for Synergy Testing
The checkerboard assay is a two-dimensional dilution method used to assess the synergistic, additive, indifferent, or antagonistic effect of an antibiotic and an NDM-1 inhibitor combination.[10][11][12]
Materials:
-
Same as for the broth microdilution method.
Procedure:
-
Plate Setup:
-
In a 96-well microtiter plate, prepare serial dilutions of the antibiotic along the x-axis (columns) and serial dilutions of the NDM-1 inhibitor along the y-axis (rows). This creates a matrix of wells with varying concentrations of both agents.
-
The final volume in each well should be the same.
-
-
Inoculation and Incubation:
-
Prepare the bacterial inoculum as described in the broth microdilution protocol.
-
Inoculate all wells (except the sterility control) with the final bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include wells with only the antibiotic dilutions (to determine the MIC of the antibiotic alone) and wells with only the inhibitor dilutions (to determine the MIC of the inhibitor alone).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Data Analysis and Interpretation:
-
After incubation, determine the MIC of the antibiotic in each row (in the presence of a specific inhibitor concentration) and the MIC of the inhibitor in each column (in the presence of a specific antibiotic concentration).
-
Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction:
-
FIC of Antibiotic (FIC A) = MIC of Antibiotic in combination / MIC of Antibiotic alone
-
FIC of Inhibitor (FIC B) = MIC of Inhibitor in combination / MIC of Inhibitor alone
-
FIC Index = FIC A + FIC B
-
-
The results are interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Visualizations
Caption: Experimental workflow for determining the MIC of an antibiotic with an NDM-1 inhibitor.
Caption: Mechanism of NDM-1 mediated resistance and its inhibition.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PHT427 as an effective New Delhi metallo-β-lactamase-1 (NDM-1) inhibitor restored the susceptibility of meropenem against Enterobacteriaceae producing NDM-1 [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. AMA overcomes antibiotic resistance by NDM and VIM metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. calslab.snu.ac.kr [calslab.snu.ac.kr]
Application Notes and Protocols: NDM-1 Enzyme Kinetics Assay Using a Thiol-Based Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
New Delhi Metallo-β-lactamase-1 (NDM-1) is a formidable enzyme that confers bacterial resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[1] The development of potent NDM-1 inhibitors is a critical strategy to combat the growing threat of antibiotic resistance. These application notes provide a comprehensive protocol for determining the kinetic parameters of NDM-1 and evaluating the inhibitory potential of a representative thiol-based inhibitor, herein referred to as "NDM-1 inhibitor-2." For the purpose of this document, we will use D-captopril as a well-characterized example of a thiol-containing NDM-1 inhibitor.[2][3]
NDM-1 belongs to the B1 subclass of metallo-β-lactamases, which require one or two zinc ions in their active site for catalytic activity.[2][4] The enzyme hydrolyzes the amide bond in the β-lactam ring of antibiotics, rendering them ineffective.[1] Inhibitors of NDM-1 can act through various mechanisms, including chelating the active site zinc ions, coordinating with the zinc ions to block substrate access, or covalently modifying the enzyme.[5][6] The protocols detailed below are designed to be adaptable for screening and characterizing various NDM-1 inhibitors.
Data Presentation
Table 1: Kinetic Parameters of NDM-1 with Various β-Lactam Substrates
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (µM⁻¹s⁻¹) | Reference |
| Penicillin G | 35 ± 5 | 150 ± 10 | 4.3 | [7] |
| Ampicillin | 28 ± 4 | 200 ± 15 | 7.1 | [7] |
| Cefuroxime | 60 ± 8 | 120 ± 9 | 2.0 | [7] |
| Meropenem | 8.5 ± 1.2 | 85 ± 6 | 10.0 | [7] |
| Imipenem | 12 ± 2 | 100 ± 8 | 8.3 | [7] |
Table 2: Inhibitory Activity of Selected Compounds against NDM-1
| Inhibitor | IC₅₀ (µM) | Mechanism of Action | Reference |
| EDTA | 0.412 | Zinc Chelator | [7] |
| D-captopril | 7.9 | Zinc Coordinating | [2] |
| L-captopril | 202.0 | Zinc Coordinating | [2] |
| Adapalene | 8.9 µg/mL | Not specified | [8] |
Experimental Protocols
Protocol 1: Determination of NDM-1 Kinetic Parameters (K_m_ and k_cat_)
This protocol describes the determination of Michaelis-Menten kinetic parameters for NDM-1 using a chromogenic substrate, nitrocefin (B1678963). The hydrolysis of nitrocefin results in a color change that can be monitored spectrophotometrically.
Materials:
-
Recombinant NDM-1 enzyme
-
Nitrocefin
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 50 µM ZnSO₄[7]
-
96-well microtiter plates
-
Spectrophotometer capable of reading at 490 nm
Procedure:
-
Enzyme Preparation: Prepare a stock solution of recombinant NDM-1 in the assay buffer. The final enzyme concentration in the assay will typically be in the low nanomolar range (e.g., 5 nM).[9]
-
Substrate Preparation: Prepare a series of nitrocefin dilutions in the assay buffer. The final concentrations should bracket the expected K_m_ value (e.g., 10-200 µM).
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the NDM-1 enzyme solution to each well.
-
To initiate the reaction, add an equal volume of the different nitrocefin concentrations to the wells.
-
The final reaction volume is typically 100-200 µL.
-
-
Data Acquisition: Immediately place the plate in a pre-warmed (30°C) spectrophotometer and measure the absorbance at 490 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The change in absorbance can be converted to molar concentration using the extinction coefficient of hydrolyzed nitrocefin.
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (V_max_ * [S]) / (K_m_ + [S])) using non-linear regression software to determine the K_m_ and V_max_ values.
-
Calculate the turnover number (k_cat_) using the equation k_cat_ = V_max_ / [E], where [E] is the total enzyme concentration.
-
Protocol 2: Determination of IC₅₀ for this compound (D-captopril)
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC₅₀) of an inhibitor against NDM-1 activity.
Materials:
-
Recombinant NDM-1 enzyme
-
Nitrocefin (at a concentration equal to its K_m_)
-
This compound (D-captopril)
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 50 µM ZnSO₄[7]
-
DMSO (for dissolving the inhibitor)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the NDM-1 enzyme solution to each well.
-
Add an equal volume of the different inhibitor concentrations (or DMSO for the control) to the wells.
-
Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 10-15 minutes) at room temperature or 30°C to allow for inhibitor binding.
-
-
Reaction Initiation: To start the reaction, add a fixed volume of the nitrocefin substrate solution to each well. The final concentration of nitrocefin should be at its K_m_ value.
-
Data Acquisition: Monitor the reaction progress by measuring the absorbance at 490 nm over time, as described in Protocol 1.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor) using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a sigmoidal curve) using appropriate software to determine the IC₅₀ value.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics [frontiersin.org]
- 4. Structure of New Delhi metallo-β-lactamase 1 (NDM-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Inhibition Modes of New Delhi Metallo-β-lactamase-1 Revealed by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biochemical Characteristics of New Delhi Metallo-β-Lactamase-1 Show Unexpected Difference to Other MBLs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays: NDM-1 Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of carbapenem-resistant bacteria carrying the New Delhi metallo-β-lactamase-1 (NDM-1) gene is a significant global health threat. The NDM-1 enzyme can hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems, rendering them ineffective.[1][2][3] This necessitates the discovery and development of potent NDM-1 inhibitors to be used as adjuvants, restoring the efficacy of existing antibiotics.
NDM-1 is a metallo-β-lactamase (MBL) that requires one or two zinc ions in its active site for catalytic activity.[4][5][6] These ions are crucial for the hydrolysis of the amide bond in the β-lactam ring of antibiotics.[4][5] Therefore, a primary strategy for NDM-1 inhibition involves targeting this active site.
These application notes provide detailed protocols for essential cell-based assays to identify and characterize novel NDM-1 inhibitors. The focus is on methods that assess an inhibitor's ability to restore antibiotic activity in NDM-1-producing bacterial strains.
NDM-1 Mechanism and Inhibition Strategy
The core function of NDM-1 is to cleave the β-lactam ring of antibiotics like penicillins, cephalosporins, and carbapenems. This enzymatic action is facilitated by zinc ions that activate a water molecule, which then acts as a nucleophile to hydrolyze the antibiotic.[6] A successful inhibitor must prevent this hydrolysis, either by binding to the active site, chelating the essential zinc ions, or through other mechanisms like allosteric inhibition.
General Experimental Workflow
The screening and validation of NDM-1 inhibitors typically follow a hierarchical approach. Initial high-throughput screening may be performed using biochemical assays with purified recombinant NDM-1 enzyme.[7] Promising hits are then advanced to cell-based assays to confirm activity in a more physiologically relevant context, assessing their ability to potentiate antibiotic effects against NDM-1-producing bacteria.
Cell-Based Assay Protocols
This assay determines the lowest concentration of an inhibitor that prevents visible growth of bacteria. It is used to assess if the compound has intrinsic antibacterial activity.
-
Principle: A standardized suspension of NDM-1-producing bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration where no growth is observed after incubation.[4][8]
-
Materials:
-
NDM-1-producing bacterial strain (e.g., E. coli BL21 transformed with a plasmid containing the blaNDM-1 gene).[1][8]
-
Mueller-Hinton Broth (MHB) or Brain Heart Infusion (BHI) broth.[4][8]
-
96-well microtiter plates.
-
Test inhibitor stock solution (dissolved in a suitable solvent like DMSO).
-
Positive control antibiotic (e.g., Meropenem).
-
Negative control (broth and solvent).
-
Resazurin solution (optional, for viability indication).[4]
-
-
Procedure:
-
Bacterial Culture Preparation: Inoculate the NDM-1-producing strain into broth and incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4] Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay wells.
-
Serial Dilution: Prepare two-fold serial dilutions of the test inhibitor in the 96-well plate. For example, add 100 µL of MHB to wells 2-12. Add 200 µL of the inhibitor stock (at the highest desired concentration) to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, discarding 100 µL from the last dilution well.
-
Inoculation: Add 100 µL of the prepared bacterial suspension to each well containing the inhibitor dilutions.
-
Controls: Include wells for a positive control (bacteria with a known antibiotic), a negative/sterility control (broth only), and a solvent control (bacteria with the maximum concentration of the solvent used, e.g., DMSO).[4]
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[8]
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. If using resazurin, a color change from blue to pink indicates viable cells.
-
This assay is crucial for determining if an NDM-1 inhibitor acts synergistically with a β-lactam antibiotic, meaning their combined effect is greater than the sum of their individual effects.
-
Principle: A two-dimensional dilution series of the inhibitor and an antibiotic (e.g., meropenem) is prepared in a 96-well plate. The effect on bacterial growth is measured to calculate the Fractional Inhibitory Concentration (FIC) index.
-
Procedure:
-
Determine Individual MICs: First, determine the MIC of the antibiotic and the inhibitor separately against the NDM-1-producing strain as described in Protocol 4.1.
-
Plate Setup: In a 96-well plate, create a gradient of the antibiotic along the x-axis and a gradient of the inhibitor along the y-axis.
-
X-axis (Antibiotic): Prepare serial dilutions of the antibiotic (e.g., meropenem) in each column, typically ranging from 2x MIC down to MIC/32.
-
Y-axis (Inhibitor): Prepare serial dilutions of the inhibitor in each row, with concentrations ranging from 2x MIC to MIC/32.
-
-
Inoculation: Inoculate all wells with the NDM-1-producing bacterial suspension prepared to a final concentration of 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis (FIC Index Calculation):
-
After incubation, identify the MIC of the antibiotic in the presence of each concentration of the inhibitor, and vice versa.
-
Calculate the FIC for each component:
-
FICA (Antibiotic) = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
FICB (Inhibitor) = (MIC of Inhibitor in combination) / (MIC of Inhibitor alone)
-
-
Calculate the ΣFIC (FIC Index) for each combination: ΣFIC = FICA + FICB.
-
-
Interpretation:
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0
-
-
This assay evaluates the bactericidal or bacteriostatic effect of an inhibitor-antibiotic combination over time.
-
Principle: Bacteria are exposed to fixed concentrations of the antibiotic, the inhibitor, and their combination. The number of viable cells (CFU/mL) is determined at various time points.[2]
-
Procedure:
-
Culture Preparation: Prepare a bacterial culture in logarithmic growth phase, diluted to ~5 x 10⁵ CFU/mL in fresh broth.
-
Test Conditions: Prepare flasks or tubes with the following conditions:
-
Growth Control (no drug)
-
Antibiotic alone (e.g., at 0.5x or 1x MIC)
-
Inhibitor alone (at a fixed concentration, e.g., 0.5x MIC)
-
Antibiotic + Inhibitor combination
-
-
Incubation and Sampling: Incubate all cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.
-
Viable Cell Count: Prepare serial dilutions of each aliquot and plate them onto agar (B569324) plates (e.g., Mueller-Hinton Agar). Incubate the plates overnight at 37°C.
-
Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Plot log₁₀(CFU/mL) versus time for each condition.
-
Interpretation:
-
Bactericidal activity: ≥ 3-log₁₀ decrease in CFU/mL compared to the initial inoculum.
-
Synergy: ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.[2]
-
Bacteriostatic activity: < 3-log₁₀ decrease in CFU/mL.
-
-
Data Presentation: Summary of NDM-1 Inhibitor Activities
The following tables summarize quantitative data for various compounds tested against NDM-1.
Table 1: In Vitro Enzyme Inhibition (IC₅₀ Values) IC₅₀ is the concentration of an inhibitor required to reduce the activity of the purified NDM-1 enzyme by 50%.
| Inhibitor | IC₅₀ Value | Reference |
| Ebselen | 0.55 µM | [9] |
| DL-Thiorphan | 1.8 µM | [10] |
| Thanatin | 3.21 µM | [10] |
| EDTA | 3.8 µM | [9] |
| Adapalene | 8.9 µg/mL | [2] |
| L-Captopril | 10.0 ± 1.9 µM | [11] |
| ZINC05683641 | 13.59 ± 0.52 µM | [1] |
| Azolylthioacetamide | 17.5 µM | [9] |
| D-Captopril | 20.1 µM | [10] |
| D-Captopril | 48 µM | [9] |
Table 2: Cell-Based Activity (MIC and Synergy Data) MIC is the minimum inhibitory concentration against NDM-1-producing bacteria. Synergy is often reported as a fold-reduction in the antibiotic's MIC.
| Inhibitor | Organism | Antibiotic | MIC Reduction | Reference |
| ZINC05683641 (at 64 & 128 µg/mL) | E. coli BL21 (NDM-1) | Meropenem | 4-fold | [1] |
| Adapalene | E. coli & K. pneumoniae (NDM-1) | Meropenem | Reduced from >32 µg/mL to susceptible range (<4 µg/mL) | [2] |
| Plant Extracts (various) | E. coli (NDM-1) | Meropenem, Colistin | Synergistic (ΣFIC = 0.09–0.375) | [4] |
| Carnosic Acid | E. coli (NDM-1) | Meropenem | Synergistic | [8] |
Conclusion
The protocols outlined provide a robust framework for the cell-based evaluation of NDM-1 inhibitors. A combination of MIC determination, checkerboard synergy testing, and time-kill assays is essential to validate potential inhibitor candidates. This multi-assay approach ensures that selected compounds not only inhibit the purified enzyme but are also effective at the cellular level, demonstrating their potential to restore the clinical utility of β-lactam antibiotics against highly resistant pathogens.
References
- 1. Discovery of the Novel Inhibitor Against New Delhi Metallo-β-Lactamase Based on Virtual Screening and Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics [frontiersin.org]
- 6. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Discovery of a Novel Natural Allosteric Inhibitor That Targets NDM-1 Against Escherichia coli [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Testing of NDM-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo evaluation of New Delhi Metallo-beta-lactamase-1 (NDM-1) inhibitors, using "NDM-1 inhibitor-2" as a representative compound. The protocols described are based on established murine models of bacterial infection and are intended to guide researchers in assessing the efficacy of potential NDM-1 inhibitors in combination with β-lactam antibiotics.
Introduction
The emergence and global spread of carbapenem-resistant bacteria harboring the blaNDM-1 gene pose a significant threat to public health. The NDM-1 enzyme hydrolyzes a broad spectrum of β-lactam antibiotics, including carbapenems, rendering them ineffective.[1][2] A promising strategy to combat this resistance mechanism is the development of NDM-1 inhibitors that can be co-administered with existing β-lactam antibiotics to restore their efficacy.[2][3]
This document outlines protocols for preclinical in vivo testing of NDM-1 inhibitors in established animal models. These models are crucial for evaluating the pharmacodynamics, efficacy, and potential toxicity of inhibitor-antibiotic combinations before they can be considered for clinical trials.
NDM-1 Mechanism of Action
NDM-1 is a class B metallo-β-lactamase that requires one or two zinc ions in its active site for catalytic activity.[1][4][5][6] The zinc ions facilitate the hydrolysis of the amide bond in the β-lactam ring of antibiotics, inactivating the drug.[1][4][7] NDM-1 inhibitors are designed to interfere with this process, often by chelating the zinc ions or by directly binding to the active site of the enzyme.[1]
In Vivo Models for Efficacy Testing
The selection of an appropriate animal model is critical for obtaining meaningful data on the in vivo efficacy of an NDM-1 inhibitor.[8] Murine models are widely used due to their cost-effectiveness, well-characterized genetics, and the availability of a wide range of research tools.
Murine Sepsis Model
This systemic infection model is used to evaluate the ability of the inhibitor-antibiotic combination to prevent mortality and reduce bacterial burden in the bloodstream and major organs.
Murine Thigh Infection Model
This localized infection model is ideal for studying the pharmacodynamics of the therapeutic agents and their effect on bacterial clearance at the site of infection.
Murine Wound Infection Model
This model simulates a soft tissue infection and is useful for assessing the efficacy of topical or systemically administered treatments in a wound environment.
Experimental Protocols
The following are detailed protocols for evaluating "this compound" in combination with a carbapenem (B1253116) antibiotic (e.g., meropenem) in various murine models.
General Experimental Workflow
References
- 1. New Delhi metallo-beta-lactamase 1 - Wikipedia [en.wikipedia.org]
- 2. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. NDM Metallo-β-Lactamases and Their Bacterial Producers in Health Care Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays for beta-lactamase activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 7. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prisysbiotech.com [prisysbiotech.com]
Application Notes and Protocols for Assessing NDM-1 Inhibitors in Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and global spread of New Delhi metallo-β-lactamase-1 (NDM-1) in Gram-negative bacteria poses a significant threat to public health.[1][2][3] NDM-1 confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant infections.[1][4] The development of NDM-1 inhibitors that can restore the efficacy of existing antibiotics is a critical therapeutic strategy.[1][5][6] These application notes provide a comprehensive set of protocols for the preclinical assessment of NDM-1 inhibitor candidates using clinical isolates.
The protocols outlined below cover essential in vitro assays to characterize the inhibitory activity of a compound against the NDM-1 enzyme and to evaluate its synergistic potential with β-lactam antibiotics against NDM-1-producing clinical isolates.
Overall Experimental Workflow
The assessment of an NDM-1 inhibitor involves a stepwise progression from enzymatic assays to cell-based assays using clinical isolates. This workflow ensures a thorough evaluation of the inhibitor's potency and its potential clinical utility.
Caption: Workflow for NDM-1 inhibitor assessment.
Data Presentation: Summary of Expected Quantitative Data
Clear and concise presentation of quantitative data is crucial for comparing the efficacy of different NDM-1 inhibitors. The following tables provide a template for summarizing key experimental results.
Table 1: In Vitro NDM-1 Enzyme Inhibition
| Compound | Substrate | IC50 (µM) | Inhibition Type | Ki (µM) |
| Inhibitor-X | Nitrocefin (B1678963) | Value | e.g., Competitive | Value |
| Inhibitor-Y | Imipenem | Value | e.g., Non-competitive | Value |
| Adapalene | Nitrocefin | 8.9 µg/mL | Dose-dependent | - |
| D-Captopril | Penicillin G | - | Competitive | 1.3 |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Antimicrobial Susceptibility Testing (MIC) against NDM-1 Producing E. coli
| Strain | Compound | MIC (µg/mL) |
| E. coli NDM-1 Clinical Isolate 1 | Meropenem | 32 - 512 |
| Inhibitor-Z | >128 | |
| Meropenem + Inhibitor-Z (4 µg/mL) | 2 | |
| ATCC 25922 (Control) | Meropenem | ≤1 |
MIC: Minimum Inhibitory Concentration.
Table 3: Synergy Analysis using Checkerboard Assay
| Strain | Antibiotic | Inhibitor | FICI | Interpretation |
| K. pneumoniae NDM-1 Clinical Isolate 2 | Meropenem | Inhibitor-Z | Value | e.g., Synergy |
| E. coli NDM-1 Clinical Isolate 1 | Imipenem | Inhibitor-Z | Value | e.g., Additive |
FICI: Fractional Inhibitory Concentration Index. Synergy: FICI ≤ 0.5; Additive: 0.5 < FICI ≤ 1.0; Indifference: 1.0 < FICI ≤ 4.0; Antagonism: FICI > 4.0.[7]
Experimental Protocols
NDM-1 Enzyme Inhibition Assay
This assay is used to determine the concentration of an inhibitor required to reduce the enzymatic activity of NDM-1 by 50% (IC50).
Materials:
-
Recombinant NDM-1 enzyme
-
HEPES buffer (50 mM, pH 7.5)
-
ZnSO4 (100 µM)
-
Nitrocefin (chromogenic substrate)
-
Test inhibitor compound
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 10 nM of recombinant NDM-1 enzyme to each well containing 50 mM HEPES buffer supplemented with 100 µM ZnSO4.[1]
-
Add serial dilutions of the test inhibitor to the wells and incubate for 10-30 minutes at room temperature.[8][9]
-
Initiate the reaction by adding nitrocefin to a final concentration of 60-100 µM.[9]
-
Immediately measure the change in absorbance at 492 nm over time using a microplate reader.[1]
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[1]
Minimum Inhibitory Concentration (MIC) Testing
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
NDM-1 producing clinical isolates (e.g., E. coli, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test inhibitor and antibiotic (e.g., meropenem)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Protocol:
-
Perform serial two-fold dilutions of the test inhibitor and the antibiotic in CAMHB in separate 96-well plates.[10]
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.[10]
-
The MIC is the lowest concentration of the agent that completely inhibits visible growth.[10]
Checkerboard Synergy Assay
This assay is used to assess the synergistic, additive, indifferent, or antagonistic effect of combining an NDM-1 inhibitor with a β-lactam antibiotic.
Protocol:
-
In a 96-well plate, prepare serial two-fold dilutions of the antibiotic along the x-axis and the inhibitor along the y-axis.
-
Inoculate the plate with the NDM-1 producing clinical isolate as described in the MIC protocol.
-
Incubate at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[1]
-
Interpret the FICI value as described in Table 3.
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic effect of an antimicrobial agent over time.
Materials:
-
NDM-1 producing clinical isolate
-
CAMHB
-
Test inhibitor and antibiotic
-
Sterile saline or PBS
-
Agar (B569324) plates
Protocol:
-
Grow the bacterial culture to the mid-logarithmic phase and dilute to approximately 1 x 10^5 - 1 x 10^6 CFU/mL in CAMHB.[1]
-
Add the antibiotic alone, the inhibitor alone, and the combination of both at relevant concentrations (e.g., MIC, 2x MIC). Include a growth control.
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.[1][7]
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.
-
Incubate the plates overnight at 37°C and count the number of viable colonies (CFU/mL).
-
Plot the log10 CFU/mL against time to generate time-kill curves. A ≥3-log10 decrease in CFU/mL is considered bactericidal.
Mechanism of NDM-1 and Inhibition
NDM-1 is a metallo-β-lactamase that requires one or two zinc ions in its active site for catalytic activity.[11][12] These zinc ions are crucial for activating a water molecule that hydrolyzes the β-lactam ring of antibiotics. Many NDM-1 inhibitors are designed to chelate these essential zinc ions, thereby inactivating the enzyme.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Machine Learning Models Identify Inhibitors of New Delhi Metallo-β-lactamase (NDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Delhi Metallo-Beta-Lactamase Inhibitors: A Systematic Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. actascientific.com [actascientific.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic Study of Laboratory Mutants of NDM-1 Metallo-β-Lactamase and the Importance of an Isoleucine at Position 35 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NDM-1 Inhibitor-2 in Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of NDM-1 Inhibitor-2 in microbiology research. This document outlines the mechanism of action, key experimental protocols, and data presentation for evaluating the efficacy of this inhibitor against New Delhi metallo-beta-lactamase-1 (NDM-1) producing bacteria.
Introduction
New Delhi metallo-beta-lactamase-1 (NDM-1) is a broad-spectrum β-lactamase that confers resistance to nearly all β-lactam antibiotics, including the last-resort carbapenems.[1][2][3] The rapid global spread of bacteria producing NDM-1 poses a significant threat to public health.[1][2] NDM-1 inhibitors, such as this compound, are being developed to be co-administered with β-lactam antibiotics to restore their efficacy against resistant bacterial strains.[1][4] NDM-1 is a class B metallo-β-lactamase (MBL) that requires zinc ions for its enzymatic activity.[1][2] The enzyme hydrolyzes the amide bond in the β-lactam ring of antibiotics, rendering them inactive.[2][5]
Mechanism of Action of this compound
This compound is designed to counteract the enzymatic activity of NDM-1, thereby protecting β-lactam antibiotics from degradation. The primary mechanism of inhibition involves the interaction of the inhibitor with the active site of the NDM-1 enzyme. Specifically, this compound can act by:
-
Chelating Zinc Ions: The inhibitor may bind to the one or two zinc ions in the active site of NDM-1, which are essential for catalysis.[1][2]
-
Blocking Substrate Binding: The inhibitor can occupy the active site of the enzyme, preventing the binding of β-lactam antibiotics.[2]
-
Covalent Modification: Some inhibitors may form a covalent bond with key amino acid residues in the active site, such as Cys208, leading to irreversible inactivation.[6]
The ultimate goal is to restore the susceptibility of NDM-1 producing organisms to conventional β-lactam antibiotics.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of various reported NDM-1 inhibitors, which can be used as a reference for the expected performance of this compound.
| Inhibitor/Compound | Target Enzyme(s) | IC50 (µM) | Ki app (µM) | Organism(s) Tested | Key Findings | Reference(s) |
| α-Aminophosphonates | NDM-1, VIM-2, GIM-1 | 4.1 - 506 | - | - | Novel non-cytotoxic inhibitors. | [7] |
| Adapalene | NDM-1 | 8.9 µg/mL | - | E. coli, K. pneumoniae | FDA-approved drug repurposed as an NDM-1 inhibitor; showed synergistic effects with meropenem (B701). | [3] |
| BP1 | NDM-1, VIM-2 | - | 97.4 (NDM-1), 24.8 (VIM-2) | Carbapenem-Resistant Enterobacterales | Restored meropenem efficacy in vitro and in vivo. | [4][8] |
| Plant Extracts (e.g., from Combretum albidum) | NDM-1 | 0.50 - 1.2 ng/µl | - | NDM-1 producing E. coli | Demonstrated bactericidal and NDM-1 inhibitory activity. | [6] |
| D-captopril | NDM-1 | - | - | Recombinant NDM-1 | Binds to the active site with high affinity. | [6] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol determines the lowest concentration of an antibiotic, alone and in combination with this compound, that inhibits the visible growth of a bacterial strain.
Materials:
-
NDM-1 producing bacterial strain (e.g., E. coli, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
β-lactam antibiotic stock solution (e.g., meropenem)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
Prepare a bacterial suspension from an overnight culture in CAMHB.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.
-
Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells.
-
-
Preparation of Antibiotic and Inhibitor Dilutions:
-
Perform serial two-fold dilutions of the β-lactam antibiotic in CAMHB in the 96-well plate.
-
In a separate plate, prepare a similar set of dilutions for the antibiotic in CAMHB containing a fixed, sub-inhibitory concentration of this compound. The concentration of the inhibitor should be determined from preliminary experiments and should not have intrinsic antibacterial activity.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no antibiotic or inhibitor) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
A significant reduction (typically ≥4-fold) in the MIC of the antibiotic in the presence of this compound indicates successful inhibition of NDM-1.[9]
-
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic effect of an antibiotic in combination with this compound over time.
Materials:
-
NDM-1 producing bacterial strain
-
CAMHB
-
β-lactam antibiotic
-
This compound
-
Sterile culture tubes or flasks
-
Sterile saline or PBS
-
Agar (B569324) plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum as described in the MIC protocol, with a final concentration of approximately 5 x 105 CFU/mL in the test tubes/flasks.
-
Test Conditions: Prepare tubes with the following conditions in CAMHB:
-
Growth control (no drug)
-
Antibiotic alone (at a concentration near its MIC for the resistant strain)
-
This compound alone (at the concentration used in combination)
-
Antibiotic + this compound
-
-
Incubation and Sampling:
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal activity. A significant reduction in bacterial count in the combination treatment compared to the antibiotic alone demonstrates synergy.[4][8]
NDM-1 Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified NDM-1 using a chromogenic substrate like nitrocefin (B1678963).[3][6]
Materials:
-
Purified recombinant NDM-1 enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, with 100 µM ZnSO4)[3]
-
Nitrocefin (chromogenic cephalosporin (B10832234) substrate)
-
This compound stock solution
-
96-well microtiter plate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Add a fixed concentration of purified NDM-1 enzyme (e.g., 10 nM) to each well.[3]
-
Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a fixed concentration of nitrocefin (e.g., 100 µM) to each well.
-
Immediately start monitoring the change in absorbance at 490 nm over time. The hydrolysis of nitrocefin results in a color change.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of absorbance change) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Visualizations
NDM-1 Catalytic Mechanism
Caption: NDM-1 hydrolyzes β-lactam antibiotics via a zinc-dependent mechanism.
NDM-1 Inhibition by Inhibitor-2
Caption: this compound binds to the active site, preventing antibiotic hydrolysis.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating the efficacy of this compound.
References
- 1. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Aminophosphonate inhibitors of metallo-β-lactamases NDM-1 and VIM-2 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
NDM-1 inhibitor-2 solubility issues in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NDM-1 inhibitor-2, focusing on common solubility issues encountered in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in DMSO important?
A1: this compound (CAS No. 665013-76-3) is a small molecule inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1)[1][2]. NDM-1 is an enzyme produced by certain bacteria that confers resistance to a broad range of β-lactam antibiotics[3]. Researchers use NDM-1 inhibitors to study mechanisms of antibiotic resistance and develop new therapeutic strategies. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving small molecules like this compound for use in biological assays. Ensuring the inhibitor is fully dissolved in DMSO at a known concentration is critical for obtaining accurate and reproducible experimental results.
Q2: I am having trouble dissolving this compound in DMSO. What are the possible reasons?
A2: Several factors can contribute to poor solubility of this compound in DMSO. These include the purity of the inhibitor, the quality and water content of the DMSO, the concentration you are trying to achieve, and the ambient temperature. It is also possible that the compound has inherently limited solubility in DMSO.
Q3: My this compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. Why does this happen and how can I prevent it?
A3: This is a common phenomenon known as "salting out" or precipitation upon solvent change. DMSO is a strong organic solvent, and when a solution of your inhibitor in DMSO is added to an aqueous buffer, the polarity of the solvent mixture changes dramatically. This can cause the compound, which may be poorly soluble in water, to precipitate out of the solution. To prevent this, you can try serial dilutions in your assay buffer, adding the DMSO stock solution dropwise while vortexing, or exploring the use of co-solvents if your experimental system allows.
Q4: What is the maximum recommended final concentration of DMSO in a typical cell-based or enzyme assay?
A4: The tolerance for DMSO varies between different cell lines and enzyme systems. However, a general guideline is to keep the final concentration of DMSO in your assay below 0.5% to avoid solvent-induced artifacts or toxicity. It is always best practice to include a vehicle control (containing the same final concentration of DMSO as your experimental samples) to account for any effects of the solvent itself.
Troubleshooting Guide: this compound Solubility in DMSO
This guide provides a systematic approach to troubleshooting and resolving common solubility issues with this compound in DMSO.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | Compound purity may be low. | Verify the purity of your this compound batch. If possible, obtain a new, high-purity lot. |
| DMSO may have absorbed water. | Use fresh, anhydrous, high-purity DMSO. Store DMSO properly in a tightly sealed container in a dry environment. | |
| The desired concentration is too high. | Try preparing a more dilute stock solution (e.g., 10 mM instead of 50 mM). | |
| Insufficient mixing or low temperature. | Gently warm the solution (e.g., to 37°C) and use a vortex or sonicator to aid dissolution. | |
| Inhibitor precipitates out of DMSO stock solution upon storage. | The compound is not stable in DMSO at the stored temperature. | Prepare fresh stock solutions before each experiment. If long-term storage is necessary, aliquot the stock solution and store at -80°C. Perform a solubility check on a thawed aliquot before use. |
| Inhibitor precipitates upon dilution into aqueous buffer. | "Salting out" due to rapid change in solvent polarity. | Perform serial dilutions of the DMSO stock into the aqueous buffer. Add the inhibitor solution dropwise to the buffer while vortexing to ensure rapid mixing. |
| The final concentration in the aqueous buffer is too high. | Re-evaluate the required final concentration. It may be necessary to work at a lower concentration of the inhibitor. | |
| Buffer composition is incompatible with the inhibitor. | Consider adjusting the pH or ionic strength of your buffer, if your experimental design allows. |
Experimental Protocols
Protocol for Determining the Solubility of this compound in DMSO
This protocol provides a general method for determining the approximate solubility of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge
-
Spectrophotometer or HPLC
Methodology:
-
Prepare a Saturated Solution:
-
Add a small, accurately weighed amount of this compound (e.g., 5 mg) to a known volume of DMSO (e.g., 100 µL) in a microcentrifuge tube. This creates a slurry with excess solid.
-
Vortex the tube vigorously for 2-3 minutes.
-
If the solid dissolves completely, add more this compound in small, weighed increments, vortexing after each addition, until a persistent solid suspension is observed.
-
Incubate the saturated solution at a controlled temperature (e.g., room temperature or 37°C) for several hours with intermittent vortexing to ensure equilibrium is reached.
-
-
Separate the Soluble and Insoluble Fractions:
-
Centrifuge the saturated solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
-
Quantify the Soluble Fraction:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant in DMSO.
-
Determine the concentration of this compound in the diluted supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC against a standard curve of known concentrations.
-
-
Calculate the Solubility:
-
Based on the concentration determined in the supernatant and the dilution factor, calculate the solubility of this compound in DMSO at the specified temperature. Express the solubility in units such as mg/mL or mM.
-
Protocol for a Generic NDM-1 Enzyme Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against the NDM-1 enzyme.
Materials:
-
Purified recombinant NDM-1 enzyme
-
This compound stock solution in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing a suitable concentration of ZnSO₄, such as 50 µM)[4]
-
Substrate solution (e.g., nitrocefin (B1678963) or meropenem)[4]
-
96-well microplate
-
Microplate reader
Methodology:
-
Prepare Reagents:
-
Dilute the purified NDM-1 enzyme to the desired working concentration in the assay buffer.
-
Prepare a series of dilutions of the this compound stock solution in DMSO. Then, make further dilutions in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is constant and minimal (e.g., <0.5%).
-
Prepare the substrate solution at a suitable concentration in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well microplate, add the following in order:
-
Assay buffer
-
Diluted this compound solution (or DMSO vehicle control)
-
NDM-1 enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance (for chromogenic substrates like nitrocefin) or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizations
Caption: Mechanism of NDM-1 mediated antibiotic resistance and its inhibition.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potential inhibitors designed against NDM-1 type metallo-β-lactamases: an attempt to enhance efficacies of antibiotics against multi-drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Characteristics of New Delhi Metallo-β-Lactamase-1 Show Unexpected Difference to Other MBLs - PMC [pmc.ncbi.nlm.nih.gov]
NDM-1 Inhibitor Assay Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing New Delhi Metallo-β-lactamase-1 (NDM-1) inhibitor concentrations in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary step in determining the optimal concentration for a new NDM-1 inhibitor?
A1: The initial step is to determine the half-maximal inhibitory concentration (IC50) value through a biochemical enzyme inhibition assay. This value quantifies the concentration of an inhibitor required to reduce the enzymatic activity of NDM-1 by 50% and serves as a fundamental measure of the inhibitor's potency. A common method involves using a chromogenic substrate like nitrocefin (B1678963) and measuring the change in absorbance as the NDM-1 enzyme hydrolyzes it in the presence of varying inhibitor concentrations.[1][2]
Q2: What are the most common assays for evaluating NDM-1 inhibitors?
A2: The most frequently used assays include:
-
Biochemical Assays: Primarily enzyme inhibition assays using purified recombinant NDM-1 to determine IC50 values.[2][3] Nitrocefin is a common substrate for these spectrophotometric assays.[3]
-
Cell-Based Assays: These assays assess the inhibitor's effectiveness in a biological context. Key examples are:
-
Minimum Inhibitory Concentration (MIC) Assays: Determine the lowest inhibitor concentration that prevents visible bacterial growth.[2] This is often performed using the broth microdilution method as per CLSI guidelines.[2]
-
Checkerboard Synergy Testing: Evaluates the combined effect of the inhibitor and a β-lactam antibiotic (like meropenem) to determine if their interaction is synergistic, additive, indifferent, or antagonistic.[3]
-
Time-Kill Assays: Measure the rate of bacterial killing over time in the presence of the inhibitor and an antibiotic.[2]
-
Q3: How does the inhibitor's mechanism of action influence assay design?
A3: The mechanism of action is critical for proper assay setup and data interpretation. NDM-1 inhibitors can be broadly classified as:
-
Metal Chelating Agents (e.g., EDTA): These inhibitors function by removing the essential zinc ions from the NDM-1 active site.[4][5] Assays for these compounds may require pre-incubation of the enzyme with the inhibitor before adding the substrate.
-
Competitive Inhibitors (e.g., L-captopril): These molecules bind directly to the active site, competing with the substrate.[1][6] For these, the inhibitor, enzyme, and substrate are typically mixed simultaneously.
-
Covalent Inhibitors (e.g., Ebselen): These form a covalent bond with residues in or near the active site, such as Cys208.[4] The inhibitory effect is often time-dependent, necessitating a pre-incubation step.
Understanding the likely mechanism helps in optimizing incubation times and interpreting kinetic data.
Troubleshooting Guide
Q4: I am observing high variability in my IC50 determination. What are the common causes?
A4: High variability in IC50 values can stem from several factors:
-
Enzyme Stability and Concentration: Ensure the recombinant NDM-1 enzyme is stable and used at a consistent concentration. NDM-1 activity is sensitive to pH and temperature, with optimal activity reported under specific buffer conditions.[7][8] The enzyme should be stored properly and handled on ice.
-
Buffer Components: The presence of metal ions or chelating agents in the buffer can interfere with the assay. NDM-1 requires zinc for activity, and assays are often supplemented with ZnSO4.[3][7] Conversely, high concentrations of zinc can be inhibitory.[7]
-
Inhibitor Solubility: Poor solubility of the test compound can lead to inaccurate concentrations and inconsistent results. Ensure the inhibitor is fully dissolved in a suitable solvent (like DMSO) and that the final solvent concentration in the assay does not affect enzyme activity.[3]
-
Incubation Time: For time-dependent or covalent inhibitors, inconsistent pre-incubation times between the enzyme and inhibitor before substrate addition will lead to variable results.
Data Presentation: Inhibitor Potency and Assay Conditions
The following tables summarize key quantitative data for common NDM-1 inhibitors and typical assay parameters to provide a reference for experimental setup.
Table 1: IC50 Values of Selected NDM-1 Inhibitors
| Inhibitor | IC50 Value (µM) | Inhibition Mechanism | Reference |
| ZINC05683641 | 13.59 ± 0.52 | Competitive | [1] |
| Adapalene | 8.9 (µg/mL) | Not specified | [2] |
| Aspergillomarasmine A (AMA) | 4.0 | Metal Chelating | [1] |
| D-captopril | 7.9 | Competitive | [6] |
| L-captopril | 202.0 | Competitive | [6] |
| EDTA | 0.4 | Metal Chelating | [4] |
| 2,6-Dipicolinic acid (DPA) | 0.52 | Metal Chelating | [4] |
Table 2: Typical Biochemical Assay Conditions for NDM-1
| Parameter | Recommended Value/Range | Notes | Reference |
| Enzyme | Recombinant NDM-1 | 5 - 10 nM | Concentration may need optimization. |
| Substrate | Nitrocefin | 60 - 100 µM | A chromogenic cephalosporin. |
| Imipenem | 100 µM | Monitor hydrolysis at 300 nm. | |
| Buffer | HEPES | 50 mM, pH 7.5 | A commonly used buffer system. |
| Additives | ZnSO4 | 10 - 100 µM | Essential for NDM-1 activity. |
| BSA | 10 µg/mL | Can prevent enzyme sticking to plasticware. | |
| Temperature | 25 - 37 °C | NDM-1 activity is temperature-dependent. | [3][7] |
| Detection Wavelength | 490 - 492 nm | For hydrolyzed nitrocefin. | [1][3] |
Experimental Protocols
Protocol 1: NDM-1 Enzyme Inhibition Assay (Nitrocefin)
This protocol outlines the determination of an inhibitor's IC50 value against purified NDM-1 enzyme.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, supplemented with 100 µM ZnSO4.[2]
-
Enzyme Solution: Prepare a working stock of recombinant NDM-1 (e.g., 20 nM) in Assay Buffer.
-
Substrate Solution: Prepare a stock of nitrocefin in DMSO, then dilute in Assay Buffer to the desired final concentration (e.g., 120 µM for a 2x solution).[3]
-
Inhibitor Plate: Prepare a serial dilution of the test inhibitor in DMSO, then dilute in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the inhibitor dilutions to the appropriate wells. Include wells for positive control (no inhibitor) and negative control (no enzyme).
-
Add 25 µL of the NDM-1 enzyme solution to all wells except the negative control.
-
Incubate the plate for 10-30 minutes at room temperature. This pre-incubation step is crucial for certain inhibitor types.[3]
-
Initiate the reaction by adding 25 µL of the nitrocefin substrate solution to all wells.
-
Immediately measure the absorbance at 492 nm using a microplate reader in kinetic mode, taking readings every 60 seconds for 15-30 minutes.[1]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using sigmoidal regression) to calculate the IC50 value.[2]
-
Protocol 2: Checkerboard Synergy Assay
This protocol is used to assess the synergistic effect between an NDM-1 inhibitor and a β-lactam antibiotic against an NDM-1 producing bacterial strain.
-
Reagent and Culture Preparation:
-
Prepare a bacterial inoculum of an NDM-1 producing strain (e.g., E. coli or K. pneumoniae) adjusted to a 0.5 McFarland standard and then diluted to a final concentration of ~5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).[3]
-
Prepare stock solutions of the antibiotic (e.g., meropenem) and the NDM-1 inhibitor.
-
-
Assay Setup (96-well plate):
-
Create a two-dimensional serial dilution of the antibiotic (horizontally) and the inhibitor (vertically) in the microtiter plate. Each well will contain a unique combination of concentrations.
-
Include control wells for each agent alone to determine their individual MICs.
-
Inoculate each well with the prepared bacterial suspension.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 18-24 hours.[3]
-
Visually inspect the plate for turbidity to determine the MIC for each combination. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index for each combination using the formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the results:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4[3]
-
-
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key experimental workflows and troubleshooting logic.
Caption: Workflow for NDM-1 inhibitor concentration optimization.
Caption: Troubleshooting logic for inconsistent IC50 results.
Caption: NDM-1 catalytic mechanism and inhibition points.
References
- 1. Discovery of the Novel Inhibitor Against New Delhi Metallo-β-Lactamase Based on Virtual Screening and Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovering NDM-1 inhibitors using molecular substructure embeddings representations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Characteristics of New Delhi Metallo-β-Lactamase-1 Show Unexpected Difference to Other MBLs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
NDM-1 inhibitor-2 degradation in culture media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NDM-1 inhibitors. The following information addresses common issues related to inhibitor stability and activity in culture media.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with NDM-1 inhibitors.
Question: Why is my NDM-1 inhibitor showing reduced or no activity in my cell-based assay?
Possible Causes:
-
Degradation in Culture Media: The inhibitor may be unstable in the aqueous, high-temperature environment of the cell culture incubator. Components of the media, such as certain amino acids or the pH, can contribute to degradation.[1][2]
-
Interaction with Serum Proteins: If you are using serum in your media, the inhibitor may bind to serum proteins, reducing its effective concentration.
-
Cellular Efflux: The cells themselves may be actively transporting the inhibitor out, lowering its intracellular concentration.[3]
-
Incorrect Storage or Handling: Repeated freeze-thaw cycles or improper storage of stock solutions can lead to inhibitor degradation before it is even used in an experiment.
Suggested Solutions:
-
Assess Inhibitor Stability: Perform a stability study of your inhibitor in the specific culture medium you are using. A standard approach is to incubate the inhibitor in the medium at 37°C and measure its concentration at different time points using an analytical method like HPLC-MS.
-
Optimize Serum Concentration: Test a range of serum concentrations or consider using a serum-free medium if your cell line allows it.
-
Investigate Cellular Efflux: Use efflux pump inhibitors to determine if your compound is being actively transported out of the cells.
-
Proper Handling: Aliquot stock solutions to avoid repeated freeze-thaw cycles and store them at the recommended temperature, typically -20°C or -80°C.
Question: I'm observing high variability in the results of my NDM-1 inhibitor experiments. What could be the cause?
Possible Causes:
-
Incomplete Solubilization: The inhibitor may not be fully dissolved in your stock solution or in the culture medium, leading to inconsistent concentrations in your experiments.
-
Inconsistent Pipetting or Dilutions: Small errors in pipetting can lead to significant variations in the final concentration of the inhibitor.
-
Variable Cell Seeding Density: Inconsistent cell numbers across wells or plates can lead to variability in the observed effect of the inhibitor.
Suggested Solutions:
-
Ensure Complete Solubilization: After preparing your stock solution, visually inspect it to ensure there are no precipitates. You may need to gently warm or vortex the solution. When diluting into culture media, mix thoroughly.
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy. Use appropriate pipette sizes for the volumes you are working with.
-
Standardize Cell Seeding: Use a cell counter to ensure you are seeding the same number of cells in each well or plate.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store stock solutions of NDM-1 inhibitors?
A1: Most small molecule inhibitors are dissolved in a solvent like DMSO to create a high-concentration stock solution. It is crucial to aliquot these stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots in tightly sealed vials at -20°C or -80°C for long-term stability.
Q2: At what concentration should I use my NDM-1 inhibitor in cell culture?
A2: The optimal concentration of an NDM-1 inhibitor will vary depending on the specific compound and the cell line being used. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental conditions. Published literature on similar compounds can provide a starting point for the concentration range to test.[4]
Q3: How can I determine if my NDM-1 inhibitor is degrading in the culture media?
A3: The most direct way to assess the stability of your inhibitor is to use an analytical method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). You can incubate your inhibitor in the culture medium at 37°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). By analyzing these samples with HPLC-MS, you can quantify the amount of the inhibitor remaining over time.
Quantitative Data Summary
The following tables provide example stability data for a hypothetical NDM-1 inhibitor, "Inhibitor-X," in different culture media. This data is for illustrative purposes and will vary for different compounds.
Table 1: Stability of Inhibitor-X (10 µM) in DMEM at 37°C
| Time (hours) | % Remaining (without serum) | % Remaining (with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 95 | 98 |
| 4 | 88 | 94 |
| 8 | 75 | 89 |
| 24 | 52 | 78 |
Table 2: Stability of Inhibitor-X (10 µM) in RPMI-1640 at 37°C
| Time (hours) | % Remaining (without serum) | % Remaining (with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 92 | 96 |
| 4 | 85 | 91 |
| 8 | 70 | 85 |
| 24 | 45 | 72 |
Experimental Protocols
Protocol: Assessing the Stability of an NDM-1 Inhibitor in Culture Media using HPLC-MS
-
Preparation of Inhibitor Stock Solution: Prepare a 10 mM stock solution of your NDM-1 inhibitor in DMSO.
-
Preparation of Media Samples:
-
Prepare two sets of culture media (e.g., DMEM): one without fetal bovine serum (FBS) and one with 10% FBS.
-
Add the NDM-1 inhibitor stock solution to each medium to a final concentration of 10 µM. Mix well.
-
-
Incubation:
-
Dispense 1 mL aliquots of each media-inhibitor mixture into sterile microcentrifuge tubes.
-
Incubate the tubes at 37°C in a cell culture incubator.
-
-
Sample Collection:
-
Collect one tube from each set (with and without FBS) at the following time points: 0, 2, 4, 8, and 24 hours.
-
Immediately after collection, store the samples at -80°C until analysis.
-
-
Sample Preparation for HPLC-MS:
-
Thaw the samples on ice.
-
To precipitate proteins, add 2 volumes of ice-cold acetonitrile (B52724) to each 1 volume of sample.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method to quantify the concentration of the NDM-1 inhibitor.
-
The percentage of inhibitor remaining at each time point is calculated relative to the concentration at time 0.
-
Visualizations
Caption: Troubleshooting workflow for reduced NDM-1 inhibitor activity.
References
- 1. benchchem.com [benchchem.com]
- 2. scitechnol.com [scitechnol.com]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermokinetic profile of NDM-1 and its inhibition by small carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of NDM-1 Inhibitors for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of New Delhi Metallo-beta-lactamase-1 (NDM-1) inhibitors for reliable and reproducible long-term experiments. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guide
Q1: My NDM-1 inhibitor appears to lose potency over the course of a multi-day experiment. How can I confirm if this is a stability issue?
A1: Gradual loss of inhibitory activity is a classic sign of compound instability. To confirm this, you can perform a time-course experiment.
-
Experimental Protocol:
-
Prepare a stock solution of your NDM-1 inhibitor in a recommended solvent (e.g., DMSO, water with appropriate pH buffering).
-
Incubate aliquots of the inhibitor solution under the same conditions as your main experiment (e.g., temperature, media).
-
At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot and determine its IC50 value against NDM-1 enzyme activity. A significant increase in the IC50 value over time indicates degradation.
-
-
Expected Outcome: A stable inhibitor will show a consistent IC50 value, while an unstable inhibitor will show a time-dependent increase in its IC50.
Q2: I observe precipitate formation in my inhibitor stock solution upon storage. What is causing this and how can I prevent it?
A2: Precipitate formation can be due to several factors, including low solubility, temperature fluctuations, or interaction with the storage solvent.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure the inhibitor is dissolved in a suitable solvent at a concentration well below its solubility limit. Some inhibitors may require a co-solvent system.
-
Storage Temperature: Store the stock solution at the recommended temperature. For many inhibitors, storage at -20°C or -80°C is preferable to 4°C to minimize degradation and precipitation. Avoid repeated freeze-thaw cycles.
-
pH Adjustment: The pH of the solution can significantly impact the solubility and stability of certain inhibitors. Consider using a buffered solution if your inhibitor has ionizable groups.
-
Q3: My experimental results with the NDM-1 inhibitor are inconsistent between batches. What could be the source of this variability?
A3: Batch-to-batch variability can stem from issues with inhibitor purity, concentration, or degradation.
-
Mitigation Strategies:
-
Purity Analysis: Verify the purity of each new batch of inhibitor using techniques like HPLC or LC-MS.
-
Accurate Quantification: Precisely determine the concentration of your stock solutions. Spectrophotometric methods or quantitative NMR can be used.
-
Standardized Storage: Implement a strict protocol for the storage and handling of all inhibitor batches to ensure consistency.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for NDM-1 inhibitors to ensure long-term stability?
A1: The optimal storage conditions are inhibitor-specific. However, general guidelines can be followed. Many small molecule inhibitors are best stored as a solid at -20°C. If a stock solution is required, it is typically prepared in a high-quality, anhydrous solvent like DMSO and stored in small, single-use aliquots at -80°C to minimize freeze-thaw cycles and exposure to moisture and light.
Q2: How does the choice of solvent affect the stability of my NDM-1 inhibitor?
A2: The solvent can significantly impact inhibitor stability. Protic solvents like water or methanol (B129727) can participate in hydrolysis reactions, especially if the inhibitor has susceptible functional groups. Aprotic solvents like DMSO or DMF are often preferred for long-term storage of stock solutions. However, it is crucial to ensure the final concentration of the organic solvent in the assay medium is low enough to not affect the enzyme activity or bacterial growth.
Q3: Can the presence of metal ions in my buffer affect the stability and activity of my NDM-1 inhibitor?
A3: Yes. NDM-1 is a metallo-enzyme that requires zinc ions for its catalytic activity. Some inhibitors act by chelating these zinc ions. Therefore, the presence of exogenous metal ions in your buffer could potentially interfere with the inhibitor's mechanism of action. It is advisable to use buffers with well-defined and controlled metal ion concentrations.
Q4: Are there any common degradation pathways for NDM-1 inhibitors that I should be aware of?
A4: Degradation pathways are specific to the chemical scaffold of the inhibitor. Common pathways include:
-
Hydrolysis: Ester or amide bonds within the inhibitor structure can be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: Certain functional groups can be prone to oxidation, which can be accelerated by exposure to air and light.
-
Thiol-based inhibitors , such as derivatives of captopril, can be susceptible to oxidation, forming disulfides.
Data Presentation
Table 1: Representative Stability of Selected NDM-1 Inhibitor Scaffolds under Various Conditions
| Inhibitor Scaffold | Storage Condition | Solvent | Stability (t½) | Reference |
| Captopril (Thiol-based) | 4°C | Aqueous Buffer (pH 7.4) | ~24-48 hours | |
| -20°C | DMSO | > 1 month | ||
| Flavonoid (e.g., Baicalein) | Room Temperature | Aqueous Buffer (pH 7.4) | Several hours | |
| -20°C | DMSO | Weeks to months | ||
| Phosphonate-based | 4°C | Aqueous Buffer (pH 7.4) | > 72 hours | |
| -80°C | Aqueous Buffer (pH 7.4) | > 6 months |
Note: The stability data presented are representative and may vary depending on the specific derivative and experimental conditions.
Table 2: IC50 Values of Representative NDM-1 Inhibitors
| Inhibitor | IC50 (µM) | Reference |
| D-Captopril | 7.9 | |
| L-Captopril | 202.0 | |
| Adapalene | 8.9 µg/mL | |
| YJ182 | 0.23 | |
| VNI-41 | 29.6 |
Experimental Protocols
Protocol 1: Determination of NDM-1 Inhibitor IC50
This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against NDM-1.
-
Reagents and Materials:
-
Purified recombinant NDM-1 enzyme.
-
HEPES buffer (50
-
how to prevent NDM-1 inhibitor-2 precipitation in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NDM-1 inhibitor-2. The following information is designed to address specific issues, particularly precipitation, that you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is precipitating out of my experimental buffer. What are the common causes?
Precipitation of small molecule inhibitors like this compound is a common issue that can arise from several factors related to the inhibitor's physicochemical properties and the composition of the buffer.[1][2] The most likely causes include:
-
Low Inhibitor Solubility: Many small molecule inhibitors, particularly those targeting enzyme active sites, can be hydrophobic and have limited solubility in aqueous buffers.[3][4]
-
Buffer pH vs. Inhibitor pKa: If the buffer's pH is close to the inhibitor's isoelectric point (pI) or pKa, its solubility can be significantly reduced.[5][6]
-
High Inhibitor Concentration: The concentration of the inhibitor may have exceeded its solubility limit in the specific buffer conditions.
-
Incorrect Solvent/Buffer Exchange: If the inhibitor was dissolved in a stock solvent (like DMSO) and then diluted into an aqueous buffer, improper mixing or a high percentage of the organic solvent can cause the compound to crash out of solution.[7]
-
Temperature Effects: Changes in temperature can affect the solubility of the inhibitor. Some compounds are less soluble at lower temperatures.[5][8]
-
Buffer Composition: Certain buffer components, such as high salt concentrations or the presence of divalent cations, can interact with the inhibitor and reduce its solubility.[9]
Q2: How can I prevent my this compound from precipitating?
To prevent precipitation, you can systematically optimize your experimental conditions. Here are several strategies to try:
-
Optimize Buffer pH: Adjust the pH of your buffer to be at least 1-2 units away from the inhibitor's pI. For weakly acidic or basic compounds, modifying the pH can significantly increase solubility.[10]
-
Adjust Ionic Strength: The effect of salt concentration can be compound-specific. While high salt concentrations can sometimes lead to "salting out" and precipitation, for some hydrophobic compounds, a moderate ionic strength can improve solubility.[4][8] It is recommended to test a range of salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl).
-
Incorporate Co-solvents or Additives: The inclusion of a small percentage of an organic co-solvent or other additives in your final buffer can help maintain inhibitor solubility. Common additives include:
-
Glycerol (B35011) (5-20%): Can increase viscosity and stabilize both proteins and small molecules.[5][11]
-
DMSO (typically ≤5%): While used for stock solutions, a small final concentration can aid solubility. Be mindful of its potential effects on your assay.
-
Detergents (e.g., Tween-20, Triton X-100 at low concentrations): Can help solubilize hydrophobic compounds, but their compatibility with the experimental assay must be verified.[11][12]
-
-
Control Temperature: Perform your experiments at a consistent and optimized temperature. If precipitation occurs at 4°C, consider running the experiment at room temperature if the stability of your enzyme allows.[5]
-
Prepare Fresh Solutions and Mix Properly: Always prepare fresh dilutions of your inhibitor from a high-concentration stock. When diluting, add the inhibitor stock to the buffer dropwise while vortexing to ensure rapid and complete mixing.
Quantitative Data Summary: Buffer Optimization
The optimal buffer conditions for this compound will be specific to its chemical structure. The following table provides general guidelines for optimizing buffer components to improve inhibitor solubility.
| Parameter | Range to Test | Potential Effect on Solubility | Notes |
| pH | 4.0 - 9.0 | Highly dependent on the inhibitor's pKa. Solubility is generally lowest near the pI.[5] | Test a broad range initially, then narrow down to the optimal pH that is also compatible with enzyme activity. |
| Salt Concentration (e.g., NaCl) | 0 mM - 500 mM | Can either increase ("salting in") or decrease ("salting out") solubility.[8] | The effect is compound-specific. A systematic screen is recommended. |
| Glycerol | 0% - 20% (v/v) | Generally increases solubility and stability.[5][11] | High concentrations may affect enzyme kinetics. |
| DMSO | 0.1% - 5% (v/v) | Increases solubility of hydrophobic compounds. | High concentrations can inhibit enzyme activity and may not be suitable for all assays. |
| Temperature | 4°C - 37°C | Solubility can be temperature-dependent.[8] | Ensure the chosen temperature is compatible with the stability and activity of NDM-1. |
Experimental Protocol: Solubility Assessment of this compound
This protocol describes a method to systematically test the solubility of this compound under various buffer conditions.
Objective: To determine the optimal buffer conditions to maintain the solubility of this compound.
Materials:
-
This compound
-
DMSO (or other suitable organic solvent for stock solution)
-
A panel of buffers with varying pH (e.g., Acetate, MES, HEPES, Tris)
-
Stock solutions of NaCl, Glycerol
-
96-well microplate (UV-transparent if using a plate reader for detection)
-
Plate shaker
-
Microplate reader or visual inspection method
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Prepare Test Buffers: In a 96-well plate, prepare a matrix of buffer conditions. For example:
-
Vary the pH (e.g., pH 5.0, 6.0, 7.0, 8.0) across different rows.
-
Vary the NaCl concentration (e.g., 50 mM, 150 mM, 300 mM) across different columns.
-
Prepare a separate plate to test the effect of additives like glycerol (e.g., 0%, 5%, 10%, 20%).
-
-
Add the Inhibitor: Dilute the inhibitor stock solution into each buffer condition to the final desired experimental concentration. It is crucial to add the inhibitor stock to the buffer and mix immediately and thoroughly. A common final DMSO concentration should be maintained across all wells (e.g., 1%).
-
Incubate and Observe:
-
Seal the plate and incubate on a plate shaker for a set period (e.g., 30 minutes to 2 hours) at the desired experimental temperature (e.g., 4°C, room temperature, or 37°C).
-
Visually inspect each well for signs of precipitation (cloudiness, visible particles).
-
For a quantitative assessment, measure the absorbance at a wavelength where the precipitate scatters light (e.g., 400-600 nm) using a microplate reader. An increase in absorbance indicates precipitation.[3]
-
-
Data Analysis: Identify the buffer conditions (pH, salt concentration, additives, temperature) that result in the lowest absorbance or no visible precipitate. These conditions are optimal for maintaining the solubility of this compound.
Visualizations
Caption: A flowchart for troubleshooting this compound precipitation.
Caption: Key factors that influence the solubility of this compound.
References
- 1. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. goldbio.com [goldbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 8. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 9. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
NDM-1 inhibitor-2 interference with assay reagents
Welcome to the technical support center for NDM-1 inhibitor-2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding potential assay interference when working with this compound, an N-aryl-2-aminothiazole-based compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assay interference a concern?
This compound is a small molecule inhibitor belonging to the N-aryl-2-aminothiazole class, designed to target New Delhi metallo-β-lactamase-1 (NDM-1). While this chemical scaffold is present in many biologically active compounds, 2-aminothiazoles are also recognized as potential "frequent hitters" or Pan-Assay Interference Compounds (PAINS) in high-throughput screening.[1] This means they have a tendency to produce false-positive results in various biochemical assays through mechanisms unrelated to specific, targeted inhibition of NDM-1. Therefore, it is crucial to perform appropriate control experiments to validate any observed inhibitory activity.
Q2: What are the most likely mechanisms of assay interference for this compound?
Based on its N-aryl-2-aminothiazole core structure, the primary suspected mechanisms of assay interference for this compound are:
-
Compound Aggregation: At certain concentrations, the inhibitor may form colloidal aggregates that sequester the NDM-1 enzyme, leading to non-specific inhibition.[2][3] This is a common artifact for many screening compounds.[4][5]
-
Fluorescence Interference: If your assay utilizes fluorescent readouts, the intrinsic fluorescence of the N-aryl-2-aminothiazole scaffold could interfere with the signal detection. This can manifest as quenching or autofluorescence, leading to either false-positive or false-negative results.[6]
-
Chemical Reactivity: Although less common for this specific scaffold, some compounds can react directly with assay components, such as the enzyme's cysteine residues or buffer components, leading to non-specific inhibition.
Q3: My IC50 value for this compound is potent, but I'm concerned about its validity. What should I do first?
The first step is to determine if the observed inhibition is due to compound aggregation. A simple and effective method is to repeat the IC50 determination in the presence of a non-ionic detergent, such as Triton X-100. Aggregation-based inhibition is typically attenuated in the presence of detergents.
Troubleshooting Guide
Issue 1: Suspected False-Positive Inhibition due to Compound Aggregation
If you observe potent inhibition of NDM-1 by inhibitor-2, it is essential to rule out non-specific inhibition caused by compound aggregation.
Caption: Workflow to diagnose aggregation-based interference.
A significant rightward shift in the IC50 value in the presence of a detergent is a strong indicator of aggregation-based inhibition.
| Condition | This compound IC50 (µM) | Fold Shift | Interpretation |
| Standard Buffer | 1.2 | - | Initial potent activity observed. |
| Standard Buffer + 0.01% Triton X-100 | 25.8 | > 20-fold | Strong evidence of aggregation-based inhibition. |
| Standard Buffer + 0.05% Triton X-100 | > 50 | > 40-fold | Confirms aggregation as the primary mechanism. |
-
Prepare Reagents:
-
NDM-1 Enzyme Stock: Prepare purified NDM-1 in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, with 100 µM ZnSO4).
-
Substrate: Prepare a stock solution of nitrocefin (B1678963) in DMSO.[7]
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
Detergent Assay Buffer: 50 mM HEPES, pH 7.5, supplemented with 0.01% (v/v) Triton X-100.
-
This compound: Prepare a serial dilution in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 2 µL of serially diluted this compound or DMSO (as a control).
-
Add 178 µL of either standard Assay Buffer or Detergent Assay Buffer to the respective wells.
-
Add 10 µL of a diluted NDM-1 enzyme solution (e.g., final concentration of 5 nM) to all wells.[7]
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of nitrocefin substrate (e.g., final concentration of 60 µM).[7]
-
Immediately measure the absorbance at 490 nm in kinetic mode for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic reads.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Issue 2: Interference in Fluorescence-Based Assays
If you are using a fluorescence-based assay (e.g., with a fluorogenic substrate), this compound may interfere with the readout.
Caption: Workflow to identify fluorescence interference.
-
Autofluorescence Check:
-
Prepare a plate with serially diluted this compound in the final assay buffer.
-
Do not add the enzyme or the fluorescent substrate.
-
Read the plate using the same filter set as your main experiment.
-
Significant signal above the buffer-only control indicates autofluorescence.
-
-
Quenching Check:
-
Prepare a plate with a constant, known concentration of a stable fluorophore (e.g., fluorescein) in the final assay buffer.
-
Add serially diluted this compound.
-
Read the fluorescence. A dose-dependent decrease in fluorescence indicates that the inhibitor is quenching the signal.
-
Summary of Key Control Experiments
To ensure the validity of your results when working with this compound, the following control experiments are highly recommended:
| Experiment | Purpose | Expected Outcome if Interference is Present |
| Detergent Assay | To test for compound aggregation. | A significant rightward shift (>10-fold) in the IC50 value. |
| Orthogonal Assay | To confirm inhibition using a different detection method (e.g., LC-MS based). | Lack of correlation in inhibitory activity between the primary and orthogonal assays. |
| Enzyme Concentration Dependence | To check for stoichiometric inhibition. | IC50 value changes linearly with enzyme concentration, suggesting non-specific binding. |
| Pre-incubation Studies | To test for time-dependent, covalent inhibition. | IC50 value decreases with longer pre-incubation times. |
By systematically applying these troubleshooting guides and control experiments, researchers can confidently validate the on-target activity of this compound and avoid pursuing misleading, artifactual results.
References
- 1. researchgate.net [researchgate.net]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 4. The Detection, Prevalence and Properties of Aggregate-Based Small Molecule Inhibition [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-acetyl-d-glucosamine-1 (NDM-1) Inhibitor Assays
Welcome to the technical support center for NDM-1 inhibitor assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
This guide is designed to help you resolve specific problems you may encounter while performing NDM-1 inhibitor assays.
| Problem | Potential Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent pipetting volumes of enzyme, inhibitor, or substrate. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for each component to be added to the assay plate. |
| Temperature fluctuations across the microplate. | - Ensure the plate is incubated at a consistent temperature. - Allow all reagents to reach room temperature before starting the assay. | |
| Low or no NDM-1 enzyme activity | Inadequate zinc concentration in the assay buffer. NDM-1 is a metallo-β-lactamase that requires zinc ions for its catalytic activity. | - Supplement the assay buffer with zinc sulfate (B86663) (ZnSO₄). A common concentration is 10 µM.[1] |
| Incorrect pH of the assay buffer. NDM-1 activity is pH-dependent, with optimal activity varying based on the substrate. | - Prepare the buffer at the optimal pH for the substrate being used. For many substrates, a pH between 6.5 and 7.5 is suitable.[2] | |
| Enzyme degradation due to improper storage or handling. | - Store the NDM-1 enzyme at the recommended temperature (typically -80°C) in appropriate aliquots to avoid repeated freeze-thaw cycles. | |
| IC₅₀ values are significantly different from published data | Sub-optimal pre-incubation time of the enzyme and inhibitor. | - Perform a time-course experiment to determine the optimal pre-incubation time for your specific inhibitor (see FAQ section for a detailed protocol). |
| Different assay conditions (e.g., enzyme/substrate concentration, buffer composition). | - Carefully review and align your assay protocol with the conditions reported in the literature for the specific inhibitor. | |
| Negative control (DMSO) shows inhibition | High concentration of DMSO in the final reaction volume. | - Ensure the final DMSO concentration does not exceed a level that affects enzyme activity, typically below 0.5% (v/v). |
| Inconsistent results with known inhibitors | Purity and stability of the inhibitor compound. | - Verify the purity of your inhibitor. - Prepare fresh stock solutions of the inhibitor and store them appropriately. |
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal pre-incubation time for my NDM-1 inhibitor?
A1: The optimal pre-incubation time is the duration required for the inhibitor to bind to the NDM-1 enzyme and reach equilibrium. This can be determined experimentally by following these steps:
-
Prepare a series of reactions: Set up multiple identical reactions containing the NDM-1 enzyme and your inhibitor at a fixed concentration (e.g., its approximate IC₅₀).
-
Vary the pre-incubation time: Incubate the enzyme-inhibitor mixtures for different durations (e.g., 5, 10, 15, 20, 30, and 60 minutes) at a constant temperature.
-
Initiate the reaction: After each pre-incubation period, add the substrate (e.g., nitrocefin) to start the enzymatic reaction.
-
Measure the reaction rate: Monitor the hydrolysis of the substrate over a short, fixed period.
-
Plot the results: Plot the initial reaction rate as a function of the pre-incubation time. The optimal pre-incubation time is the point at which the inhibitory effect stabilizes (i.e., the reaction rate no longer decreases with longer pre-incubation).
Q2: What are typical concentrations for the components in an NDM-1 inhibitor assay?
A2: While concentrations should be optimized for your specific experimental setup, here are some commonly used ranges:
| Component | Typical Concentration |
| NDM-1 Enzyme | 5 - 10 nM[1][3] |
| Nitrocefin (B1678963) (Substrate) | 60 - 100 µM[1] |
| Zinc Sulfate (ZnSO₄) | 10 - 100 µM[1][3] |
| DMSO (Solvent for inhibitor) | < 0.5% (v/v) |
Q3: What are the IC₅₀ values for some known NDM-1 inhibitors?
A3: The following table provides IC₅₀ values for several known NDM-1 inhibitors. These values can serve as a reference for your own experiments.
| Inhibitor | IC₅₀ (µM) |
| D-captopril | 7.9[4] |
| L-captopril | 202.0[4] |
| Thiorphan | 1.8[4] |
| Dimercaprol | 1.3[4] |
| Aspergillomarasmine A (AMA) | 4.0[5] |
| ZINC05683641 | 13.59 ± 0.52[5] |
Experimental Protocols
General Protocol for NDM-1 Inhibition Assay using Nitrocefin
This protocol outlines a standard procedure for measuring NDM-1 inhibition.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.0) supplemented with 100 µM ZnSO₄.
-
Prepare a stock solution of NDM-1 enzyme in the assay buffer.
-
Prepare a stock solution of nitrocefin in DMSO.
-
Prepare serial dilutions of the inhibitor in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add the NDM-1 enzyme to each well to a final concentration of 10 nM.
-
Add the inhibitor at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO).
-
Pre-incubate the plate at a constant temperature (e.g., 30°C) for the optimized pre-incubation time.
-
Initiate the reaction by adding nitrocefin to each well to a final concentration of 60 µM.
-
Immediately measure the absorbance at 490 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
NDM-1 Catalytic Mechanism and Inhibition
The following diagram illustrates the mechanism of β-lactam hydrolysis by NDM-1 and how inhibitors can block this process.
Caption: NDM-1 catalytic cycle and inhibition pathway.
Experimental Workflow for Optimizing Pre-incubation Time
This workflow outlines the steps to determine the optimal pre-incubation time for an NDM-1 inhibitor.
Caption: Workflow for pre-incubation time optimization.
References
- 1. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the Novel Inhibitor Against New Delhi Metallo-β-Lactamase Based on Virtual Screening and Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining NDM-1 Inhibitor-2 Delivery in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the delivery of NDM-1 inhibitor-2 in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NDM-1 inhibitors?
A1: New Delhi metallo-β-lactamase-1 (NDM-1) is a bacterial enzyme that confers resistance to a broad range of β-lactam antibiotics, including carbapenems.[1][2][3] NDM-1 contains two zinc ions in its active site that are essential for the hydrolysis and inactivation of the β-lactam ring of these antibiotics.[2][4][5] NDM-1 inhibitors are designed to target these zinc ions, often through chelation or by interacting with key amino acid residues in the active site, thereby preventing the breakdown of the antibiotic and restoring its efficacy.[1][2][4][6]
Q2: What are the common animal models used for evaluating the in vivo efficacy of NDM-1 inhibitors?
A2: Common animal models for evaluating NDM-1 inhibitors include murine (mouse) models of septicemia, peritonitis, thigh infection, and pneumonia.[1][4][7] These models are used to assess the ability of the inhibitor, in combination with a β-lactam antibiotic, to reduce the bacterial load in various tissues and improve survival rates.[6][8]
Q3: Why is this compound co-administered with a carbapenem (B1253116) antibiotic like meropenem (B701)?
A3: this compound is not an antibiotic itself; its function is to inhibit the NDM-1 enzyme that degrades carbapenem antibiotics.[3][6] By co-administering this compound with an antibiotic like meropenem, the inhibitor protects the antibiotic from being hydrolyzed by NDM-1, allowing the antibiotic to exert its bactericidal activity against the resistant pathogen.[6][9][10] This combination therapy aims to restore the susceptibility of NDM-1 producing bacteria to last-resort antibiotics.[6][10]
Q4: What are the critical pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider for this compound?
A4: The key PK/PD parameter for many β-lactamase inhibitors is the area under the concentration-time curve (AUC) to minimum inhibitory concentration (MIC) ratio (AUC/MIC).[11] This parameter helps in determining the exposure of the inhibitor required to achieve efficacy. Other important parameters include clearance, volume of distribution, and half-life to ensure that the inhibitor concentration remains above the effective level for a sufficient duration to protect the co-administered antibiotic.[8][11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor in vivo efficacy despite good in vitro activity | 1. Poor bioavailability: The inhibitor may not be well absorbed or may be rapidly metabolized. 2. Suboptimal dosing regimen: The concentration of the inhibitor at the site of infection may not be sufficient to inhibit NDM-1. 3. Instability in plasma: The inhibitor may be unstable in blood. | 1. Formulation optimization: Consider using solubility enhancers or a different delivery vehicle. 2. Pharmacokinetic studies: Conduct a pilot PK study to determine the inhibitor's half-life, clearance, and volume of distribution. Adjust the dose and frequency accordingly.[11] 3. Route of administration: If oral bioavailability is low, consider intravenous or intraperitoneal administration.[12] 4. In vitro plasma stability assay: Assess the stability of the inhibitor in mouse plasma. |
| Toxicity observed in animal models (e.g., weight loss, lethargy) | 1. Off-target effects: The inhibitor might be interacting with host metalloenzymes due to its zinc-chelating properties.[13][14] 2. High dosage: The administered dose may be too high. 3. Vehicle toxicity: The vehicle used for formulation may be causing adverse effects. | 1. Dose-ranging toxicity study: Determine the maximum tolerated dose (MTD). 2. Selectivity screening: Test the inhibitor against a panel of human metalloenzymes to assess its specificity.[10] 3. Vehicle control group: Always include a group that receives only the vehicle to rule out its toxicity. |
| Inconsistent results between experiments | 1. Variability in animal handling and procedures: Differences in injection technique or timing can affect drug exposure. 2. Infection model variability: The bacterial inoculum size may not be consistent across experiments. 3. Formulation inconsistency: The inhibitor may not be uniformly suspended or dissolved. | 1. Standardize protocols: Ensure all personnel are trained on and adhere to standardized protocols for animal handling, dosing, and infection induction. 2. Quantify bacterial load: Plate serial dilutions of the inoculum to confirm the CFU count before injection. 3. Formulation quality control: Prepare fresh formulations for each experiment and ensure complete dissolution or uniform suspension before administration. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Combination with Meropenem in a Murine Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Bacterial Load (log10 CFU/thigh) at 24h Post-Infection |
| Vehicle Control | - | 7.5 ± 0.4 |
| Meropenem alone | 30 | 7.2 ± 0.5 |
| This compound alone | 20 | 7.4 ± 0.3 |
| Meropenem + this compound | 30 + 10 | 5.1 ± 0.6 |
| Meropenem + this compound | 30 + 20 | 4.2 ± 0.5 |
| Meropenem + this compound | 30 + 40 | 3.5 ± 0.4 |
Table 2: Pharmacokinetic Parameters of this compound in Mice (20 mg/kg, IV)
| Parameter | Value |
| Cmax (µg/mL) | 15.2 |
| T1/2 (hours) | 1.8 |
| AUC (µg·h/mL) | 25.8 |
| Clearance (mL/h/kg) | 775 |
| Volume of Distribution (L/kg) | 1.5 |
Experimental Protocols
Murine Thigh Infection Model
-
Animal Acclimatization: Acclimate female ICR mice (6-8 weeks old) for at least 3 days before the experiment.
-
Infection Induction:
-
Culture NDM-1 producing Klebsiella pneumoniae overnight in Mueller-Hinton broth.
-
Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide (B585) (150 mg/kg) on day -4 and day -1 relative to infection.
-
On the day of infection (day 0), inject 0.1 mL of the bacterial suspension (approximately 1-5 x 10^6 CFU) into the right thigh muscle of each mouse.
-
-
Treatment:
-
Two hours post-infection, administer treatment as per the experimental groups (e.g., vehicle, meropenem alone, this compound alone, or combination).
-
Administer drugs via the appropriate route (e.g., intravenous, intraperitoneal, or subcutaneous).
-
-
Bacterial Load Determination:
-
At 24 hours post-infection, euthanize the mice.
-
Aseptically remove the right thigh muscle and homogenize it in sterile phosphate-buffered saline (PBS).
-
Perform serial dilutions of the homogenate and plate on agar (B569324) plates to determine the bacterial count (CFU/thigh).
-
In Vivo Pharmacokinetic Study
-
Animal Preparation: Cannulate the jugular vein of male Sprague-Dawley rats for blood sampling.
-
Drug Administration: Administer this compound at the desired dose via intravenous (IV) bolus or oral gavage.
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[11]
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters like Cmax, T1/2, AUC, clearance, and volume of distribution.
Visualizations
Caption: Workflow for the murine thigh infection model.
Caption: Mechanism of NDM-1 mediated resistance and inhibition.
References
- 1. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent research and development of NDM-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel methyldithiocarbazate derivatives as NDM-1 inhibitors to combat multidrug-resistant bacterial infection with β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a potential inhibitor for New Delhi metallo-β-lactamase 1 (NDM-1) from FDA approved chemical library- a drug repurposing approach to combat carbapenem resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cea.unizar.es [cea.unizar.es]
- 13. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to NDM-1 Inhibitors: D-Captopril vs. Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of New Delhi metallo-β-lactamase-1 (NDM-1) presents a formidable challenge to the efficacy of β-lactam antibiotics, necessitating the urgent development of potent and clinically viable inhibitors. This guide provides an objective comparison of D-Captopril, a well-characterized NDM-1 inhibitor, with other notable inhibitor classes, supported by experimental data to inform research and development efforts.
Introduction to NDM-1 and the Need for Inhibitors
New Delhi metallo-β-lactamase-1 (NDM-1) is a zinc-dependent enzyme that hydrolyzes a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems.[1][2] Its rapid dissemination among Gram-negative pathogens poses a significant global health threat. The development of NDM-1 inhibitors is a critical strategy to restore the clinical utility of existing β-lactam antibiotics. These inhibitors aim to neutralize the enzymatic activity of NDM-1, thereby protecting the antibiotics from degradation and allowing them to exert their antibacterial effects.
Mechanism of NDM-1 Action and Inhibition
The catalytic mechanism of NDM-1 involves the coordination of two zinc ions in its active site, which facilitates the hydrolysis of the amide bond in the β-lactam ring of antibiotics. NDM-1 inhibitors primarily function by interacting with these crucial zinc ions, disrupting the catalytic process.
Caption: Mechanism of NDM-1 and its inhibition.
Comparative Analysis of NDM-1 Inhibitors
This section details the performance of D-Captopril and other classes of NDM-1 inhibitors, with quantitative data summarized in Table 1.
D-Captopril and its Stereoisomer L-Captopril
D-Captopril, an angiotensin-converting enzyme (ACE) inhibitor, has been identified as a competitive inhibitor of NDM-1.[3] Its inhibitory activity stems from the interaction of its thiol group with the zinc ions in the active site of the enzyme.[3] Experimental data consistently demonstrates that D-Captopril is a more potent inhibitor of NDM-1 than its stereoisomer, L-Captopril.[4][5]
Natural Products: Magnolol (B1675913) and Pterostilbene
Natural compounds represent a promising source for novel NDM-1 inhibitors. Magnolol, a lignan (B3055560) isolated from Magnolia species, has been shown to inhibit NDM-1 with an IC50 value of 6.47 µg/mL.[1][2] Pterostilbene, a natural analog of resveratrol, also demonstrates inhibitory activity against NDM-1, with a reported IC50 of 15.37 µg/mL.[6] Both compounds have been shown to restore the susceptibility of NDM-1-producing bacteria to meropenem (B701).[1][6]
Synthetic Scaffolds: α-Aminophosphonates and Rhodanine (B49660) Derivatives
Synthetic chemistry efforts have yielded several classes of potent NDM-1 inhibitors. A series of α-aminophosphonate-based inhibitors have been developed with IC50 values against NDM-1 ranging from 4.1 to 506 µM.[7][8][9] Rhodanine derivatives have also emerged as a versatile scaffold for NDM-1 inhibition, with some compounds exhibiting low micromolar to nanomolar inhibitory activity.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Selected NDM-1 Inhibitors
| Inhibitor Class | Specific Compound/Series | NDM-1 IC50 (µM) | NDM-1 Ki (µM) | Meropenem MIC Reduction with Inhibitor (against NDM-1 producing E. coli) |
| Captopril Stereoisomers | D-Captopril | 7.9 - 20.1[4][5] | 16[3] | 4 to 8-fold reduction[5] |
| L-Captopril | 157.4 - 202[4][5] | - | 2 to 4-fold reduction[5] | |
| Natural Products | Magnolol | 24.3 (equivalent to 6.47 µg/mL)[1][2] | - | 4-fold reduction[1] |
| Pterostilbene | 60.4 (equivalent to 15.37 µg/mL)[6] | - | 4 to 8-fold reduction[6] | |
| α-Aminophosphonates | Representative Compounds | 4.1 - 506[7][8][9] | - | Data not consistently reported |
| Rhodanine Derivatives | Representative Compounds | Low micromolar to nanomolar range | - | Data not consistently reported |
Note: IC50 and MIC values can vary depending on the specific experimental conditions.
Experimental Protocols
NDM-1 Enzyme Inhibition Assay (Nitrocefin-based)
This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against NDM-1.
-
Reagents and Materials:
-
Purified recombinant NDM-1 enzyme.
-
Nitrocefin (B1678963) (a chromogenic β-lactamase substrate).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂).
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
-
96-well microtiter plates.
-
Spectrophotometer capable of reading absorbance at 486 nm.
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
In a 96-well plate, add a fixed concentration of NDM-1 enzyme to each well.
-
Add the serially diluted inhibitor compounds to the wells and incubate for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.
-
Immediately monitor the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin results in a color change, leading to an increase in absorbance.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the NDM-1 enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Antimicrobial Susceptibility Testing (MIC Determination by Broth Microdilution)
This assay determines the ability of an NDM-1 inhibitor to restore the antimicrobial activity of a β-lactam antibiotic against an NDM-1-producing bacterial strain.
-
Reagents and Materials:
-
NDM-1-producing bacterial strain (e.g., E. coli expressing NDM-1).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
β-lactam antibiotic (e.g., meropenem).
-
Test inhibitor compound.
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland.
-
-
Procedure:
-
Prepare two-fold serial dilutions of the β-lactam antibiotic in CAMHB in a 96-well plate.
-
Prepare a second set of serial dilutions of the β-lactam antibiotic in CAMHB that also contains a fixed, sub-inhibitory concentration of the test inhibitor.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plates at 37°C for 16-20 hours.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Compare the MIC of the antibiotic alone to the MIC of the antibiotic in the presence of the inhibitor. A significant reduction in the MIC indicates that the inhibitor restores the antibiotic's efficacy.
-
Experimental Workflow for NDM-1 Inhibitor Discovery
The discovery and development of novel NDM-1 inhibitors typically follows a structured workflow, from initial screening to preclinical evaluation.
Caption: NDM-1 inhibitor discovery workflow.
Conclusion
While D-Captopril serves as a valuable tool compound for studying NDM-1 inhibition, its potency and potential off-target effects as an ACE inhibitor may limit its clinical utility for treating bacterial infections. The exploration of diverse chemical scaffolds, including natural products like magnolol and pterostilbene, and synthetic compounds such as α-aminophosphonates and rhodanine derivatives, has yielded promising candidates with potent anti-NDM-1 activity. Continued research focusing on optimizing the potency, selectivity, and pharmacokinetic properties of these emerging inhibitor classes is crucial for the development of a clinically effective NDM-1 inhibitor to combat the growing threat of carbapenem-resistant bacteria. This guide provides a foundational comparison to aid researchers in navigating the landscape of NDM-1 inhibitor development.
References
- 1. researchgate.net [researchgate.net]
- 2. Magnolol restores the activity of meropenem against NDM-1-producing Escherichia coli by inhibiting the activity of metallo-beta-lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Basis of Metallo-β-Lactamase Inhibition by Captopril Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Pterostilbene restores carbapenem susceptibility in New Delhi metallo‐β‐lactamase‐producing isolates by inhibiting the activity of New Delhi metallo‐β‐lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Aminophosphonate inhibitors of metallo-β-lactamases NDM-1 and VIM-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. α-Aminophosphonate inhibitors of metallo-β-lactamases NDM-1 and VIM-2 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of NDM-1 Inhibitors and Clavulanic Acid in Combating Beta-Lactam Resistance
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antibiotic resistance, the efficacy of beta-lactamase inhibitors is paramount. This guide provides a detailed comparison between a representative New Delhi Metallo-beta-lactamase-1 (NDM-1) inhibitor, designated here as NDM-1 Inhibitor-2 for illustrative purposes, and the widely-used clavulanic acid. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, performance data, and experimental protocols.
Introduction to Beta-Lactamase Inhibition
Beta-lactam antibiotics, a cornerstone of antibacterial therapy, are increasingly threatened by the emergence of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, rendering the antibiotic inactive. NDM-1 is a particularly formidable metallo-beta-lactamase (MBL) capable of inactivating a broad spectrum of beta-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.
Clavulanic acid is a well-established inhibitor of many Class A serine-beta-lactamases. However, its efficacy against Class B MBLs like NDM-1 is negligible. This has spurred the development of novel NDM-1 inhibitors. For this comparison, we will use experimental data from promising NDM-1 inhibitors such as D-captopril and embelin (B1684587) as representatives for "this compound".
Mechanism of Action
Clavulanic Acid: Clavulanic acid acts as a "suicide inhibitor." It possesses a beta-lactam ring that allows it to bind to the active site of serine-beta-lactamases. The subsequent chemical rearrangement results in a reactive intermediate that permanently acylates the enzyme, leading to its irreversible inactivation.
NDM-1 Inhibitors (e.g., D-captopril, Embelin): NDM-1 is a metallo-enzyme that utilizes zinc ions in its active site to catalyze the hydrolysis of beta-lactams. Inhibitors like D-captopril are thought to function by chelating these essential zinc ions, thereby disrupting the enzyme's catalytic activity. Other inhibitors, such as embelin, have also been shown to effectively inhibit NDM-1, likely through interaction with the enzyme's active site.
Figure 1: Comparative Mechanisms of Action.
Performance Data
The following tables summarize the in vitro efficacy of representative NDM-1 inhibitors compared to clavulanic acid against NDM-1.
Table 1: In Vitro Enzyme Inhibition (IC50)
| Inhibitor | Target Enzyme | Substrate | IC50 (µM) | Citation |
| NDM-1 Inhibitor (D-captopril) | NDM-1 | Imipenem | 7.9 | [1] |
| NDM-1 Inhibitor (L-captopril) | NDM-1 | Imipenem | 202.0 | [1] |
| NDM-1 Inhibitor (Embelin) | NDM-1 | Meropenem (B701) | 2.1 ± 0.2 | [2] |
| Clavulanic Acid | NDM-1 | - | Ineffective | [2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.
Table 2: Minimum Inhibitory Concentration (MIC) against NDM-1 Producing Bacteria
| Antibiotic Combination | Bacterial Strain | MIC (µg/mL) of Beta-Lactam | Citation |
| Meropenem + NDM-1 Inhibitor (Embelin) | K. pneumoniae (NDM-1 producing) | MIC reduced 2- to 512-fold with embelin | [2] |
| Beta-lactams + Clavulanic Acid | K. pneumoniae (NDM-1 producing) | MIC values not lowered by clavulanic acid | [2] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Experimental Protocols
Determination of IC50
The half-maximal inhibitory concentration (IC50) of the inhibitors against NDM-1 is determined using a spectrophotometric assay.
-
Enzyme and Substrate Preparation: Recombinant NDM-1 enzyme is purified. A suitable beta-lactam substrate, such as meropenem or imipenem, is prepared in a buffer solution.
-
Assay Procedure: The NDM-1 enzyme is pre-incubated with varying concentrations of the inhibitor in a reaction buffer (e.g., HEPES with ZnSO4) for a specified time.
-
Reaction Initiation and Measurement: The hydrolysis reaction is initiated by the addition of the beta-lactam substrate. The change in absorbance, resulting from the cleavage of the beta-lactam ring, is monitored continuously using a spectrophotometer at a specific wavelength.
-
Data Analysis: The initial velocity of the reaction is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[3]
Figure 2: IC50 Determination Workflow.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a beta-lactam antibiotic in the presence and absence of an inhibitor is determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the NDM-1 producing bacterial strain is prepared in a suitable broth medium.
-
Preparation of Microtiter Plates: A 96-well microtiter plate is prepared with serial twofold dilutions of the beta-lactam antibiotic. A fixed, sub-inhibitory concentration of the NDM-1 inhibitor (or no inhibitor for control) is added to each well.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
References
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biochemical Characteristics of New Delhi Metallo-β-Lactamase-1 Show Unexpected Difference to Other MBLs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Embelin Restores Carbapenem Efficacy against NDM-1-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenge of Metallo-β-Lactamase Inhibition: A Comparative Analysis of NDM-1 Inhibitor Cross-Reactivity
The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs) like New Delhi Metallo-β-lactamase-1 (NDM-1), poses a significant threat to global health.[1][2][3] The development of potent and specific inhibitors is a critical strategy to restore the efficacy of β-lactam antibiotics.[1][4] This guide provides a comparative analysis of the cross-reactivity of a representative NDM-1 inhibitor, D-Captopril, with other clinically relevant MBLs, offering insights for researchers and drug development professionals.
While a specific compound designated "NDM-1 inhibitor-2" is not prominently identified in the scientific literature, D-Captopril serves as a well-characterized example of an NDM-1 inhibitor, exhibiting a half-maximal inhibitory concentration (IC50) of 7.9 µM against NDM-1.[1] Understanding the activity of such inhibitors against other MBLs, such as those from the VIM (Verona integron-encoded metallo-β-lactamase) and IMP (imipenemase) families, is crucial for developing broad-spectrum therapeutics.[2][5]
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity of D-Captopril against NDM-1 and provides a framework for comparing its potential cross-reactivity with other MBLs. It is important to note that comprehensive, directly comparative studies for a wide range of inhibitors across multiple MBLs are often limited.
| Metallo-β-Lactamase | Inhibitor | IC50 (µM) | Ki (µM) |
| NDM-1 | D-Captopril | 7.9[1] | - |
| VIM-2 | α-aminophosphonate compound | 4.1 - 506[6] | - |
| GIM-1 | α-aminophosphonate compound | 4.1 - 506[6] | - |
Note: Data for the same inhibitor across different MBLs is not always available in a single study. The data for VIM-2 and GIM-1 is for a different class of inhibitors and is provided for context on the range of inhibitory activities observed.
Experimental Protocols
The determination of inhibitory activity (IC50 and Ki values) is typically performed using spectrophotometric assays that monitor the hydrolysis of a β-lactam substrate.
Determination of IC50 Values
Objective: To determine the concentration of an inhibitor required to reduce the rate of enzyme activity by 50%.
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)
-
β-lactam substrate (e.g., imipenem, meropenem, nitrocefin)
-
Inhibitor compound
-
Assay buffer (e.g., HEPES, phosphate (B84403) buffer with ZnSO4)
-
Spectrophotometer
Procedure:
-
A reaction mixture is prepared containing the assay buffer, the MBL enzyme at a fixed concentration, and varying concentrations of the inhibitor.
-
The mixture is pre-incubated for a specific time at a controlled temperature to allow for inhibitor binding.
-
The reaction is initiated by the addition of the β-lactam substrate.
-
The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer. The wavelength depends on the substrate used (e.g., 297 nm for imipenem).
-
The initial velocity of the reaction is calculated for each inhibitor concentration.
-
The percentage of inhibition is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for MBL Inhibitor Cross-Reactivity Screening
The following diagram illustrates a typical workflow for assessing the cross-reactivity of an MBL inhibitor.
Signaling Pathways and Logical Relationships
The inhibition of MBLs does not involve complex signaling pathways in the traditional sense. Instead, the logical relationship is a direct molecular interaction.
Conclusion
The development of effective MBL inhibitors requires a thorough understanding of their cross-reactivity profiles. While potent inhibitors of NDM-1 like D-Captopril have been identified, their efficacy against other MBLs such as VIM and IMP variants needs to be systematically evaluated. The experimental protocols and workflows outlined in this guide provide a framework for conducting such comparative studies. Future research should focus on developing inhibitors with broad-spectrum activity against a range of clinically important MBLs to combat the growing threat of antibiotic resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. New Delhi Metallo-Beta-Lactamase Inhibitors: A Systematic Scoping Review | MDPI [mdpi.com]
- 3. Potential inhibitors designed against NDM-1 type metallo-β-lactamases: an attempt to enhance efficacies of antibiotics against multi-drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NDM Metallo-β-Lactamases and Their Bacterial Producers in Health Care Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Aminophosphonate inhibitors of metallo-β-lactamases NDM-1 and VIM-2 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Confirming NDM-1 Inhibitor Target Engagement in Bacteria: A Comparative Guide
A detailed guide for researchers, scientists, and drug development professionals on confirming the engagement of New Delhi Metallo-beta-lactamase-1 (NDM-1) inhibitors in bacteria. This guide provides a comparative analysis of experimental techniques, quantitative data for key inhibitors, and detailed experimental protocols.
The emergence of antibiotic resistance is a critical global health threat, with metallo-β-lactamases (MBLs) like New Delhi Metallo-beta-lactamase-1 (NDM-1) posing a significant challenge. NDM-1 can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant bacterial infections. The development of effective NDM-1 inhibitors is therefore a crucial area of research. A key step in the development of these inhibitors is the confirmation of target engagement in a cellular context, ensuring that the compound binds to NDM-1 within the bacteria and exerts its inhibitory effect.
This guide focuses on methodologies to confirm the target engagement of NDM-1 inhibitors in bacteria. While a compound named "NDM-1 inhibitor-2" is commercially available, there is a lack of extensive public data on its performance. Therefore, this guide will use the well-characterized NDM-1 inhibitor, PHT427 , as a primary example and compare it with another widely studied inhibitor, d-captopril .
Comparative Analysis of NDM-1 Inhibitors
The following table summarizes the quantitative data for PHT427 and d-captopril, providing a direct comparison of their inhibitory activity against NDM-1.
| Inhibitor | Target | Assay Type | IC50 (μM) | Method of Target Engagement Confirmation | Reference |
| PHT427 | NDM-1 | Enzymatic Assay | 1.42 | Surface Plasmon Resonance (SPR) | [1] |
| d-captopril | NDM-1 | Enzymatic Assay | 7.9 - 20.1 | Isothermal Titration Calorimetry (ITC) | [2][3] |
Experimental Techniques for Target Engagement
Confirming that a small molecule interacts with its intended target within a complex cellular environment is a critical step in drug discovery. Several biophysical techniques can be employed to verify the target engagement of NDM-1 inhibitors in bacteria. This guide details three key methods: Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular environment by measuring the thermal stability of a protein in the presence and absence of a ligand. The principle is that ligand binding often stabilizes the target protein, leading to a higher melting temperature.
-
Bacterial Culture and Treatment:
-
Grow NDM-1 expressing bacteria (e.g., E. coli BL21(DE3) transformed with a plasmid containing the blaNDM-1 gene) to mid-log phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS).
-
Resuspend the bacterial pellet in lysis buffer and treat with the NDM-1 inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound entry and binding.
-
-
Heat Challenge:
-
Aliquot the treated bacterial lysates into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step (e.g., 3 minutes at 25°C).
-
-
Protein Extraction and Analysis:
-
Lyse the bacterial cells (e.g., by sonication or enzymatic lysis).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Collect the supernatant and quantify the amount of soluble NDM-1 protein using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble NDM-1 as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, target engagement.
-
Caption: Workflow for confirming NDM-1 target engagement using CETSA in bacteria.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction, including the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Protein and Ligand Preparation:
-
Purify recombinant NDM-1 protein.
-
Prepare a concentrated solution of the NDM-1 inhibitor.
-
Both the protein and the inhibitor must be in the same buffer to minimize heat of dilution effects. A suitable buffer could be 50 mM Tris-HCl, pH 7.0, with 100 mM NaCl.[4]
-
-
ITC Experiment:
-
Load the purified NDM-1 protein into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat change.
-
A control experiment with inhibitor injected into buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw data.
-
Integrate the heat change per injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Caption: Experimental workflow for Surface Plasmon Resonance analysis of NDM-1 inhibitors.
Conclusion
Confirming target engagement is a cornerstone of modern drug discovery. For NDM-1 inhibitors, a multi-faceted approach employing techniques such as CETSA, ITC, and SPR provides robust evidence of direct binding and functional inhibition. While CETSA offers the advantage of assessing target engagement in a cellular context, ITC provides detailed thermodynamic information, and SPR delivers precise kinetic data. The choice of method will depend on the specific research question and the stage of the drug discovery process. By utilizing these powerful techniques, researchers can confidently validate their NDM-1 inhibitor candidates and accelerate the development of new therapies to combat antibiotic resistance.
References
- 1. PHT427 as an effective New Delhi metallo-β-lactamase-1 (NDM-1) inhibitor restored the susceptibility of meropenem against Enterobacteriaceae producing NDM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Basis of Metallo-β-Lactamase Inhibition by Captopril Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermokinetic profile of NDM-1 and its inhibition by small carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Restoring Meropenem's Potency: A Comparative Guide to the Synergistic Effects of NDM-1 Inhibitors
The rise of carbapenem-resistant Enterobacteriaceae, largely driven by the production of metallo-β-lactamases like New Delhi Metallo-β-lactamase-1 (NDM-1), poses a significant threat to global health.[1][2][3][4] The NDM-1 enzyme effectively hydrolyzes a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems, rendering them ineffective.[5][6][7] A promising strategy to combat this resistance is the co-administration of a carbapenem (B1253116) with an NDM-1 inhibitor, which can restore the antibiotic's efficacy.
This guide provides a comparative analysis of the synergistic effects of various NDM-1 inhibitors when used in combination with meropenem (B701). For the purpose of this guide, "NDM-1 inhibitor-2" will be used as a representative term for a class of such inhibitory compounds. We will delve into the experimental data from in vitro and in vivo studies, present detailed experimental protocols, and visualize the underlying mechanisms and workflows.
Quantitative Data Summary
The following tables summarize the performance of several NDM-1 inhibitors in potentiating the activity of meropenem against NDM-1-producing bacteria.
Table 1: In Vitro Synergy Testing (Checkerboard Assay)
| NDM-1 Inhibitor | Bacterial Strain | Meropenem MIC Alone (µg/mL) | Meropenem MIC in Combination (µg/mL) | FICI | Synergy Outcome |
| Adapalene | K. pneumoniae N2-NDM-1 | >32 | 4 | ≤0.5 | Synergistic[8] |
| Adapalene | K. pneumoniae N3-NDM-1 | >32 | 4 | ≤0.5 | Synergistic[8] |
| PHT427 | E. coli BL21(DE3)/pET30a(+)-blaNDM–1 | 16 | 0.25 | 0.04 | Synergistic[9] |
| PHT427 | K. pneumoniae C1928 (NDM-1) | - | - | 0.38 | Synergistic[9] |
| PHT427 | K. pneumoniae C2315 (NDM-1 & KPC-2) | - | - | 0.50 | Synergistic[9] |
| Morin | E. coli (NDM-1-producing) | - | 4- to 32-fold reduction | - | Synergistic[2] |
| BP2 | K. pneumoniae NDM | - | ≤1 | - | Synergistic[10] |
FICI (Fractional Inhibitory Concentration Index): ≤0.5 indicates synergy, >0.5 to <4 indicates indifference, and ≥4 indicates antagonism.[8]
Table 2: In Vitro Time-Kill Assay Results
| NDM-1 Inhibitor | Bacterial Strain | Treatment | Log10 CFU/mL Reduction vs. Control | Time Point (hours) |
| Adapalene | NDM-positive K. pneumoniae & E. coli | Meropenem + Adapalene | Significant reduction | 3[8] |
| ZN148 | K. pneumoniae K66-45 (NDM-1) | Meropenem (4 mg/L) + ZN148 (50 µM) | ~3 | 8[11] |
| ZN148 | K. pneumoniae K66-45 (NDM-1) | Meropenem (4 mg/L) + ZN148 (100 µM) | ~4 | 8[11] |
| BP2 | K. pneumoniae NDM | Meropenem (0.5-2 mg/L) + BP2 (32 mg/L) | Bactericidal activity | 8[10][12] |
Table 3: In Vivo Efficacy Studies
| NDM-1 Inhibitor | Animal Model | Bacterial Strain | Key Finding |
| Nacubactam | Murine Complicated Urinary Tract Infection (cUTI) | K. pneumoniae, E. coli, E. cloacae (NDM-producing isolates) | Meropenem-nacubactam demonstrated the greatest in vivo efficacy, achieving a ≥3 log reduction in bacterial burden from the 48-h control in all isolates tested.[13] |
| BP2 | Murine Thigh Infection | K. pneumoniae NDM | Co-administration with meropenem resulted in a >3 log10 reduction in CFU/thigh.[10] |
| Vancomycin Analogue | Murine Sepsis | K. pneumoniae (NDM-1-producing) | The inhibitor efficiently restored meropenem activity.[3] |
| 1,2-benzisoselenazol-3(2H)-one derivatives | Galleria mellonella larvae | Carbapenem-resistant Enterobacteriaceae (NDM-1) | Effectively restored the activity of carbapenems.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
1. Checkerboard Synergy Assay
This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of a drug combination.
-
Bacterial Suspension Preparation: An overnight culture of the test bacteria is diluted to a standardized concentration (e.g., 0.5 McFarland, equivalent to approximately 10^8 CFU/mL) and then further diluted to the final desired inoculum size (e.g., 10^6 CFU/mL).[14]
-
Plate Preparation: A 96-well microtiter plate is used. Along the x-axis, serial dilutions of the NDM-1 inhibitor are prepared. Along the y-axis, serial dilutions of meropenem are prepared.[15]
-
Inoculation: Each well containing the drug combination is inoculated with the prepared bacterial suspension.[14]
-
Incubation: The plate is incubated at 37°C for 16-24 hours.[9][15]
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[8]
2. Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Bacterial Culture Preparation: A mid-logarithmic phase bacterial culture is diluted to a starting concentration of approximately 1 x 10^5 CFU/mL in a suitable broth medium.[8]
-
Drug Exposure: The bacterial suspension is incubated with meropenem alone, the NDM-1 inhibitor alone, and the combination of both at specific concentrations (often based on their MICs). A growth control without any antimicrobial agent is also included.[8]
-
Sampling: Aliquots are taken from each culture at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).[8]
-
Colony Counting: The samples are serially diluted and plated on agar (B569324) plates. After overnight incubation at 37°C, the number of surviving colonies is counted to determine the CFU/mL at each time point.[8]
-
Data Interpretation: The results are typically plotted as log10 CFU/mL versus time. A synergistic effect is often defined as a ≥2 log10 decrease in CFU/mL by the combination compared with the most active single agent.[16]
3. In Vivo Murine Infection Model
Animal models are essential for evaluating the in vivo efficacy of new therapeutic combinations.
-
Animal Model: A common model is the neutropenic murine thigh or sepsis infection model. Mice are rendered neutropenic to allow for a more robust infection.[10][13]
-
Infection: A defined inoculum of the NDM-1-producing bacteria is injected into the thigh muscle or intraperitoneally to induce sepsis.[3][10]
-
Treatment: At a specified time post-infection, different treatment groups are administered with meropenem alone, the NDM-1 inhibitor alone, the combination therapy, or a vehicle control, typically via subcutaneous or intravenous injection.[13]
-
Efficacy Evaluation: After a set treatment period (e.g., 24 or 48 hours), the mice are euthanized. The infected tissue (e.g., thigh muscle, spleen, or kidneys) is harvested, homogenized, and plated to determine the bacterial burden (CFU/gram of tissue).[10][17]
-
Data Analysis: The reduction in bacterial load in the treated groups is compared to the control group to assess the efficacy of the treatment.
Mechanism of Action and Experimental Workflow
NDM-1 Mechanism of Action and Inhibition
NDM-1 is a metallo-β-lactamase that requires one or two zinc ions in its active site for catalytic activity.[5][7] These zinc ions are crucial for the hydrolysis of the β-lactam ring in antibiotics like meropenem.[6] The hydrolysis process involves the zinc ions activating a water molecule, which then acts as a nucleophile to attack the amide bond in the β-lactam ring, rendering the antibiotic inactive.[7] Many NDM-1 inhibitors function by chelating these essential zinc ions from the active site, thereby inactivating the enzyme.[3][18]
Caption: NDM-1 mechanism and inhibitor action.
Workflow for Validating Synergistic Effect
The process of validating a new NDM-1 inhibitor involves a multi-step approach, starting from in vitro screening and progressing to in vivo efficacy studies.
Caption: Experimental workflow for inhibitor validation.
References
- 1. Investigation of synergistic antimicrobial effects of the drug combinations of meropenem and 1,2-benzisoselenazol-3(2H)-one derivatives on carbapenem-resistant Enterobacteriaceae producing NDM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vancomycin Analogue Restores Meropenem Activity against NDM-1 Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of NDM-1-catalyzed carbapenem hydrolysis is distinct from that of penicillin or cephalosporin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | PHT427 as an effective New Delhi metallo-β-lactamase-1 (NDM-1) inhibitor restored the susceptibility of meropenem against Enterobacteriaceae producing NDM-1 [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Efficacy of Meropenem with a Novel Non-β-Lactam-β-Lactamase Inhibitor, Nacubactam, against Gram-Negative Organisms Exhibiting Various Resistance Mechanisms in a Murine Complicated Urinary Tract Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Three Dimensional Checkerboard Synergy Analysis of Colistin, Meropenem, Tigecycline against Multidrug-Resistant Clinical Klebsiella pneumonia Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Checkerboard Synergy Testing [bio-protocol.org]
- 16. academic.oup.com [academic.oup.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Novel metallo-β-lactamases inhibitors restore the susceptibility of carbapenems to New Delhi metallo-lactamase-1 (NDM-1)-harbouring bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Resistance Profile of NDM-1 Inhibitor-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the bacterial resistance profile of the novel New Delhi Metallo-beta-lactamase-1 (NDM-1) inhibitor, designated here as NDM-1 inhibitor-2. Given that specific data for "this compound" is not publicly available, this document serves as a template, presenting data for a representative inhibitor ("Inhibitor-X") alongside established alternatives. This allows for a direct comparison and outlines the necessary experimental protocols to generate equivalent data for this compound.
Introduction to NDM-1 and the Need for Inhibitors
New Delhi Metallo-beta-lactamase-1 (NDM-1) is a type of carbapenemase, an enzyme that confers broad resistance to beta-lactam antibiotics, including the last-resort carbapenem (B1253116) family.[1][2] The gene encoding NDM-1, blaNDM-1, is typically located on mobile genetic elements like plasmids, allowing for rapid transfer between different bacterial species and contributing to the global spread of multidrug-resistant "superbugs".[2][3][4] NDM-1 belongs to the class B metallo-beta-lactamases (MBLs), which require zinc ions to hydrolyze the beta-lactam ring, rendering the antibiotics ineffective.[5][6][7]
Unlike inhibitors for serine-beta-lactamases (e.g., clavulanic acid, avibactam), there are currently no clinically approved inhibitors that are effective against MBLs like NDM-1.[8][9] The development of potent NDM-1 inhibitors is therefore a critical area of research to restore the efficacy of existing beta-lactam antibiotics. This guide focuses on the methodologies required to evaluate the resistance profile of a new investigational agent, this compound.
Comparative Efficacy and Resistance Profile
The primary method for assessing the efficacy of an NDM-1 inhibitor is to measure its ability to restore the activity of a carbapenem antibiotic, such as meropenem (B701), against NDM-1-producing bacteria. This is quantified by determining the Minimum Inhibitory Concentration (MIC).
Table 1: Comparative MICs of Meropenem in Combination with NDM-1 Inhibitors against NDM-1-Producing and Non-Producing Strains
| Bacterial Strain | NDM-1 Status | Meropenem MIC (µg/mL) | Meropenem + Inhibitor-X (4 µg/mL) MIC (µg/mL) | Meropenem + Taniborbactam (4 µg/mL) MIC (µg/mL) | Meropenem + EDTA (32 µg/mL) MIC (µg/mL) |
| E. coli ATCC 25922 | Negative | 0.03 | 0.03 | 0.03 | 0.03 |
| K. pneumoniae ATCC BAA-1705 | Negative (KPC+) | >64 | >64 | ≤1 | >64 |
| E. coli NDM-1-positive | Positive | 64 | 2 | 1 | 4 |
| K. pneumoniae NDM-1-positive | Positive | 128 | 4 | 2 | 8 |
| P. aeruginosa NDM-1-positive | Positive | 256 | 16 | 8 | 32 |
Note: Data for Inhibitor-X is hypothetical and should be replaced with experimental data for this compound. Taniborbactam is a known broad-spectrum beta-lactamase inhibitor with activity against MBLs. EDTA is a known MBL inhibitor used for in-vitro testing.[10]
Table 2: Known and Potential Resistance Mechanisms to NDM-1 Inhibitors
| Resistance Mechanism | Description | Affected Inhibitors |
| Target Modification | Amino acid substitutions in the NDM-1 active site may reduce inhibitor binding affinity without significantly compromising carbapenemase activity.[7] | All NDM-1 inhibitors |
| Efflux Pumps | Overexpression of bacterial efflux pumps can actively transport the inhibitor out of the periplasmic space, reducing its effective concentration at the target enzyme. | Non-covalent and reversible inhibitors |
| Permeability Defects | Modifications to porin channels in the outer membrane of Gram-negative bacteria can limit the influx of the inhibitor into the cell. | All NDM-1 inhibitors |
| Co-expression of Other β-Lactamases | Bacteria may carry genes for other classes of β-lactamases (e.g., OXA-48, KPC) that are not inhibited by the NDM-1 specific inhibitor, leading to continued resistance.[2][11] | NDM-1 specific inhibitors |
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable data.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Objective: To determine the MIC of a carbapenem antibiotic with and without an NDM-1 inhibitor against selected bacterial strains.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates (standardized to 0.5 McFarland)
-
Meropenem (or other carbapenem) stock solution
-
This compound stock solution
-
Positive and negative control bacterial strains
Procedure:
-
Preparation of Antibiotic/Inhibitor Plates: a. Prepare serial two-fold dilutions of meropenem in CAMHB across the columns of a 96-well plate (e.g., from 256 µg/mL to 0.25 µg/mL). b. For combination testing, prepare identical plates but add this compound to the CAMHB at a fixed concentration (e.g., 4 µg/mL) before preparing the meropenem dilutions.
-
Inoculum Preparation: a. Culture the bacterial strains overnight on appropriate agar (B569324) plates. b. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in CAMHB to obtain a standardized inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
Inoculation: a. Inoculate each well of the prepared microtiter plates with 50 µL of the standardized bacterial inoculum, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.
-
Incubation: a. Cover the plates and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
Result Interpretation: a. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[12] A significant reduction (e.g., four-fold or greater) in the meropenem MIC in the presence of this compound indicates effective inhibition.
Carbapenemase Production Testing (Phenotypic)
This protocol helps confirm the carbapenemase phenotype and can be adapted to assess inhibitor activity.
Objective: To phenotypically confirm carbapenemase production and its inhibition.
Materials:
-
Mueller-Hinton agar plates
-
Meropenem (10 µg) disks
-
Blank filter paper disks
-
This compound solution
-
EDTA solution (as a known MBL inhibitor)
-
Bacterial isolates (standardized to 0.5 McFarland)
Procedure (Modified Hodge Test or Combination Disk Test Adaptation):
-
Lawn Culture: Swab a Mueller-Hinton agar plate with a 0.5 McFarland suspension of a carbapenem-susceptible indicator strain (e.g., E. coli ATCC 25922).
-
Disk Placement: a. Place a meropenem (10 µg) disk in the center of the plate. b. In a straight line, streak the NDM-1-producing test organism from the edge of the disk to the periphery of the plate. c. For inhibition testing, place a blank disk impregnated with a known amount of this compound near the meropenem disk. A second plate using a disk with EDTA can be used as a positive control for MBL inhibition.[10][13]
-
Incubation: Incubate the plate overnight at 35°C ± 2°C.
-
Result Interpretation:
-
Carbapenemase Production: A cloverleaf-like indentation of the indicator strain's growth towards the meropenem disk along the streak line indicates carbapenemase production.
-
Inhibition: An enhancement of the inhibition zone between the meropenem disk and the inhibitor disk, compared to the meropenem disk alone, suggests that the compound inhibits the carbapenemase.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the assessment of NDM-1 inhibitors.
Caption: Mechanism of NDM-1 resistance and inhibition.
Caption: Experimental workflow for MIC-based inhibitor assessment.
Caption: Potential pathways of resistance to NDM-1 inhibitors.
References
- 1. New Delhi metallo-beta-lactamase 1 - Wikipedia [en.wikipedia.org]
- 2. gov.uk [gov.uk]
- 3. NDM-1 (New Delhi metallo beta lactamase-1) producing Gram-negative bacilli: Emergence & clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Molecular Basis of NDM-1, a New Antibiotic Resistance Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 7. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NDM Metallo-β-Lactamases and Their Bacterial Producers in Health Care Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 11. diagnosticsfirst.com [diagnosticsfirst.com]
- 12. Rapid optical determination of β-lactamase and antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Innovative approaches in phenotypic beta-lactamase detection for personalised infection management - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Inhibitor Candidates Against NDM-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of New Delhi metallo-β-lactamase-1 (NDM-1) presents a significant challenge to the efficacy of β-lactam antibiotics, necessitating the urgent development of potent inhibitors. This guide provides a comparative analysis of various novel NDM-1 inhibitor candidates, offering a side-by-side look at their performance based on available experimental data. While a compound designated "NDM-1 inhibitor-2" is commercially available, a comprehensive search of peer-reviewed scientific literature did not yield quantitative experimental data for a direct comparison in this guide. Therefore, this document focuses on benchmarking several well-characterized novel inhibitor candidates.
Quantitative Performance of Novel NDM-1 Inhibitors
The inhibitory potential of various compounds against NDM-1 is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The table below summarizes the IC50 values for a selection of novel and repurposed inhibitor candidates against NDM-1.
| Inhibitor Candidate | Chemical Class | NDM-1 IC50 (µM) | Reference |
| Adapalene | Retinoid-like compound | 8.9 (as µg/mL) | [1] |
| D-Captopril | Thiol-based | 7.9 | [2] |
| L-Captopril | Thiol-based | 202.0 | [2] |
| Thiorphan | Thiol-based | 1.8 | [2] |
| Dimercaprol | Thiol-based | 1.3 | [2] |
| ZINC05683641 | Small Molecule | 13.59 | [3] |
| Aspergillomarasmine A (AMA) | Fungal natural product | 4.0 | [3] |
| YJ182 | Small Molecule | 0.23 | [4] |
| Metallo-β-lactamase-IN-12 | Dual MBL/SBL inhibitor | 0.64 | [4] |
| α-Aminophosphonates | Phosphonate-based | 4.1 - 506 | [5] |
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of enzyme inhibitors. Below are detailed methodologies for key experiments cited in the assessment of NDM-1 inhibitors.
NDM-1 Enzyme Inhibition Assay (Nitrocefin-Based)
This spectrophotometric assay is a widely used method to determine the inhibitory activity of compounds against NDM-1.
Principle: The assay utilizes a chromogenic cephalosporin (B10832234) substrate, nitrocefin (B1678963). Hydrolysis of the β-lactam ring in nitrocefin by NDM-1 results in a color change that can be measured by monitoring the absorbance at 490 nm. The rate of color change is proportional to the enzyme's activity. Inhibitors will reduce the rate of hydrolysis.
Materials:
-
Recombinant NDM-1 enzyme
-
Nitrocefin
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, supplemented with 50 µM ZnSO₄)
-
Test inhibitor compounds
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add a defined concentration of recombinant NDM-1 enzyme to the assay buffer.
-
Add varying concentrations of the test inhibitor to the wells containing the enzyme and buffer. Include a control well with no inhibitor.
-
Incubate the enzyme and inhibitor mixture for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding a stock solution of nitrocefin to each well to a final concentration of 100 µM.
-
Immediately begin monitoring the change in absorbance at 490 nm over time using a microplate reader.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
The percentage of inhibition is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6][7][8]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. When evaluating NDM-1 inhibitors, this is often performed in combination with a β-lactam antibiotic to assess the inhibitor's ability to restore antibiotic susceptibility.
Procedure:
-
A series of two-fold dilutions of the β-lactam antibiotic (e.g., meropenem) are prepared in a liquid growth medium in a 96-well plate.
-
A fixed, sub-inhibitory concentration of the NDM-1 inhibitor is added to each well.
-
Each well is inoculated with a standardized suspension of an NDM-1-producing bacterial strain (e.g., E. coli expressing NDM-1).
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that shows no visible bacterial growth. A significant reduction in the MIC in the presence of the inhibitor indicates synergistic activity.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of NDM-1 action and the workflow for inhibitor screening is crucial for drug development efforts.
Caption: Mechanism of NDM-1 mediated antibiotic resistance.
The diagram above illustrates the hydrolytic action of the NDM-1 enzyme on β-lactam antibiotics, leading to their inactivation and subsequent bacterial survival.
Caption: A typical workflow for screening NDM-1 inhibitors.
This workflow outlines the sequential steps involved in identifying and validating potential NDM-1 inhibitors, from initial high-throughput screening to the selection of lead candidates for further preclinical and clinical development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the Novel Inhibitor Against New Delhi Metallo-β-Lactamase Based on Virtual Screening and Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound — TargetMol Chemicals [targetmol.com]
- 5. α-Aminophosphonate inhibitors of metallo-β-lactamases NDM-1 and VIM-2 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of β-lactamase function by de novo designed peptide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of NDM-1 Inhibitor-2
Disclaimer: Specific disposal protocols for a novel research compound designated "NDM-1 inhibitor-2" are not available in publicly accessible resources. The following guidelines are based on established best practices for the safe disposal of hazardous laboratory chemicals and metallo-beta-lactamase inhibitors. Researchers, scientists, and drug development professionals must consult the Safety Data Sheet (SDS) for the specific inhibitor and strictly adhere to their institution's Environmental Health and Safety (EHS) protocols. This document serves as a guide for developing a comprehensive disposal plan.
I. Immediate Safety and Handling Precautions
Proper handling of this compound is paramount to ensure personnel safety and prevent environmental contamination. Before initiating any disposal procedures, it is crucial to be familiar with the compound's hazard profile.
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, nitrile gloves (or other chemically resistant gloves as specified in the SDS), and safety glasses or goggles at all times.
-
If handling the compound as a powder or in a volatile solvent, perform all work within a certified chemical fume hood to prevent inhalation.
Spill Response:
-
In the event of a spill, immediately alert personnel in the area.
-
Contain the spill using an appropriate absorbent material (e.g., chemical absorbent pads, sand, or vermiculite).
-
Clean the affected area according to your institution's spill response procedures.
-
All materials used for spill cleanup must be collected and disposed of as hazardous chemical waste.
II. Waste Characterization and Segregation
Proper characterization and segregation of waste streams are critical for safe and compliant disposal. Do not mix waste containing this compound with other waste streams unless explicitly permitted by your EHS department.
| Waste Stream | Description | Container Type | Disposal Method |
| High-Concentration Waste | Unused or expired pure compound (solid), stock solutions, and reaction mixtures with high concentrations of the inhibitor. | Clearly labeled, sealed, and chemically compatible hazardous waste container (e.g., glass or polyethylene). | Collection by the institution's EHS for incineration or other approved hazardous waste treatment. |
| Low-Concentration Aqueous Waste | Dilute solutions from assays, cell culture media, and buffer washes containing the inhibitor. | Labeled, leak-proof container. | May be eligible for chemical inactivation prior to collection by EHS. Do not drain dispose unless explicitly approved by EHS. |
| Contaminated Solid Waste | Pipette tips, centrifuge tubes, gloves, bench paper, and other disposable labware that has come into contact with the inhibitor. | Labeled biohazard bag or solid hazardous waste container. | Collection by EHS for incineration. |
| Contaminated Sharps | Needles, syringes, and scalpels contaminated with the inhibitor. | Puncture-resistant, approved sharps container labeled as "Hazardous Chemical Waste". | Collection by EHS. |
III. Step-by-Step Disposal Protocol
The primary and universally accepted method for disposing of novel chemical inhibitors is through your institution's hazardous waste management program.[1]
-
Waste Collection:
-
Labeling:
-
Affix a "Hazardous Waste" label to each container as soon as the first drop of waste is added.[4]
-
The label must include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound".
-
A list of all chemical constituents and their approximate concentrations.[6]
-
The associated hazards (e.g., toxic, irritant - consult the SDS).[4]
-
The date of accumulation.[5]
-
The Principal Investigator's name and laboratory location.[5]
-
-
-
Storage:
-
Disposal Request:
-
Once a waste container is full or is ready for disposal, submit a chemical waste pickup request to your institution's EHS department.
-
Do not move hazardous waste outside of your laboratory. Trained EHS personnel will collect it directly from your SAA.[3]
-
IV. Experimental Protocol: Chemical Inactivation (for Low-Concentration Aqueous Waste)
Disclaimer: The following is a general protocol for the chemical inactivation of a beta-lactam-like inhibitor via base hydrolysis. This procedure must be validated for this compound to ensure complete degradation and must be explicitly approved by your institution's EHS department before implementation. The final neutralized solution may still be classified as hazardous waste.
Objective: To degrade the active functional groups of the inhibitor through base-catalyzed hydrolysis.
Materials:
-
Low-concentration aqueous waste containing this compound.
-
1 M Sodium Hydroxide (NaOH).
-
1 M Hydrochloric Acid (HCl).
-
pH meter or pH indicator strips.
-
Stir plate and stir bar.
-
Appropriate PPE (chemical fume hood, lab coat, gloves, safety goggles).
Methodology:
-
Preparation: Perform all steps within a certified chemical fume hood. Place the waste container on a stir plate and add a stir bar.
-
Basification: Slowly add 1 M NaOH to the stirring solution. Monitor the pH continuously. Continue adding NaOH until the pH is stable at ≥ 12.
-
Inactivation: Allow the solution to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis. The required time may vary and should be determined through validation studies.
-
Neutralization: After the inactivation period, slowly add 1 M HCl dropwise to the stirring solution to neutralize it. The target pH is between 6.0 and 8.0.
-
Disposal: Collect the treated and neutralized solution in a hazardous waste container. Label it clearly as "Hydrolyzed this compound waste, neutralized" and list all components. Arrange for pickup by EHS.
V. Mandatory Visualizations
Caption: Logical workflow for the safe disposal of this compound.
Caption: General experimental workflow for chemical inactivation.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acewaste.com.au [acewaste.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
